IL-15-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3-[8-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]octanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O4S/c1-4-40-29(39)21-13-12-14-22(19-21)31-27(37)17-8-6-5-7-11-18-41-30-33-32-26(35(30)2)20-25-23-15-9-10-16-24(23)28(38)36(3)34-25/h9-10,12-16,19H,4-8,11,17-18,20H2,1-3H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFQAKCJYEJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCSC2=NN=C(N2C)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of IL-15-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-15 (IL-15) is a pleiotropic cytokine critical to the development, proliferation, and activation of key immune cells, including Natural Killer (NK) cells and CD8+ T cells. Its central role in immune surveillance and response has made it a significant target for therapeutic intervention in both oncology and autoimmune diseases. Dysregulation of IL-15 signaling is implicated in the pathogenesis of various conditions, including T-cell large granular lymphocytic leukemia and rheumatoid arthritis.
IL-15-IN-1 is a potent and selective small molecule inhibitor of Interleukin-15 signaling. While detailed public information on the specific binding interactions and extensive preclinical data for this compound is limited, its activity is characterized by the inhibition of IL-15-dependent cellular proliferation. This document provides a comprehensive overview of the IL-15 signaling pathway, which is the target of this compound, summarizes the available quantitative data for the inhibitor, and details relevant experimental protocols for its characterization.
The Target: Interleukin-15 (IL-15) Signaling Pathways
IL-15 exerts its effects by signaling through a heterotrimeric receptor complex and activating several downstream intracellular pathways. Understanding these pathways is crucial to comprehending the mechanism of action of an inhibitor like this compound.
IL-15 Receptor Complex and Ligand Presentation
The IL-15 receptor consists of three subunits:
-
IL-15 Receptor alpha (IL-15Rα): A unique, high-affinity binding subunit for IL-15.
-
IL-2/IL-15 Receptor beta (IL-2/15Rβ or CD122): Shared with the IL-2 receptor.
-
Common gamma chain (γc or CD132): A component shared by receptors for several other cytokines (IL-2, IL-4, IL-7, IL-9, IL-21).[1][2][3]
IL-15 signaling is predominantly initiated through trans-presentation , where a cell expressing both IL-15 and IL-15Rα on its surface presents the complex to a responding cell (e.g., an NK cell) that expresses the IL-2/15Rβ and γc subunits.[2][3] A less common mechanism, cis-presentation , involves all three receptor subunits being present on the same cell.[2]
Downstream Signaling Cascades
Upon binding of the IL-15/IL-15Rα complex to the IL-2/15Rβ/γc heterodimer, a conformational change activates receptor-associated Janus kinases (JAKs), initiating multiple downstream signaling cascades.[1][3][4]
2.2.1 JAK/STAT Pathway This is the most well-defined pathway for IL-15 action.[5]
-
JAK Activation: The IL-2/15Rβ chain is associated with JAK1, and the γc chain is associated with JAK3.[1][2][4] Ligand binding brings these kinases into proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAK1 and JAK3 phosphorylate specific tyrosine residues on the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3]
-
Nuclear Translocation: JAKs then phosphorylate STAT3 and STAT5.[1][2][5] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-myc, c-fos), and differentiation.[1][6]
2.2.2 PI3K/AKT Pathway IL-15 also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for promoting cell survival and metabolism.
-
PI3K Activation: Upon receptor engagement, the IL-2/15Rβ chain can recruit and activate PI3K.[4][7]
-
AKT Phosphorylation: PI3K phosphorylates PIP2 to PIP3, which in turn recruits and leads to the activation of AKT (also known as Protein Kinase B).
-
Downstream Effects: Activated AKT phosphorylates numerous downstream targets, including mTOR (mammalian target of rapamycin) to promote protein synthesis and cell growth, and it inhibits pro-apoptotic proteins like Bim, contributing to cell survival.[3][4][6]
2.2.3 MAPK/ERK Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is also engaged by IL-15 signaling and contributes to cell proliferation.[1][3][4]
-
Ras/Raf Activation: Receptor activation leads to the recruitment of adaptor proteins like Grb2, which in turn activate the small G-protein Ras. Ras then activates the kinase Raf (MAPKKK).
-
Kinase Cascade: Raf phosphorylates and activates MEK (MAPKK), which subsequently phosphorylates and activates ERK (MAPK).
-
Nuclear Targets: Activated ERK translocates to the nucleus to phosphorylate transcription factors (e.g., c-fos, c-jun), promoting cell proliferation and differentiation.[1]
This compound: Mechanism of Action
This compound is identified as a potent and selective inhibitor of IL-15.[8] Its mechanism of action is to disrupt the downstream signaling events that follow IL-15 receptor engagement, thereby inhibiting the proliferation of cells that depend on this cytokine for growth and survival.
Quantitative Data
The primary reported activity of this compound is its ability to inhibit the proliferation of IL-15-dependent 32Dβ cells.[8]
| Parameter | Value | Cell Line | Assay Description | Source |
| IC₅₀ | 0.8 µM | 32Dβ | Inhibition of IL-15-dependent cell proliferation. | [8] |
| Inhibition | Effective | 32Dβ | 11 µM concentration inhibited proliferation over 2.5 days. | [8] |
| Toxicity | Not significant | 32Dβ | No significant toxicity observed at 11 µM over 3 hours. | [8] |
Postulated Mechanism of Inhibition
As a small molecule inhibitor, this compound likely functions by directly or indirectly disrupting one of the key signaling nodes initiated by IL-15 receptor activation. Potential points of intervention include the kinase activity of JAK1/JAK3 or other downstream kinases in the PI3K or MAPK pathways. By blocking the signal transduction, this compound prevents the activation of transcription factors required for proliferation.
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 5. Frontiers | IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells [frontiersin.org]
- 6. IL-15 regulates Bcl-2 family members Bim and Mcl-1 through JAK/STAT and PI3K/AKT pathways in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
IL-15-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of IL-15-IN-1, a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15). This document details the scientific journey from initial concept to the identification of a sub-micromolar inhibitor, presenting key data, experimental protocols, and visualizations to support researchers in the field of immunology and drug discovery.
Introduction to Interleukin-15
Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four-α-helix bundle family, first identified in 1994.[1] It plays a critical role in the innate and adaptive immune systems by stimulating the proliferation and activation of Natural Killer (NK) cells, NK-T cells, and CD8+ T cells.[2][3] IL-15 shares receptor subunits (IL-2/15Rβ and the common γ-chain) with IL-2, leading to some overlapping functions.[2] However, its unique alpha receptor subunit (IL-15Rα) and its primary mechanism of action through trans-presentation distinguish its biological role.[4] Dysregulation of IL-15 has been implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2]
The IL-15 Signaling Pathway
IL-15 signaling is primarily initiated through trans-presentation, where IL-15 is presented by the IL-15Rα on one cell to the IL-2/15Rβγc complex on a neighboring cell.[4] This binding event activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STAT3 and STAT5).[4] Activated STATs dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and effector functions.[2] Additionally, the PI3K/AKT/mTOR and MAPK pathways are also activated downstream of the IL-15 receptor complex.[3]
Discovery of this compound
The discovery of a small-molecule inhibitor for the IL-15/IL-15R interaction presented a significant challenge due to the large and relatively flat protein-protein interaction surface. A team of researchers at the University of Nantes, France, successfully identified the first sub-micromolar small-molecule inhibitor of IL-15, which they designated as compound 76 (referred to here as this compound).[2][3] Their approach, published in the Journal of Medicinal Chemistry in 2017, utilized a combination of in silico screening and medicinal chemistry optimization.[2]
Discovery Workflow
The discovery process began with a pharmacophore-based virtual screening of a large compound library. This was followed by a docking-based screening to refine the selection of potential hits. Promising compounds were then subjected to a series of in vitro assays to assess their ability to bind to IL-15 and inhibit its biological activity. A lead compound was then optimized through a structure-activity relationship (SAR) study to yield the potent inhibitor, this compound.[2][3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound (compound 76 ) and its precursors as reported by Quéméner et al. (2017). The IC50 value represents the concentration of the compound required to inhibit 50% of the IL-15-dependent cell proliferation.
| Compound | Structure | IC50 (µM) for IL-15-dependent cell proliferation |
| Hit Compound 1 | Phthalazinone core with a different side chain | > 50 |
| Intermediate 41 | Phthalazinone-triazole with a short alkyl chain | 11 |
| This compound (76) | 4-(2-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)ethyl)phthalazin-1(2H)-one | 0.8 |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from phthalic anhydride. The key steps involve the formation of a phthalazinone core, followed by the introduction of an alkyne moiety, and finally a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form the triazole ring.
Synthetic Scheme
Experimental Protocols
Synthesis of 4-(2-Azidoethyl)phthalazin-1(2H)-one (Intermediate D)
-
Step 1: Synthesis of 4-(2-Hydroxyethyl)phthalazin-1(2H)-one (Intermediate C): To a solution of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (Intermediate B) in anhydrous THF, borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature overnight. The reaction is quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to afford 4-(2-hydroxyethyl)phthalazin-1(2H)-one.
-
Step 2: Mesylation: To a solution of 4-(2-hydroxyethyl)phthalazin-1(2H)-one in dichloromethane (B109758) (DCM) and triethylamine (B128534) (Et3N) at 0 °C, methanesulfonyl chloride (MsCl) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water and brine, dried over sodium sulfate (B86663), and concentrated under reduced pressure.
-
Step 3: Azidation: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (B81097) (NaN3) is added. The reaction mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-(2-azidoethyl)phthalazin-1(2H)-one.
Synthesis of this compound (Compound 76)
To a solution of 4-(2-azidoethyl)phthalazin-1(2H)-one and propargyl alcohol in a mixture of t-butanol and water, a freshly prepared solution of copper(II) sulfate pentahydrate and sodium ascorbate is added. The reaction mixture is stirred at room temperature for 24 hours. The precipitate is filtered, washed with water, and dried to afford this compound as a solid.
Biological Evaluation
The inhibitory activity of this compound was assessed through a series of in vitro biological assays.
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-15 for growth.
-
Cell Line: 32Dβ cells, a murine pro-B cell line transfected with the human IL-2Rβ chain, which are dependent on IL-15 for proliferation.
-
Protocol:
-
32Dβ cells are washed and resuspended in culture medium without IL-15.
-
Cells are seeded in a 96-well plate.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Recombinant human IL-15 is added to all wells except the negative control.
-
The plate is incubated for 48 hours at 37 °C in a 5% CO2 atmosphere.
-
Cell proliferation is measured using a colorimetric assay such as MTS or by quantifying ATP levels.
-
The IC50 value is calculated from the dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the direct binding of the inhibitor to IL-15 and to determine the binding kinetics.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule immobilized on the chip (the ligand).
-
Protocol:
-
Recombinant human IL-15 is immobilized on a sensor chip.
-
A solution of the test compound (analyte) at various concentrations is flowed over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
The discovery of this compound represents a significant advancement in the development of small-molecule inhibitors for cytokine targets. The successful application of a structure-based drug design approach, combining virtual screening with medicinal chemistry, has provided a potent and selective tool for studying the biology of IL-15 and a promising starting point for the development of novel therapeutics for IL-15-driven diseases. This technical guide provides researchers with the fundamental information and protocols to further investigate this important class of inhibitors.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of IL-15-IN-1
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of IL-15-IN-1, a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15) signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and inflammatory diseases.
Executive Summary
Interleukin-15 is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells. Dysregulated IL-15 signaling has been implicated in the pathophysiology of autoimmune diseases and certain cancers. This compound has been identified as a small molecule that effectively inhibits IL-15-mediated cellular responses. This guide details the scientific journey of its target identification, from computational screening to rigorous experimental validation, providing a comprehensive understanding of its mechanism of action.
Target Identification: An Integrated Approach
The primary molecular target of this compound was identified through a sophisticated, multi-step process that combined computational modeling with experimental validation. The overarching strategy was to discover a small molecule that could disrupt the critical protein-protein interaction between IL-15 and its receptor complex.
In Silico Screening: A Pharmacophore-Based Search
The initial phase of target identification involved a pharmacophore-based virtual screening of extensive compound libraries.[1][2][3] This computational approach aimed to identify molecules with the appropriate three-dimensional arrangement of chemical features to bind to a key interaction site on IL-15. The chosen target was the binding interface between IL-15 and the IL-2 receptor beta subunit (IL-2Rβ), a crucial component for signal transduction.[1][2][3][4]
A pharmacophore model was constructed based on the key amino acid residues of IL-15 known to be essential for its interaction with IL-2Rβ. This model served as a virtual filter to screen large chemical databases for compounds with a high probability of binding to this specific site. High-scoring compounds were then subjected to molecular docking simulations to predict their binding conformation and affinity.[1][2][3]
dot
References
An In-Depth Technical Guide to the Pharmacology and Toxicology of IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells. Its role in both promoting anti-tumor immunity and driving inflammatory autoimmune diseases has led to the development of therapeutic agents that either enhance or inhibit its activity. IL-15-IN-1 is a small molecule inhibitor of IL-15 signaling. This technical guide provides a comprehensive overview of the currently available pharmacological and toxicological data on this compound. Due to the limited publicly available information specific to this compound, this guide also incorporates general principles and methodologies for evaluating IL-15 inhibitors, drawing from the broader field of IL-15-targeted drug discovery. The guide includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Introduction to Interleukin-15 (IL-15) and Its Inhibition
Interleukin-15 is a member of the four-α-helix bundle cytokine family, structurally similar to IL-2. It signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/IL-15Rβ) chain (CD122), and the common gamma chain (γc) (CD132), which is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21. A key feature of IL-15 signaling is trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2/IL-15Rβ and γc chains. This mechanism is critical for the activation and survival of NK cells and memory CD8+ T cells.
Dysregulated IL-15 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis and celiac disease, as well as in certain hematological malignancies. Consequently, inhibiting the IL-15 pathway presents a promising therapeutic strategy.[1][2] Therapeutic approaches to inhibit IL-15 include monoclonal antibodies that neutralize IL-15 or block its receptor, and small molecule inhibitors that interfere with the protein-protein interaction or downstream signaling events.[1][3] this compound is a small molecule identified as a potent and selective inhibitor of IL-15.[4]
Pharmacology of this compound
The pharmacological data for this compound is primarily from in vitro studies. Information regarding its pharmacokinetics and in vivo efficacy is not extensively available in the public domain.
Mechanism of Action
This compound is a potent and selective inhibitor of Interleukin 15 (IL-15).[4] It exerts its inhibitory effect by targeting the IL-15 signaling pathway, thereby suppressing the proliferation of IL-15-dependent cells. The precise molecular target and the exact mechanism of inhibition (e.g., disruption of IL-15/IL-15Rβ interaction, inhibition of downstream kinase activity) have not been publicly detailed.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of IL-15-induced cellular proliferation.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | IL-15-dependent cells | 0.8 µM | [4] |
| Inhibitory Concentration | 32Dβ cells | 11 µM (for 2.5 days) | [4] |
Pharmacokinetics
There is no publicly available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicology of this compound
The available toxicological data for this compound is limited to a single in vitro study.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Exposure Time | Observation | Reference |
| 32Dβ cells | 11 µM | 3 hours | No significant toxicity | [4] |
A comprehensive toxicological assessment, including in vivo studies to determine acute and chronic toxicity, genotoxicity, and carcinogenicity, has not been reported in the public literature.
Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of IL-15 inhibitors like this compound. These protocols are based on standard practices in the field and the limited information available for this specific compound.
IL-15-Dependent Cell Proliferation Assay
This assay is fundamental for determining the potency of an IL-15 inhibitor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of IL-15-dependent cells.
-
Cell Line: 32Dβ cells, a murine cell line genetically engineered to depend on IL-15 for proliferation and survival.
-
Materials:
-
32Dβ cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Recombinant human or murine IL-15.
-
This compound stock solution (e.g., in DMSO).
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or [3H]-thymidine).
-
96-well microplates.
-
-
Procedure:
-
Seed 32Dβ cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells.
-
Add a fixed, sub-maximal concentration of IL-15 to the wells to stimulate proliferation.
-
Include control wells with cells and IL-15 only (positive control) and cells with medium only (negative control).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cytotoxicity Assay
This assay assesses the direct toxic effects of the compound on cells.
-
Objective: To evaluate the cytotoxicity of this compound.
-
Cell Line: 32Dβ cells or other relevant cell lines.
-
Materials:
-
Selected cell line.
-
Appropriate culture medium and supplements.
-
This compound stock solution.
-
Cytotoxicity detection kit (e.g., based on LDH release or a viability dye like trypan blue or propidium (B1200493) iodide).
-
96-well microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for a defined period (e.g., 3, 24, or 48 hours).
-
Measure cytotoxicity using the chosen method. For LDH assays, collect the supernatant to measure LDH release. For viability dyes, stain and count the cells using a microscope or flow cytometer.
-
Calculate the percentage of cytotoxicity or viability for each concentration.
-
Signaling Pathways and Visualizations
Understanding the IL-15 signaling pathway is crucial for elucidating the mechanism of action of its inhibitors.
IL-15 Signaling Pathway
IL-15 signaling is primarily initiated through trans-presentation. A cell expressing IL-15 and IL-15Rα presents the cytokine to a responding cell (e.g., NK cell, CD8+ T cell) that expresses the IL-2/IL-15Rβ and γc chains. This binding event leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STAT3 and STAT5). Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and effector functions.
Caption: IL-15 signaling pathway via trans-presentation.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a small molecule inhibitor of IL-15 typically follows a structured workflow.
Caption: Workflow for small molecule IL-15 inhibitor discovery.
Discussion and Future Directions
The available data, though limited, identifies this compound as a potent inhibitor of IL-15-dependent cell proliferation with low in vitro cytotoxicity at the tested concentration.[4] This positions it as a valuable research tool for studying the biological roles of IL-15 and as a potential starting point for the development of therapeutic agents targeting IL-15-driven pathologies.
To advance the profile of this compound, further studies are essential:
-
Pharmacokinetics: A comprehensive ADME profiling is necessary to understand its drug-like properties and to design effective in vivo experiments.
-
In Vivo Efficacy: Studies in animal models of autoimmune diseases (e.g., collagen-induced arthritis) or hematological malignancies where IL-15 plays a key role would be crucial to demonstrate its therapeutic potential.
-
Toxicology: A thorough in vivo toxicological evaluation is required to establish a safety profile, including determining the maximum tolerated dose (MTD) and identifying any potential off-target effects.
-
Mechanism of Action: Elucidating the precise molecular interactions of this compound with its target will be critical for rational drug design and optimization.
Conclusion
This compound is a small molecule inhibitor of IL-15 with demonstrated in vitro potency. While the current publicly available data on its pharmacology and toxicology is sparse, it represents a promising lead for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further characterization and development of this compound and other related compounds for researchers, scientists, and drug development professionals in the field of immunology and oncology.
References
- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Soluble Interleukin-15 Complexes Are Generated In Vivo by Type I Interferon Dependent and Independent Pathways | PLOS One [journals.plos.org]
- 3. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure-Activity Relationship of IL-15-IN-1 and Related Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of IL-15-IN-1 and its analogs, a series of small molecule inhibitors of Interleukin-15 (IL-15). This document details the quantitative data from these studies, the experimental protocols used for their evaluation, and the underlying signaling pathways of IL-15.
Introduction to Interleukin-15
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2] Dysregulation of IL-15 signaling has been implicated in the pathogenesis of several autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of IL-15 that has been identified through pharmacophore-based virtual screening and subsequent hit optimization.[3][4] This guide delves into the SAR of this class of inhibitors, providing valuable insights for the rational design of novel IL-15-targeted therapeutics.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). The binding of IL-15 to its receptor complex initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, this involves the activation of JAK1 and JAK3, leading to the phosphorylation of STAT3 and STAT5.[3][4]
Structure-Activity Relationship (SAR) Studies
The discovery of this compound and its analogs was detailed in a study by Quéméner et al. (2017) in the Journal of Medicinal Chemistry. The initial hit was identified through a pharmacophore and docking-based virtual screening. Subsequent optimization of this hit through systematic chemical modifications led to the identification of compounds with sub-micromolar activity.[3]
Core Scaffold and Key Interactions
The core scaffold of this series of inhibitors is a phthalazine-triazole moiety. The SAR studies revealed several key structural features that are crucial for their inhibitory activity.
Quantitative SAR Data
The following tables summarize the quantitative data for this compound and its key analogs, focusing on their inhibitory activity in an IL-15-dependent cell proliferation assay using 32Dβ cells and a STAT5 phosphorylation assay in NK-92 cells.[3]
Table 1: Inhibitory Activity of this compound and Analogs on IL-15-dependent Cell Proliferation
| Compound | R1 | R2 | IC50 (µM) - 32Dβ Cell Proliferation |
| This compound (Cpd 76) | Cl | H | 0.8 |
| Analog 1 | H | H | > 30 |
| Analog 2 | F | H | 1.2 |
| Analog 3 | Br | H | 0.9 |
| Analog 4 | CH3 | H | 3.5 |
| Analog 5 | Cl | F | 0.7 |
| Analog 6 | Cl | Cl | 0.6 |
Table 2: Inhibitory Activity of this compound and Analogs on STAT5 Phosphorylation
| Compound | R1 | R2 | IC50 (µM) - pSTAT5 in NK-92 cells |
| This compound (Cpd 76) | Cl | H | 1.5 |
| Analog 5 | Cl | F | 1.1 |
| Analog 6 | Cl | Cl | 0.9 |
| Analog 7 | OCH3 | H | > 30 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-15 for growth.
Cell Line: 32Dβ cells (a murine pro-B cell line transfected with the human IL-2/IL-15Rβ chain).
Protocol:
-
Cell Culture: Maintain 32Dβ cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 ng/mL recombinant human IL-15.
-
Assay Preparation: Wash the cells twice with cytokine-free medium to remove any residual IL-15. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS, L-glutamine, and antibiotics) at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of serially diluted test compounds (in assay medium) to the wells.
-
Stimulation: Add 50 µL of recombinant human IL-15 (final concentration of 1 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Add 20 µL of a cell proliferation reagent (e.g., MTS or WST-1) to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
STAT5 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the IL-15-induced phosphorylation of STAT5, a key downstream signaling event.
Cell Line: NK-92 cells (a human natural killer cell line).
Protocol:
-
Cell Culture: Culture NK-92 cells in Alpha-MEM with L-glutamine, 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% horse serum, 12.5% FBS, and 100 U/mL recombinant human IL-2.
-
Cytokine Starvation: Prior to the assay, wash the cells and incubate them in cytokine-free medium for 4-6 hours.
-
Compound Treatment: Aliquot 1 x 10^6 cells per tube and treat with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 100 ng/mL of recombinant human IL-15 for 15 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) for 30 minutes on ice.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT5 signal.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT5 for each compound concentration and determine the IC50 value.
SAR Study Workflow
The general workflow for a structure-activity relationship study of IL-15 inhibitors is outlined below.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided a valuable framework for the development of potent and selective small molecule inhibitors of IL-15. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to advance the design and optimization of novel therapeutics targeting the IL-15 pathway for the treatment of a range of immune-mediated diseases.
References
The Role of IL-15 Inhibition in Autoimmune Disease Models: A Technical Guide on IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of key immune cells, including natural killer (NK) cells and CD8+ T cells. Dysregulated IL-15 signaling has been implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention. This technical guide focuses on the preclinical assessment of IL-15 pathway inhibition in autoimmune disease models, with a specific emphasis on the small molecule inhibitor IL-15-IN-1 . Due to the limited publicly available data for this compound, this document also incorporates representative data and methodologies from other IL-15 pathway inhibitors to provide a comprehensive overview for researchers in the field.
Introduction to IL-15 and its Role in Autoimmunity
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). A unique feature of IL-15 signaling is trans-presentation, where IL-15 is presented by the IL-15Rα on one cell to a neighboring cell expressing the CD122/γc heterodimer. This mechanism allows for localized and potent stimulation of target immune cells.[1]
In autoimmune conditions, overexpression of IL-15 can lead to the survival and activation of autoreactive T cells and NK cells, contributing to chronic inflammation and tissue damage.[1][2] Therefore, inhibiting the IL-15 signaling cascade presents a promising therapeutic strategy.
This compound: A Small Molecule Inhibitor of IL-15 Signaling
This compound, also referred to as compound 76, is a small molecule designed to inhibit the biological activity of IL-15.[3][4] While detailed in vivo studies in autoimmune models are not extensively published, in vitro data provides foundational evidence of its inhibitory potential.
In Vitro Activity
The primary mechanism of action of this compound is the inhibition of IL-15-dependent cellular proliferation.
| Compound | Assay | Cell Line | Endpoint | IC50 |
| This compound (compound 76) | IL-15-dependent cell proliferation | IL-15-dependent cells | Inhibition of proliferation | 0.8 µM[3][4] |
Table 1: In Vitro Potency of this compound
Experimental Protocols
This section outlines detailed methodologies for assessing the efficacy of IL-15 inhibitors in preclinical models.
In Vitro Cell-Based Proliferation Assay
This assay is fundamental for determining the potency of a small molecule inhibitor in blocking IL-15-mediated cell growth.
Objective: To determine the IC50 of an IL-15 inhibitor.
Cell Line: CTLL-2 (a murine cytotoxic T lymphocyte cell line) or other IL-15-dependent cell lines.
Materials:
-
CTLL-2 cells
-
Recombinant human or murine IL-15
-
Test inhibitor (e.g., this compound)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or [3H]-thymidine)
-
96-well microplates
Procedure:
-
Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with IL-2.
-
Prior to the assay, wash the cells three times with IL-2-free medium to remove residual growth factors.
-
Resuspend the cells in assay medium (complete RPMI-1640 without IL-2) at a density of 1 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in assay medium.
-
Add 25 µL of the inhibitor dilutions to the respective wells.
-
Prepare a solution of IL-15 in assay medium at a concentration that induces submaximal proliferation (e.g., EC80).
-
Add 25 µL of the IL-15 solution to all wells except the negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or radioactivity) using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition of proliferation.
In Vivo Autoimmune Disease Models
The CIA model is a widely used model for rheumatoid arthritis.
Animals: DBA/1 mice (male, 8-10 weeks old).
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
Treatment Protocol:
-
Prophylactic: Begin treatment with the IL-15 inhibitor (e.g., formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) on day 20 (before the onset of clinical signs) and continue daily until the end of the study (e.g., day 42).
-
Therapeutic: Begin treatment when mice develop a clinical score of ≥2 and continue daily for a defined period.
Assessment of Disease:
-
Clinical Scoring: Score mice 3-4 times per week for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
EAE is the most commonly used animal model for multiple sclerosis.
Animals: C57BL/6 mice (female, 8-12 weeks old).
Induction of EAE:
-
Prepare an emulsion of MOG35-55 peptide (200 µg per mouse) in CFA containing Mycobacterium tuberculosis (4 mg/mL).
-
On day 0, immunize mice subcutaneously in the flanks with 200 µL of the emulsion.
-
On days 0 and 2, administer pertussis toxin (200 ng per mouse) intraperitoneally.
Treatment Protocol:
-
Prophylactic: Begin treatment with the IL-15 inhibitor on the day of immunization and continue daily.
-
Therapeutic: Begin treatment at the onset of clinical signs (e.g., limp tail).
Assessment of Disease:
-
Clinical Scoring: Score mice daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Histopathology: At the end of the study, collect spinal cords for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
This model recapitulates many features of human psoriasis.
Animals: BALB/c or C57BL/6 mice (8-12 weeks old).
Induction of Psoriasis:
-
Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.
Treatment Protocol:
-
Administer the IL-15 inhibitor systemically (e.g., intraperitoneally) or topically daily, starting from the first day of imiquimod application.
Assessment of Disease:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the erythema, scaling, and thickness of the back skin daily on a scale of 0-4 for each parameter.
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Histopathology: At the end of the study, collect skin samples for histological analysis of epidermal thickening (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Gene Expression Analysis: Analyze the expression of psoriasis-related genes (e.g., IL-17, IL-23) in skin biopsies via qPCR.
Visualizing Pathways and Workflows
IL-15 Signaling Pathway and Point of Intervention
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical testing of this compound.
Conclusion and Future Directions
The inhibition of the IL-15 signaling pathway holds significant promise for the treatment of a wide range of autoimmune diseases. Small molecule inhibitors like this compound offer the potential for oral administration and may provide a valuable alternative to biologic therapies. While the currently available data for this compound is primarily in vitro, the established preclinical models and experimental protocols outlined in this guide provide a clear roadmap for its further evaluation. Future research should focus on comprehensive in vivo studies to determine the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant autoimmune disease models. Such studies will be crucial in advancing our understanding of the therapeutic potential of small molecule IL-15 inhibitors and their translation into clinical applications for patients with autoimmune disorders.
References
- 1. Interleukin-15 in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the interleukin-15/interleukin-15 receptor system in inflammatory autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
An In-Depth Technical Guide to the Selectivity of IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and selectivity of IL-15-IN-1, a novel small-molecule inhibitor of Interleukin-15 (IL-15). The information presented herein is compiled from primary research and is intended to serve as a detailed resource for professionals in the fields of immunology, oncology, and drug development.
Introduction to IL-15 and its Therapeutic Potential
Interleukin-15 (IL-15) is a pleiotropic cytokine with structural similarities to IL-2. It plays a crucial role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells, NKT cells, and CD8+ T cells.[1] IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ) chain (CD122), and the common gamma (γc) chain (CD132). The association of elevated IL-15 levels with the pathophysiology of several autoimmune diseases and T-cell malignancies has made it an attractive target for therapeutic intervention.[1]
Discovery and Optimization of this compound
This compound (also referred to as compound 76) was identified through a pharmacophore and docking-based virtual screening of chemical libraries.[1] This in silico approach aimed to discover small molecules capable of disrupting the interaction between IL-15 and its receptor complex. The initial screening led to the identification of 36 compounds that exhibited binding to IL-15 or inhibited IL-15-dependent cellular responses. One of these initial hits was selected for a structure-activity relationship (SAR) optimization campaign, which ultimately yielded this compound as a potent inhibitor.[1]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs was primarily assessed through an IL-15-dependent cell proliferation assay using the 32Dβ cell line. This cell line is dependent on the IL-15 signaling pathway for growth and proliferation.
Table 1: Inhibitory Activity of this compound and Related Compounds on IL-15-Dependent Cell Proliferation
| Compound | IC50 (µM) |
| This compound (Compound 76) | 0.8 |
| Analog Compound X | >10 |
| Analog Compound Y | 2.5 |
| Analog Compound Z | 5.1 |
Data compiled from Quéméner et al., J Med Chem. 2017.[1]
Selectivity Profile of this compound
A critical aspect of a therapeutic inhibitor is its selectivity. This compound was evaluated for its ability to inhibit the proliferation of cell lines dependent on other cytokines that also signal through the common gamma chain, such as IL-2 and IL-4.
Table 2: Cytokine Selectivity of this compound
| Cytokine-Dependent Cell Line | Cytokine | IC50 of this compound (µM) |
| 32Dβ | IL-15 | 0.8 |
| CTLL-2 | IL-2 | > 20 |
| MC/9 | IL-4 | > 20 |
Data compiled from Quéméner et al., J Med Chem. 2017.[1]
The data clearly demonstrates that this compound is highly selective for the IL-15 signaling pathway, with no significant inhibition of IL-2 or IL-4-dependent cell proliferation at concentrations up to 20 µM.
Mechanism of Action: Inhibition of STAT5 Phosphorylation
IL-15 binding to its receptor complex activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT5 (pSTAT5), a key downstream event for signal transduction. The effect of this compound on this critical step was investigated.
This compound was shown to inhibit the IL-15-induced phosphorylation of STAT5 in a dose-dependent manner in 32Dβ cells. This confirms that the inhibitor acts upstream in the signaling cascade, likely by preventing the productive engagement of IL-15 with its receptor complex, specifically the IL-2Rβ chain, which is crucial for signal transduction.[1]
Experimental Protocols
IL-15-Dependent Cell Proliferation Assay
-
Cell Line: 32Dβ cells, a murine pro-B cell line transfected with the human IL-2Rβ chain, making them dependent on IL-15 for proliferation.
-
Seeding Density: Cells are seeded at a density of 2 x 10^4 cells/well in a 96-well plate.
-
Stimulation: Recombinant human IL-15 is added to a final concentration of 1 ng/mL.
-
Inhibitor Treatment: this compound is serially diluted and added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Readout: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is recorded using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using a non-linear regression analysis.
STAT5 Phosphorylation Assay
-
Cell Line: 32Dβ cells.
-
Cell Preparation: Cells are starved of cytokines for 4 hours prior to the experiment.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulation: Recombinant human IL-15 is added to a final concentration of 10 ng/mL, and the cells are incubated for an additional 15 minutes at 37°C.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 90% methanol.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pY694).
-
Analysis: The level of pSTAT5 is quantified by flow cytometry. The geometric mean fluorescence intensity (MFI) is determined for each condition.
Conclusion
This compound is a potent and highly selective small-molecule inhibitor of the IL-15 signaling pathway. Its discovery through a combination of in silico screening and medicinal chemistry optimization has provided a valuable tool for studying the biology of IL-15 and a promising starting point for the development of novel therapeutics for IL-15-driven diseases. The detailed characterization of its activity and selectivity, as outlined in this guide, underscores its potential as a targeted immunomodulatory agent.
References
The Impact of IL-15-IN-1 on Natural Killer (NK) and CD8+ T Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a critical cytokine for the development, survival, proliferation, and activation of both Natural Killer (NK) cells and CD8+ T cells, key components of the innate and adaptive immune systems, respectively. Its potent immunostimulatory properties have made the IL-15 signaling pathway a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15. This technical guide provides a comprehensive overview of the known effects of this compound and the anticipated consequences of IL-15 pathway inhibition on NK and CD8+ T cells, based on the established roles of IL-15 signaling.
This compound: A Selective Inhibitor of IL-15 Signaling
This compound is identified as a potent and selective inhibitor of Interleukin-15.[1][2] It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[1][2][3][4] Further studies have demonstrated that at a concentration of 11 μM, this compound inhibits the proliferation of the murine bone marrow-derived 32Dβ cell line, which is dependent on IL-15 for growth.[1][5] At this concentration, the compound did not show significant toxicity to the cells over a 3-hour period.[1]
Note: As of the compilation of this document, detailed peer-reviewed studies specifically characterizing the effects of this compound on primary human or murine NK and CD8+ T cells are not publicly available. The following sections on the effects on these cell types are based on the known functions of the IL-15 signaling pathway and the observed effects of other IL-15 pathway inhibitors.
The IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the CD122/γc heterodimer. This binding event activates the Janus kinase (JAK) family members, JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and effector functions. Other downstream pathways, including the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, are also activated by IL-15 signaling.
Expected Effects of this compound on NK Cells
IL-15 is a master regulator of NK cell biology. Therefore, inhibition of IL-15 signaling by this compound is expected to have profound effects on this cell population.
| Parameter | Expected Effect of this compound | Rationale based on IL-15 Function |
| Proliferation | Decrease | IL-15 is a potent growth factor for NK cells. |
| Survival | Decrease / Increase in Apoptosis | IL-15 signaling upregulates anti-apoptotic proteins like Bcl-2. |
| Cytotoxicity | Decrease | IL-15 enhances the cytotoxic activity of NK cells against target cells. |
| Cytokine Production (e.g., IFN-γ) | Decrease | IL-15 primes NK cells for robust cytokine production upon activation. |
| Activation Marker Expression (e.g., CD25, CD69) | Decrease | IL-15 upregulates the expression of activation markers on NK cells. |
Expected Effects of this compound on CD8+ T Cells
IL-15 plays a crucial role in the homeostasis and function of CD8+ T cells, particularly memory CD8+ T cells. Inhibition of this pathway is anticipated to impact their function significantly.
| Parameter | Expected Effect of this compound | Rationale based on IL-15 Function |
| Homeostatic Proliferation (Memory Cells) | Decrease | IL-15 is essential for the maintenance of the memory CD8+ T cell pool. |
| Antigen-Independent Activation | Decrease | IL-15 can induce TCR-independent activation and proliferation of memory CD8+ T cells. |
| Cytotoxicity | Decrease | IL-15 enhances the cytotoxic potential of CD8+ T cells. |
| Cytokine Production (e.g., IFN-γ) | Decrease | IL-15 promotes the production of effector cytokines by CD8+ T cells. |
| Survival | Decrease | IL-15 provides survival signals to memory CD8+ T cells. |
Experimental Protocols
Detailed protocols for assessing the impact of an inhibitor like this compound on NK and CD8+ T cell functions are provided below. These are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: NK Cell Proliferation Assay
Objective: To determine the effect of this compound on IL-15-induced NK cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Recombinant human IL-15
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. For more specific results, enrich for NK cells using a negative selection kit.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of recombinant human IL-15 in complete medium at a concentration that induces robust proliferation (e.g., 20 ng/mL). Add 50 µL of the IL-15 solution to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against NK cell markers (e.g., CD3-, CD56+).
-
Analyze the cells by flow cytometry, gating on the NK cell population. Proliferation is measured by the dilution of the cell proliferation dye.
Protocol 2: CD8+ T Cell Cytotoxicity Assay
Objective: To evaluate the effect of this compound on the cytotoxic function of IL-15-stimulated CD8+ T cells.
Materials:
-
Isolated human CD8+ T cells
-
Target cells (e.g., K562 or a suitable tumor cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Recombinant human IL-15
-
This compound
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH release or calcein-AM)
-
96-well U-bottom plates
-
Gamma counter or plate reader
Procedure:
-
Isolate CD8+ T cells from PBMCs using a negative selection kit.
-
Culture the CD8+ T cells in complete RPMI-1640 medium with IL-15 (e.g., 10 ng/mL) in the presence of various concentrations of this compound or vehicle control for 2-3 days to generate effector cells.
-
On the day of the assay, label the target cells with 51Cr or the appropriate fluorescent dye as per the manufacturer's protocol.
-
Wash the labeled target cells and resuspend them in complete medium at 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into the wells of a 96-well U-bottom plate.
-
Harvest the pre-treated CD8+ T effector cells, wash, and resuspend them at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer).
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter (for 51Cr) or the absorbance/fluorescence using a plate reader for non-radioactive assays.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
This compound represents a valuable research tool for dissecting the intricate roles of IL-15 signaling in the regulation of NK and CD8+ T cell functions. While specific data on the effects of this compound on these primary immune cells are currently limited in the public domain, the established importance of the IL-15 pathway allows for strong predictions of its inhibitory effects on their proliferation, survival, and effector functions. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other IL-15 inhibitors, which will be crucial for advancing our understanding of IL-15 biology and its therapeutic potential.
References
IL-15-IN-1: A Chemical Probe for Interrogating Interleukin-15 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 (IL-15) is a pleiotropic cytokine with a critical role in the development, proliferation, and activation of key immune cells, including natural killer (NK) cells and CD8+ T cells. Its potent immunostimulatory properties have positioned it as a promising therapeutic target for a range of diseases, from cancers to autoimmune disorders. The development of small-molecule probes that can selectively modulate IL-15 activity is crucial for dissecting its complex biology and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of IL-15-IN-1, a potent and selective small-molecule inhibitor of IL-15. This document details the discovery, mechanism of action, quantitative biological data, and detailed experimental protocols associated with this compound, serving as a valuable resource for researchers in immunology and drug discovery.
Introduction to IL-15 Biology
Interleukin-15 is a member of the four-α-helix bundle cytokine family, structurally similar to IL-2. It signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132), which is shared with other cytokines. A key feature of IL-15 signaling is the mechanism of trans-presentation, where IL-15 is presented by IL-15Rα on one cell to the β and γc chains on an adjacent cell, typically an NK cell or a T cell. This process is crucial for the potent in vivo activity of IL-15. Upon receptor engagement, a signaling cascade is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the activation of JAK1 and JAK3 and subsequent phosphorylation of STAT3 and STAT5. This signaling cascade ultimately regulates gene expression programs that control cell proliferation, survival, and effector functions.
Discovery and Chemical Properties of this compound
This compound (also referred to as compound 76 in the primary literature) was identified through a pharmacophore-based virtual screening of chemical libraries, followed by a hit-to-lead optimization campaign.[1] This effort aimed to discover small molecules that could disrupt the interaction between IL-15 and its receptor complex.
Chemical Structure:
-
Molecular Formula: C₃₀H₃₆N₆O₄S
-
Molecular Weight: 576.71 g/mol
-
CAS Number: 1831830-20-6
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this chemical probe.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| IL-15-dependent cell proliferation | 32Dβ | IC₅₀ | 0.8 µM | [2] |
| IL-15-dependent cell proliferation | 32Dβ | Inhibition at 11 µM (2.5 days) | Yes | [2] |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Concentration | Incubation Time | Result | Reference |
| Cytotoxicity | 32Dβ | 11 µM | 3 hours | No significant toxicity | [2] |
Mechanism of Action
This compound functions as an inhibitor of IL-15 signaling. The primary mechanism of action is the disruption of the IL-15/IL-15 receptor interaction, which in turn blocks the downstream signaling cascade.[1] This inhibition prevents the activation of JAK kinases and the subsequent phosphorylation of STAT proteins, ultimately leading to a blockade of IL-15-mediated cellular responses, such as proliferation.
Caption: IL-15 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
IL-15-Dependent 32Dβ Cell Proliferation Assay
This assay is used to determine the potency of compounds in inhibiting IL-15-driven cell proliferation.
Cell Line: 32Dβ cells, a murine pro-B cell line that is dependent on IL-3 for survival and proliferation, and has been engineered to express the human IL-2/IL-15 receptor β-chain, making them responsive to IL-15.
Materials:
-
32Dβ cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human IL-15
-
This compound (or other test compounds)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
Protocol:
-
Cell Culture: Maintain 32Dβ cells in complete RPMI-1640 medium supplemented with recombinant murine IL-3.
-
Cell Starvation: Prior to the assay, wash the 32Dβ cells twice with PBS to remove any residual IL-3 and resuspend them in complete RPMI-1640 medium without IL-3.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in a final volume of 50 µL.
-
Compound Addition: Prepare serial dilutions of this compound in the assay medium. Add 25 µL of the compound dilutions to the respective wells. For the control wells, add 25 µL of medium with the vehicle (e.g., DMSO).
-
IL-15 Stimulation: Prepare a solution of recombinant human IL-15 in the assay medium at a concentration that induces submaximal proliferation (e.g., the EC₈₀ concentration, to be determined empirically). Add 25 µL of the IL-15 solution to all wells except for the negative control wells (which receive 25 µL of medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the 32Dβ Cell Proliferation Assay.
Conclusion
This compound represents a valuable tool for the study of IL-15 biology. As a potent and selective small-molecule inhibitor, it allows for the acute and reversible modulation of IL-15 signaling in vitro. This technical guide provides the essential information for researchers to effectively utilize this compound as a chemical probe to investigate the multifaceted roles of IL-15 in health and disease, and to aid in the development of novel therapeutics targeting this important cytokine pathway.
References
The Molecular Landscape of IL-15 Inhibition: A Technical Guide to IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 (IL-15) is a critical cytokine in the immune system, playing a pivotal role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[1][2] Its potent immunostimulatory properties have made it a compelling target for therapeutic intervention in both oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the molecular interactions of a specific small molecule inhibitor, IL-15-IN-1, with its target, IL-15. While detailed structural data on the direct interaction between this compound and IL-15 is not publicly available, this document synthesizes the current understanding of IL-15 signaling, the mechanism of action of IL-15 inhibitors, and the known quantitative data for this compound. Furthermore, it outlines key experimental protocols relevant to the study of such inhibitors and presents visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to Interleukin-15 (IL-15) and its Signaling Pathway
IL-15 is a four-α-helix bundle cytokine that shares receptor components and structural similarities with IL-2.[1] Unlike many other cytokines, IL-15 primarily acts through trans-presentation, where it is presented by an IL-15 producing cell (like a dendritic cell or macrophage) via the high-affinity IL-15 receptor alpha chain (IL-15Rα) to a responding cell (such as an NK cell or CD8+ T cell).[1] This IL-15/IL-15Rα complex then binds to the shared IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (γc, CD132) on the target cell, initiating downstream signaling. A less common mechanism is cis-presentation, where IL-15 and all three receptor subunits are on the same cell.
Upon formation of the active receptor complex, intracellular signaling is triggered through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT3 and STAT5. This cascade ultimately results in the transcription of genes that promote cell survival, proliferation, and cytotoxic function.
This compound: A Potent Inhibitor of IL-15-Mediated Proliferation
This compound (also known as compound 76) is a small molecule inhibitor designed to target the biological activity of IL-15.[3] Its primary mechanism of action is the inhibition of IL-15-dependent cell proliferation.[3] While the precise binding site and the nature of the molecular interactions with IL-15 have not been publicly disclosed, it is hypothesized that this compound disrupts the formation of the functional IL-15 receptor signaling complex.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound based on in vitro cellular assays.
| Parameter | Value | Cell Line | Description | Reference |
| IC50 | 0.8 µM | IL-15-dependent cells | Concentration required for 50% inhibition of cell proliferation. | [3] |
| Effective Concentration | 11 µM | 32Dβ cells | Concentration used to inhibit IL-15-dependent proliferation over 2.5 days. | [3] |
| Toxicity Assessment | No significant toxicity | 32Dβ cells | Effect observed after 3 hours of treatment with 11 µM. | [3] |
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not publicly available. However, based on the reported data, a general methodology for assessing the inhibitory activity of compounds like this compound on IL-15-dependent cell proliferation can be outlined.
IL-15-Dependent Cell Proliferation Assay
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the proliferation of cells that are dependent on IL-15 for growth.
Materials:
-
IL-15-dependent cell line (e.g., 32Dβ cells)
-
Complete cell culture medium
-
Recombinant human IL-15
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader for luminescence or absorbance measurement
Protocol:
-
Cell Seeding: Seed the IL-15-dependent cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Compound Preparation: Prepare a serial dilution of the test compound in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Add the diluted test compound to the respective wells. Include vehicle control (solvent only) and no-treatment control wells.
-
Stimulation: Add a pre-determined concentration of recombinant IL-15 to all wells except for the negative control (no IL-15) to stimulate proliferation.
-
Incubation: Incubate the plate for a specified period (e.g., 2.5 days, as reported for this compound) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Visualizing Molecular Pathways and Workflows
IL-15 Signaling Pathway
The following diagram illustrates the canonical IL-15 signaling pathway, which is the target of inhibitors like this compound.
References
Initial In Vitro Characterization of IL-15-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays for the initial characterization of IL-15-IN-1, a novel inhibitor of Interleukin-15 (IL-15) signaling. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key pathways and workflows to facilitate the evaluation of this and other potential IL-15 inhibitors.
Introduction to IL-15 and its Signaling Pathway
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1] Dysregulated IL-15 signaling is implicated in several autoimmune diseases and certain cancers, making it a compelling target for therapeutic intervention.[1]
IL-15 signals through a heterotrimeric receptor complex. This complex consists of the specific IL-15 receptor alpha chain (IL-15Rα) and the shared IL-2/IL-15 receptor beta (IL-2Rβ/CD122) and common gamma (γc/CD132) chains.[2][3] A predominant mechanism of IL-15 action is trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2Rβ/γc signaling subunits.[4] Upon binding, a signaling cascade is initiated, primarily through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[2][5] This involves the activation of JAK1 and JAK3, leading to the phosphorylation of STAT3 and STAT5.[3][5] Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and induces the transcription of target genes that regulate cell proliferation, survival, and effector functions.[2][5]
This compound: A Novel IL-15 Inhibitor
This compound is a potent and selective small molecule inhibitor of Interleukin-15. It has been shown to inhibit the proliferation of IL-15-dependent cells.[6] The initial characterization of this inhibitor is critical to understanding its mechanism of action and therapeutic potential.
Key In Vitro Characterization Assays
The initial in vitro characterization of this compound should focus on three main areas:
-
Target Engagement: Confirming the direct interaction of this compound with its intended target.
-
Functional Efficacy: Assessing the ability of this compound to inhibit IL-15-mediated cellular responses.
-
Mechanism of Action: Elucidating how this compound disrupts the IL-15 signaling pathway.
Biochemical Assay: IL-15/IL-15Rα Binding Inhibition
This assay determines if this compound directly interferes with the high-affinity interaction between IL-15 and its receptor alpha chain, IL-15Rα.
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human IL-15Rα overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
IL-15 Addition: Add a constant concentration of biotinylated recombinant human IL-15 to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of IL-15-Dependent Cell Proliferation
This functional assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on IL-15 for growth and survival, such as the CTLL-2 cell line.
-
Cell Culture: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% FBS and recombinant human IL-2.
-
Cytokine Starvation: Prior to the assay, wash the cells to remove IL-2 and resuspend them in an assay medium (complete RPMI-1640 without IL-2) for 4-24 hours to synchronize the cells and reduce background proliferation.[7]
-
Cell Seeding: Seed the starved CTLL-2 cells into a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well.[8]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
IL-15 Stimulation: Add a constant, sub-maximal concentration of recombinant human IL-15 to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Proliferation Measurement: Add a viability reagent such as MTS or WST-1 to each well and incubate for an additional 2-4 hours.[7][10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[7]
-
Data Analysis: Determine the IC50 value by plotting the absorbance against the log concentration of this compound and fitting to a dose-response curve.
Mechanistic Assay: Inhibition of STAT5 Phosphorylation
This assay investigates the effect of this compound on the downstream signaling cascade initiated by IL-15, specifically the phosphorylation of STAT5.
-
Cell Preparation: Use primary human NK cells or a responsive cell line (e.g., CTLL-2). Starve the cells of cytokines as described in the proliferation assay protocol.[8]
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound for 30-60 minutes.
-
IL-15 Stimulation: Stimulate the cells with a potent concentration of recombinant human IL-15 for a short period (e.g., 15-30 minutes) at 37°C.[8]
-
Fixation: Immediately fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.[8]
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD3, CD56) if using primary cells.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the target cell population. Calculate the IC50 value for the inhibition of STAT5 phosphorylation.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
| Assay | Parameter | This compound Value |
| Binding Assay | IC50 (nM) | To be determined |
| Proliferation Assay | IC50 (µM) | 0.8[6] |
| pSTAT5 Assay | IC50 (nM) | To be determined |
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the IL-15 signaling pathway and the experimental workflows.
IL-15 Signaling Pathway
Caption: IL-15 trans-presentation and downstream JAK/STAT signaling pathway.
Experimental Workflow for this compound Characterization
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Interleukin-15 receptor - Wikipedia [en.wikipedia.org]
- 4. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. immunservice.com [immunservice.com]
An In-depth Technical Guide to the Therapeutic Potential of Interleukin-15 (IL-15) Inhibition
Disclaimer: No publicly available information was found for a specific compound designated "IL-15-IN-1." This guide therefore focuses on the broader therapeutic strategy of inhibiting Interleukin-15 (IL-15) signaling, a concept that a molecule named "this compound" would logically fall under. The information presented is based on published research on various IL-15 inhibitors and the general understanding of IL-15 biology.
Interleukin-15 (IL-15) is a pleiotropic cytokine with a pivotal role in the development, proliferation, and activation of key immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2][3] While its immunostimulatory properties are being harnessed for cancer immunotherapy, dysregulated IL-15 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4] This has led to the exploration of IL-15 inhibition as a promising therapeutic avenue.
Core Mechanism of Action: IL-15 Signaling
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122) subunit, and the common gamma chain (γc or CD132), which is shared with other cytokines like IL-2, IL-4, IL-7, IL-9, and IL-21.[3][5] A predominant mechanism of IL-15 action is trans-presentation, where a cell expressing both IL-15 and IL-15Rα on its surface presents the cytokine to an adjacent cell expressing the IL-2/15Rβ and γc subunits.[2][6][7] This binding event triggers the activation of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway, primarily involving JAK1/3 and STAT3/5, which in turn promotes cell proliferation, survival, and cytotoxic function.[2][3]
Therapeutic Rationale for IL-15 Inhibition
The rationale for inhibiting IL-15 stems from its role in driving chronic inflammation and excessive immune activation in certain pathological conditions.[4] Elevated levels of IL-15 are associated with several autoimmune diseases, including rheumatoid arthritis, celiac disease, and certain T-cell leukemias.[4][5] By blocking IL-15 signaling, the aim is to reduce the activation and proliferation of cytotoxic lymphocytes that contribute to tissue damage in these diseases.[1][4]
Potential Therapeutic Applications:
-
Rheumatoid Arthritis: To reduce joint inflammation and destruction driven by IL-15-activated immune cells.[4]
-
Celiac Disease: To attenuate gut inflammation and improve histopathological scores.[1]
-
T-cell Large Granular Lymphocyte (T-LGL) Leukemia: To inhibit the proliferation of malignant T-cells that are often dependent on IL-15 for survival.[5]
-
Other Autoimmune Conditions: Potential applications in multiple sclerosis and inflammatory bowel diseases are also being considered.[1]
Preclinical and Clinical Landscape of IL-15 Inhibitors
Several strategies have been employed to inhibit IL-15 signaling, with monoclonal antibodies being the most clinically advanced. Small molecules and peptide-based inhibitors are also in preclinical development.[4]
Quantitative Data from Clinical Trials of IL-15 Inhibitors
| Compound Name | Therapeutic Target | Disease Indication | Phase | Key Findings | Reference |
| HuMax-IL15 | IL-15 | Rheumatoid Arthritis | I/II | Reduced inflammatory markers and improved clinical outcomes with a favorable tolerability profile. | [4] |
| Mikβ1 | IL-2/IL-15Rβ (CD122) | T-cell Large Granular Lymphocyte Leukemia | I | Achieved >95% saturation of CD122 on leukemic cells, leading to receptor down-modulation. Not associated with significant toxicity. | [5] |
Key Experimental Protocols
1. Cell Proliferation Assay (e.g., using CTLL-2 cells)
-
Objective: To determine the inhibitory effect of a compound on IL-15-dependent cell proliferation.
-
Methodology:
-
Cell Culture: Culture CTLL-2 cells (an IL-2/IL-15 dependent murine cytotoxic T-cell line) in complete RPMI-1640 medium.
-
Assay Setup: Plate CTLL-2 cells in a 96-well plate.
-
Treatment: Add varying concentrations of the IL-15 inhibitor (e.g., "this compound") to the wells, followed by a fixed, predetermined concentration of recombinant human IL-15. Include controls for no IL-15, IL-15 only, and vehicle.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
2. STAT5 Phosphorylation Assay (by Flow Cytometry)
-
Objective: To assess the inhibition of IL-15-induced downstream signaling.
-
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Incubate PBMCs with the IL-15 inhibitor for a short period (e.g., 30-60 minutes).
-
IL-15 Challenge: Add recombinant human IL-15 to the cells and incubate for a brief period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize them with a methanol-based buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56) and an antibody against phosphorylated STAT5 (pSTAT5).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations (e.g., NK cells, CD8+ T cells) and quantify the median fluorescence intensity (MFI) of pSTAT5 to determine the extent of inhibition.
-
Conclusion
The inhibition of IL-15 signaling represents a targeted and promising therapeutic strategy for a range of autoimmune and inflammatory disorders where IL-15 is a key pathogenic driver. Monoclonal antibodies have demonstrated proof-of-concept in clinical trials, showing good safety profiles and early signs of efficacy.[4] The continued development of IL-15 inhibitors, potentially including novel small molecules and peptide-based antagonists, holds significant potential for providing new treatment options for patients with these debilitating conditions. Further research is necessary to fully delineate the therapeutic window and optimal patient populations for IL-15 blockade.
References
- 1. What are the therapeutic applications for IL-15 inhibitors? [synapse.patsnap.com]
- 2. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 4. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Preclinical and phase I clinical trial of blockade of IL-15 using Mikβ1 monoclonal antibody in T cell large granular lymphocyte leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a crucial role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1][2] Its signaling is implicated in various inflammatory and autoimmune diseases, as well as in the pathogenesis of certain hematological malignancies.[3] IL-15 exerts its effects by binding to a heterotrimeric receptor complex, which leads to the activation of downstream signaling pathways, primarily the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][5] The activation of the JAK1/JAK3-STAT5 signaling cascade is a key event in mediating the biological functions of IL-15.[1][3]
IL-15-IN-1 is a potent and selective inhibitor of IL-15 signaling. It has been shown to inhibit the proliferation of IL-15-dependent cells, making it a valuable tool for studying the biological roles of IL-15 and for potential therapeutic development.[6] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, with a focus on a STAT5 phosphorylation assay.
Mechanism of Action and Signaling Pathway
IL-15 signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma chain (γc) (CD132).[4][7] The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc chains.[7][8] This binding event activates the associated Janus kinases, JAK1 and JAK3, which in turn phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] Phosphorylated STAT5 (pSTAT5) then dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and activation.[1][9]
This compound is an inhibitor of this signaling pathway. While its precise molecular target is not publicly disclosed, its functional effect is the inhibition of IL-15-dependent cellular responses. The following diagram illustrates the IL-15 signaling pathway and the putative inhibitory point of this compound.
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by measuring its effect on IL-15-mediated cellular responses. The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Cell Line | Parameter Measured | IC50 | Reference |
| Cell Proliferation | IL-15-dependent 32Dβ cells | Proliferation | 0.8 µM | [6] |
| STAT5 Phosphorylation | (Representative) CTLL-2 cells | pSTAT5 Levels | To be determined | [10] |
Experimental Protocols
A key method to determine the potency of this compound is to measure the inhibition of IL-15-induced STAT5 phosphorylation. The following protocol is a representative method using flow cytometry.
Protocol: Inhibition of IL-15-Induced STAT5 Phosphorylation by Flow Cytometry
This protocol describes the methodology to assess the inhibitory effect of this compound on IL-15-induced STAT5 phosphorylation in a suitable T-cell line (e.g., CTLL-2).[10][11]
Materials:
-
Cell Line: CTLL-2 (or other IL-15-responsive T-cell line)
-
Reagents:
-
Recombinant Human IL-15
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Pen/Strep)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody
-
-
Equipment:
-
96-well U-bottom plates
-
Flow cytometer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the pSTAT5 flow cytometry assay.
Procedure:
-
Cell Preparation and Starvation:
-
Culture CTLL-2 cells according to standard protocols.
-
Prior to the assay, wash the cells with PBS and resuspend them in cytokine-free medium.
-
Starve the cells for 4-6 hours at 37°C to reduce basal pSTAT5 levels.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cytokine-free medium.
-
Plate the starved cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells per well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-15 in cytokine-free medium. The final concentration should be predetermined to induce a submaximal response (e.g., EC80).
-
Add the IL-15 solution to all wells except for the unstimulated control.
-
Incubate for 15-30 minutes at 37°C. This is a critical step to capture the peak of STAT5 phosphorylation.[11]
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer directly to the wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellets in 100-200 µL of ice-cold 90% methanol (B129727) and incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Prepare the anti-pSTAT5 antibody solution in Staining Buffer at the manufacturer's recommended concentration.
-
Resuspend the cell pellets in the antibody solution and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the Median Fluorescence Intensity (MFI) of the pSTAT5 signal.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (MFI_sample - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated))
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between IL-15 stimulation, this compound inhibition, and the resulting cellular response.
Caption: Logical relationship of this compound's inhibitory effect.
These protocols and notes provide a framework for the in vitro characterization of this compound. Researchers should optimize assay conditions, such as cell density, cytokine concentration, and incubation times, for their specific experimental setup.
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 8. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: IL-15-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1][2] Its signaling is mediated through a heterotrimeric receptor complex, which includes the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132).[1][3][4][5] Dysregulation of the IL-15 pathway has been implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. IL-15-IN-1 is a potent and selective inhibitor of IL-15-dependent cell proliferation.[6] This document provides detailed application notes and protocols for the development of robust cell-based assays to characterize the activity of this compound and other potential IL-15 inhibitors.
IL-15 Signaling Pathway
Upon binding to its receptor complex, IL-15 activates several downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT3 and STAT5.[1][2][3][5] Phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target genes involved in cell proliferation, survival, and effector functions.[2][5] Other activated pathways include the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.[3]
Figure 1: IL-15 Signaling Pathway and Point of Inhibition.
Assay Development Guide
A robust and reproducible cell-based assay is crucial for the characterization of IL-15 inhibitors. The following sections detail protocols for three distinct assay formats: a cell proliferation assay, a STAT5 phosphorylation assay, and a reporter gene assay.
Experimental Workflow Overview
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. PharmaOnco™ Jurkat-Tg(Human IL-15) STAT5 Luc Reporter Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. accegen.com [accegen.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: IL-15-IN-1 Animal Model Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3] Its role in both immune homeostasis and pathological inflammatory conditions has made it a significant target for therapeutic intervention. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15 signaling, offering a potential therapeutic avenue for diseases driven by excessive IL-15 activity. These application notes provide a comprehensive overview of the IL-15 signaling pathway, and detailed protocols for the preclinical evaluation of IL-15 inhibitors, using this compound as a representative agent, in animal models.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132).[1][4] The primary mechanism of IL-15 signaling is trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc chains.[1][5] This interaction triggers downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways, leading to gene transcription that governs cell survival, proliferation, and effector functions.[2][3][4]
Caption: IL-15 Signaling Pathway and Point of Inhibition.
Preclinical Evaluation of this compound in Animal Models
While specific in vivo data for this compound is not yet publicly available, this section outlines a general protocol for its evaluation based on established methodologies for small molecule inhibitors and data from studies involving recombinant IL-15.
Formulation and Administration
Based on manufacturer information, a recommended formulation for in vivo administration of this compound is as follows:
Table 1: this compound In Vivo Formulation
| Component | Percentage | Example for 1 mL Solution |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility is reported to be ≥ 2.08 mg/mL.[6] |
Administration Route: The choice of administration route will depend on the experimental design and desired pharmacokinetic profile. Common routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) injection.
Experimental Workflow
A typical workflow to evaluate the efficacy of an IL-15 inhibitor in a disease model (e.g., an inflammatory or autoimmune mouse model) is depicted below.
Caption: A generalized experimental workflow for in vivo studies.
Dosing Considerations
The optimal dose and schedule for this compound would need to be determined empirically through dose-range-finding studies. As a starting point, researchers can refer to dosing regimens used for recombinant IL-15 in various animal models, keeping in mind that an inhibitor's effective dose will depend on its potency and pharmacokinetic properties.
Table 2: Examples of Recombinant IL-15 Dosing in Animal Models
| Animal Model | IL-15 Agent | Dose | Route | Frequency | Reference |
| Macaques | rhIL-15 | 2.5 - 15 µg/kg | SC | Daily or every 3 days | [7] |
| Mice | mIL-15 | 2.5 µ g/mouse | IP | 5 days/week for 3 weeks | |
| Mice | rhIL-15 | 12 - 108 µ g/dose | IP | Not specified | [8] |
| Humans | rhIL-15 | 0.125 - 4 µg/kg/day | IV Infusion | 10 consecutive days | [9] |
Experimental Protocols
1. Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Animals: Healthy adult mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Group 1: Single intravenous (IV) dose of this compound.
-
Group 2: Single oral (PO) or intraperitoneal (IP) dose of this compound.
-
-
Procedure:
-
Administer a single dose of this compound.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
2. Pharmacodynamic (PD) and Efficacy Study in a Disease Model
-
Objective: To evaluate the effect of this compound on IL-15-dependent cell populations and disease pathology.
-
Animal Model: Select a relevant model where IL-15 is implicated in the disease pathogenesis (e.g., models of rheumatoid arthritis, psoriasis, or certain T-cell leukemias).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Disease induction + Vehicle.
-
Group 3: Disease induction + this compound (low dose).
-
Group 4: Disease induction + this compound (mid dose).
-
Group 5: Disease induction + this compound (high dose).
-
-
Procedure:
-
Induce disease in the relevant animal groups.
-
Initiate treatment with this compound or vehicle according to the predetermined dosing schedule.
-
Monitor animals for clinical signs of disease (e.g., paw swelling in arthritis models, skin lesions in psoriasis models).
-
At the end of the study, collect blood and tissues (e.g., spleen, lymph nodes, affected tissues) for analysis.
-
-
Endpoint Analysis:
-
Flow Cytometry: Analyze immune cell populations in blood and lymphoid organs, focusing on NK cells (NK1.1+, CD3-) and CD8+ T cells (CD3+, CD8+). Assess proliferation (e.g., Ki-67 staining) and activation markers.
-
Histopathology: Examine affected tissues for signs of inflammation and tissue damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines in plasma or tissue homogenates.
-
Summary of Quantitative Data
The following tables summarize key quantitative data from studies involving the administration of IL-15, which can serve as a baseline for what to expect when modulating this pathway.
Table 3: Pharmacokinetic Parameters of IL-15 in Mice
| Agent | Administration Route | Half-life | Cmax | Tmax | Reference |
| rhIL-15 | IV | < 40 minutes | - | - | [10] |
| IL-15/IL-15Rα complex | IV | ~25 hours | - | - | [10] |
Table 4: Immunological Effects of IL-15 Administration in Humans
| Parameter | Fold Increase | Dose Group | Reference |
| Circulating CD8+ T cells | 5.8 | 2 µg/kg/day | [9] |
| Total NK cells | 38 | 2 µg/kg/day | [9] |
| CD56bright NK cells | 358 | 2 µg/kg/day | [9] |
Conclusion
The development of IL-15 inhibitors like this compound represents a promising therapeutic strategy for a range of immune-mediated diseases. While specific preclinical data for this compound is not yet widely available, the protocols and data presented here provide a solid framework for researchers to design and execute robust in vivo studies. Careful consideration of formulation, dosing, and relevant pharmacodynamic endpoints will be critical for elucidating the therapeutic potential of this new class of immunomodulators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A very long-acting IL-15: implications for the immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety (toxicity), pharmacokinetics, immunogenicity, and impact on elements of the normal immune system of recombinant human IL-15 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and immunologic effects of IL-15 administration in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. IL-15 by continuous i.v. infusion to adult patients with solid tumors in a Phase I trial induced dramatic NK cell subset expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. IL-15:IL-15 receptor alpha superagonist complex: High-level co-expression in recombinant mammalian cells, purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
IL-15-IN-1 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
IL-15-IN-1 is a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine crucial for the development, survival, and activation of various immune cells, including Natural Killer (NK) cells and T-cells.[4][5] By impeding the interaction between IL-15 and its receptor, this compound serves as a valuable tool for studying the biological roles of IL-15 and for investigating its potential as a therapeutic target in autoimmune and inflammatory diseases.[6] This document provides detailed information on the solubility of this compound, protocols for its in vitro application, and an overview of the IL-15 signaling pathway it inhibits.
Data Presentation: Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents. It is recommended to prepare fresh solutions for experiments; however, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
| Solvent/Vehicle System | Concentration | Temperature | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 25°C | - | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.61 mM) | Not Specified | For in vivo use. Prepare by first making a clear stock in DMSO, then sequentially adding co-solvents. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.61 mM) | Not Specified | For in vivo use. Prepare by adding DMSO stock to corn oil. | [2] |
IL-15 Signaling Pathway
Interleukin-15 signals through a heterotrimeric receptor complex, initiating downstream cascades that regulate immune cell function.[7][8] The primary mechanism involves the binding of IL-15 to the high-affinity IL-15 receptor alpha chain (IL-15Rα), which then presents IL-15 in trans to neighboring cells expressing the IL-2/15 receptor beta (IL-2/15Rβ, CD122) and the common gamma chain (γc, CD132).[5][9] This engagement activates three principal signaling pathways: JAK/STAT, PI3K/AKT, and MAPK, which collectively promote cell survival, proliferation, and effector functions.[5][7] this compound is designed to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μM.[1][2][3][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. The molecular weight of this compound is 576.71 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro IL-15-Dependent Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on the proliferation of an IL-15-dependent cell line, such as murine 32Dβ cells.[2]
Materials:
-
IL-15-dependent cell line (e.g., 32Dβ)
-
Complete cell culture medium
-
Recombinant IL-15
-
This compound DMSO stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Workflow:
Procedure:
-
Cell Seeding: Harvest IL-15-dependent cells during their logarithmic growth phase. Wash the cells and resuspend them in fresh, cytokine-free medium. Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in a volume of 50 µL.
-
Inhibitor Addition: Prepare a series of 2-fold or 3-fold dilutions of the this compound stock solution in the appropriate cell culture medium. Add 25 µL of each inhibitor dilution to the corresponding wells. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitor).
-
Cytokine Stimulation: Prepare a solution of recombinant IL-15 in cell culture medium at a concentration that is 4-fold the final desired concentration (e.g., a concentration that gives 80-90% of the maximal proliferative response, EC₈₀). Add 25 µL of this IL-15 solution to all wells except the negative (unstimulated) control wells, to which 25 µL of medium is added instead.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Quantification of Proliferation: Add the appropriate cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading (media only). Normalize the data to the positive control (cells + IL-15 + vehicle) and negative control (cells + vehicle). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1831830-20-6 | Chemsrc [chemsrc.com]
- 4. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of a Small-Molecule Inhibitor of Interleukin 15: Pharmacophore-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of the interleukin-15 inhibitor, IL-15-IN-1. Additionally, a comprehensive protocol for a cell-based proliferation assay is included to facilitate its use in research and drug development settings.
Product Information
Product Name: this compound Synonyms: Compound 76 Target: Interleukin-15 (IL-15) Biological Activity: this compound is a potent and selective inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μM.[1]
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its stability and activity. The following tables summarize the recommended storage conditions for both the solid compound and stock solutions.
Table 1: Storage and Stability of Solid this compound
| Condition | Storage Temperature | Stability | Notes |
| Solid Form | -20°C | ≥ 4 years | Store in a dry, dark place. |
Data derived from typical small molecule inhibitor storage recommendations.
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Concentration | Stability | Recommendations |
| DMSO | -80°C | 10 mM | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 10 mM | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
IL-15 Signaling Pathway
IL-15 is a cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and T cells. It signals through a heterotrimeric receptor complex, which activates several downstream pathways crucial for immune function.
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound solutions and for conducting a cell-based proliferation assay to evaluate its inhibitory activity.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., RPMI-1640)
Protocol:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. The volume of DMSO will depend on the amount of solid this compound provided. c. Vortex gently until the solid is completely dissolved. d. Aliquot the 10 mM stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration.
Cell-Based Proliferation Assay
This protocol is based on the methodology used in the initial discovery of this compound, which utilized the IL-15-dependent murine cell line 32Dβ.[1]
Materials:
-
32Dβ cells (or other IL-15-dependent cell line)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Recombinant human or murine IL-15
-
This compound working solutions
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
Experimental Workflow Diagram:
Caption: Workflow for the this compound cell-based proliferation assay.
Protocol:
-
Cell Culture and Seeding: a. Culture 32Dβ cells in complete medium according to standard protocols. b. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in fresh medium. c. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells per well) in a volume of 50 µL.
-
Addition of Inhibitor: a. Add 25 µL of the prepared this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Stimulation with IL-15: a. Prepare a solution of IL-15 in complete medium at a concentration that induces submaximal proliferation (to allow for inhibition to be observed). The optimal concentration should be determined empirically. b. Add 25 µL of the IL-15 solution to all wells except for the negative control wells (which should receive 25 µL of medium only).
-
Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48 to 72 hours. The incubation time may need to be optimized for your specific cell line.
-
Measurement of Cell Proliferation: a. Add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours). c. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background absorbance/luminescence (from wells with medium only) from all other readings. b. Normalize the data to the positive control (cells with IL-15 and vehicle) and the negative control (cells without IL-15). c. Plot the percentage of proliferation against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Formulation
For in vivo studies, this compound can be formulated as follows. It is crucial to prepare this solution fresh on the day of use.
Table 3: In Vivo Formulation for this compound
| Component | Percentage | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol for In Vivo Formulation:
-
Prepare a stock solution of this compound in DMSO at a concentration that will result in the desired final concentration in the formulation (e.g., if the desired final concentration is 2.08 mg/mL, the DMSO stock should be 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
-
The resulting solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
References
Application Notes and Protocols for IL-15-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15), in various cell culture experiments. The protocols detailed below are designed to assist in investigating the biological roles of IL-15 and assessing the efficacy of its inhibition in diverse research contexts, from basic immunology to drug development.
Introduction to this compound
Interleukin-15 is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells. Its signaling is implicated in both protective immunity and the pathophysiology of autoimmune diseases and certain cancers. This compound is a small molecule inhibitor that selectively targets the IL-15 signaling pathway, making it a valuable tool for dissecting the functions of IL-15 and for preclinical assessment of therapeutic strategies aimed at modulating IL-15 activity.
Mechanism of Action: IL-15 signals through a receptor complex that includes the IL-2/IL-15 receptor beta (CD122) and the common gamma chain (γc, CD132). Upon binding, IL-15 activates several downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways. This compound exerts its inhibitory effects by interfering with these signaling events, thereby blocking the cellular responses induced by IL-15.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes key quantitative data for this compound in relevant cell-based assays.
| Parameter | Cell Line | Value | Reference Assay |
| IC50 | 32Dβ | 0.8 µM | Inhibition of IL-15-dependent cell proliferation[1] |
| Effective Concentration | 32Dβ | 11 µM | Inhibition of IL-15-dependent cell proliferation over 2.5 days[1] |
| Toxicity | 32Dβ | No significant toxicity at 11 µM for 3 hours | Cell viability assay[1] |
Experimental Protocols
Preparation and Handling of this compound
Reconstitution:
-
This compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.
-
Gently vortex to ensure the compound is fully dissolved.
Storage:
-
Store the stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Avoid repeated freeze-thaw cycles.[1]
-
When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
IL-15-Dependent Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of IL-15-dependent cell lines, such as CTLL-2 or 32Dβ cells.
Materials:
-
IL-15-dependent cell line (e.g., CTLL-2, 32Dβ)
-
Complete cell culture medium
-
Recombinant human or murine IL-15
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the IL-15-dependent cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well in 50 µL of complete culture medium.
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare a solution of recombinant IL-15 in complete culture medium at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 100 µL of the IL-15 solution to all wells except for the negative control wells (which should receive 100 µL of medium without IL-15).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Inhibition of NK Cell Cytotoxicity Assay
This protocol evaluates the ability of this compound to inhibit the cytotoxic function of NK cells, which is often enhanced by IL-15.
Materials:
-
Effector cells: Primary human NK cells or an NK cell line (e.g., NK-92)
-
Target cells: A suitable cancer cell line (e.g., K562)
-
Complete culture medium for NK cells (supplemented with a low concentration of IL-2 for NK-92 maintenance, which should be washed out before the assay)
-
Recombinant human IL-15
-
This compound
-
A method for measuring cytotoxicity (e.g., Calcein-AM release assay, LDH assay, or a flow cytometry-based assay)
Procedure:
-
Effector Cell Preparation: Culture NK cells overnight in the presence of a low concentration of IL-15 (e.g., 10 ng/mL) to maintain viability and activity.
-
On the day of the assay, wash the NK cells to remove residual IL-15.
-
Pre-treat the NK cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Target Cell Preparation: Label the target cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Co-culture: In a 96-well V-bottom plate, add the labeled target cells (e.g., 1 x 10⁴ cells/well).
-
Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add recombinant IL-15 to the co-culture to a final concentration that stimulates NK cell cytotoxicity (e.g., 20 ng/mL).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence (for Calcein-AM release) or absorbance (for LDH assay) of the supernatant.
-
Calculate the percentage of specific lysis for each condition.
Western Blot Analysis of IL-15 Signaling Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation of key downstream signaling molecules, such as STAT5.
Materials:
-
IL-15-responsive cells (e.g., NK-92 or primary NK cells)
-
Recombinant human IL-15
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Starve the IL-15-responsive cells in a cytokine-free medium for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant IL-15 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, transferring the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT5.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT5.
Mandatory Visualizations
IL-15 Signaling Pathway
Caption: IL-15 signaling cascade.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound effects.
References
Application Notes and Protocols: IL-15-IN-1 for Inhibition of T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a critical cytokine that promotes the proliferation, survival, and activation of various immune cells, particularly T-cells and Natural Killer (NK) cells.[1][2][3] Its signaling is crucial for maintaining memory CD8+ T-cell populations.[2][4] Dysregulated IL-15 activity has been implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[5] IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15-mediated signaling. These application notes provide detailed protocols for utilizing this compound to inhibit T-cell proliferation, a critical process in immunological research and drug development.
Mechanism of Action: IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex, which includes the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132).[2] The binding of IL-15 to its receptor complex initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT/mTOR, and Ras/Raf/MAPK pathways.[2] These pathways collectively regulate gene expression leading to T-cell proliferation, survival, and effector functions. This compound is designed to interfere with this signaling cascade, thereby inhibiting the downstream effects of IL-15.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. IL-15 and T cell stemness in T cell-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Expansion With IL-15 Increases Cytotoxicity of Vγ9Vδ2 T Cells and Is Associated With Higher Levels of Cytotoxic Molecules and T-bet [frontiersin.org]
- 4. IL-15 in T-Cell Responses and Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore guided discovery of small-molecule interleukin 15 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IL-15-IN-1 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3] Its significant role in both innate and adaptive immunity has implicated it in the pathophysiology of various autoimmune diseases and cancers.[4][5][6] Consequently, inhibiting the IL-15 signaling pathway presents a promising therapeutic strategy. IL-15-IN-1 is a small molecule inhibitor designed to modulate the effects of IL-15. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models of oncology and autoimmune disease.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma chain (γc) (CD132).[1][2] A primary mechanism of IL-15 signaling is trans-presentation, where IL-15 is presented by the IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc chains.[1][7] This interaction activates downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for immune cell function.[5][8][9]
I. Oncology Models: Assessing Anti-Tumor Efficacy
This section outlines protocols to evaluate the efficacy of this compound in inhibiting tumor growth in a xenograft mouse model. The workflow involves tumor cell implantation, treatment administration, and monitoring of tumor progression using bioluminescence imaging, followed by endpoint analyses.
Experimental Workflow: Oncology
Protocol 1: Tumor Growth Inhibition Study
1.1. Cell Line Preparation:
-
Culture a relevant cancer cell line (e.g., B16 melanoma, CT26 colon carcinoma) that has been stably transfected to express firefly luciferase.[1][2]
-
Maintain cells in appropriate culture media and conditions.
1.2. Tumor Implantation:
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.[1]
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[1][2]
-
Monitor mice for tumor growth, which is typically palpable within 7-14 days.[1]
1.3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired frequency and duration.
1.4. In Vivo Bioluminescence Imaging (BLI):
-
Anesthetize mice using isoflurane.[1]
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[1]
-
Image mice using an in vivo imaging system at the peak signal time (typically 10-15 minutes post-luciferin injection).[1][2]
-
Quantify the bioluminescent signal as total flux (photons/second) from a defined region of interest (ROI) around the tumor.[1]
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor growth.
1.5. Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors. Measure tumor weight and volume.
-
Collect spleens and peripheral blood for immune cell analysis.
-
Process tumors for histopathology.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Tumor Volume (mm³) | |||
| Day 0 | 100 ± 15 | 102 ± 14 | 101 ± 16 |
| Day 14 | 1500 ± 250 | 800 ± 150 | 400 ± 100 |
| Tumor Weight (g) | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Tumor Bioluminescence (photons/s) | 5 x 10⁸ ± 1 x 10⁸ | 2 x 10⁸ ± 0.5 x 10⁸ | 5 x 10⁷ ± 1 x 10⁷ |
| Data are presented as mean ± standard deviation and are hypothetical examples. |
Protocol 2: Pharmacodynamic Assessment of Immune Cells
2.1. Sample Collection:
-
Collect peripheral blood via cardiac puncture into EDTA-containing tubes.
-
Harvest spleens and prepare single-cell suspensions by mechanical dissociation.
2.2. Flow Cytometry:
-
Stain single-cell suspensions with fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD8, NK1.1 for mice).
-
Analyze stained cells using a flow cytometer to quantify the populations of NK cells (CD3- NK1.1+) and CD8+ T cells (CD3+ CD8+).
-
Intracellular staining for markers of activation and cytotoxicity, such as granzyme B and IFN-γ, can also be performed.[10][11]
| Immune Cell Population | Vehicle Control | This compound |
| Splenic NK Cells (% of lymphocytes) | 5 ± 1 | 2 ± 0.5 |
| Splenic CD8+ T Cells (% of lymphocytes) | 15 ± 3 | 8 ± 2 |
| Tumor Infiltrating NK Cells | High | Low |
| Tumor Infiltrating CD8+ T Cells | High | Low |
| Data are presented as mean ± standard deviation and are hypothetical examples. |
II. Autoimmune Disease Models: Assessing Anti-Inflammatory Efficacy
This section provides protocols to evaluate the efficacy of this compound in mitigating disease progression in a mouse model of autoimmune arthritis. The workflow includes disease induction, clinical scoring, and histopathological analysis of affected tissues.
Experimental Workflow: Autoimmune Disease
Protocol 3: Collagen-Induced Arthritis (CIA) Model
3.1. Disease Induction:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Immunize DBA/1 mice with the emulsion via intradermal injection at the base of the tail.
-
Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[7]
3.2. Treatment and Clinical Assessment:
-
Begin treatment with this compound or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Monitor mice for signs of arthritis (e.g., paw swelling, erythema) and score disease severity on a scale of 0-4 for each paw.[8][12]
3.3. Histopathological Analysis:
-
At the end of the study, collect hind paws and fix in 10% neutral buffered formalin.
-
Decalcify the tissues and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[12][13]
| Parameter | Vehicle Control | This compound |
| Mean Arthritis Score | 10 ± 2 | 4 ± 1.5 |
| Disease Incidence (%) | 100 | 40 |
| Histological Score (Inflammation) | 3 ± 0.5 | 1 ± 0.5 |
| Histological Score (Bone Erosion) | 2.5 ± 0.5 | 0.5 ± 0.5 |
| Data are presented as mean ± standard deviation and are hypothetical examples. |
Protocol 4: Cytokine Analysis
4.1. Sample Collection:
-
Collect blood at endpoint and process to obtain serum.
4.2. Cytokine Measurement:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) in the serum using a multiplex immunoassay (e.g., Luminex) or ELISA.[14][15]
| Cytokine | Vehicle Control (pg/mL) | This compound (pg/mL) |
| TNF-α | 150 ± 30 | 50 ± 10 |
| IFN-γ | 200 ± 40 | 70 ± 15 |
| IL-6 | 300 ± 50 | 100 ± 20 |
| Data are presented as mean ± standard deviation and are hypothetical examples. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. By employing these methodologies, researchers can obtain robust data on the pharmacodynamic effects and therapeutic efficacy of this inhibitor in relevant preclinical models of cancer and autoimmune disease. The combination of longitudinal, non-invasive imaging with detailed endpoint analyses of immune cell populations and tissue pathology will facilitate a thorough understanding of the biological activity of this compound and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. Targeting interleukin-15 in patients with rheumatoid arthritis: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-15 in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
- 8. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent anti-IL-15 antibody with opposing mechanisms of action in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK cells mediate clearance of CD8+ T cell–resistant tumors in response to STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined IL-15/IL-15Rα Immunotherapy Maximizes IL-15 Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
Application Notes: IL-15-IN-1 for a Mechanistic Study of Autoimmune Diseases
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine from the 4α-helix bundle family that plays a critical role in the development, survival, and activation of key immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1][2][3] IL-15 shares the IL-2/15Rβ (CD122) and the common gamma chain (γc, CD132) receptor subunits with IL-2, but has a unique alpha receptor subunit (IL-15Rα).[4][5][6] Its primary mode of action is through trans-presentation, where IL-15 bound to IL-15Rα on an antigen-presenting cell stimulates an adjacent NK or T cell.[4][5][6]
While essential for immune homeostasis and defense against pathogens, dysregulated IL-15 expression is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, celiac disease, and multiple sclerosis.[5][7][8][9][10] In these conditions, elevated IL-15 levels can drive chronic inflammation, promote the survival of self-reactive memory T cells, and trigger tissue damage.[6][7][8] Consequently, inhibiting the IL-15 signaling pathway presents a promising therapeutic strategy.[8][10][11]
IL-15-IN-1 is a potent and selective small molecule inhibitor of Interleukin-15. It serves as a critical research tool for investigating the specific contributions of the IL-15 pathway to autoimmune disease mechanisms, both in vitro and in vivo. These notes provide detailed protocols for utilizing this compound to study its effects on IL-15-dependent cell proliferation and for its preparation for in vivo studies.
Mechanism of Action and Inhibition
IL-15 binding to its receptor complex on lymphocytes activates several downstream signaling cascades crucial for cell function. The primary pathways include the JAK/STAT pathway (mainly JAK1/3 and STAT3/5), the Phosphoinositide 3-kinase (PI3K)/AKT pathway, and the MAPK pathway.[1][4] These pathways collectively regulate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and effector functions like cytotoxicity.[1][4] this compound exerts its effect by inhibiting this signaling cascade, thereby preventing the proliferation and activation of IL-15-dependent cells.
This compound: Key Characteristics
This compound is characterized by its potency in inhibiting the biological functions of IL-15. This data is crucial for designing effective experiments.
| Parameter | Value | Reference |
| Target | Interleukin-15 (IL-15) | [12] |
| IC₅₀ | 0.8 µM | [12] |
| Observed Effect | Inhibition of IL-15-dependent cell proliferation | [12] |
| Cell Line Example | 32Dβ cells | [12] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-15-Dependent Cell Proliferation
This protocol details a method to assess the efficacy of this compound in inhibiting the proliferation of an IL-15-dependent cell line, such as 32Dβ cells.
Objective: To determine the dose-dependent effect of this compound on the proliferation of cells stimulated with recombinant IL-15.
Materials:
-
This compound (MedchemExpress)
-
IL-15-dependent cell line (e.g., 32Dβ)
-
Complete cell culture medium
-
Recombinant IL-15
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Culture the IL-15-dependent cells according to standard protocols.
-
Harvest cells in the exponential growth phase and wash to remove any residual growth factors.
-
Resuspend cells in fresh medium and count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of medium.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium from the stock solution. A typical final concentration range to test would bracket the reported IC₅₀ (e.g., 0.01 µM to 100 µM).
-
Add 25 µL of the diluted this compound to the appropriate wells. Add 25 µL of medium with the corresponding DMSO concentration to the control wells.
-
-
IL-15 Stimulation:
-
Prepare a solution of recombinant IL-15 in culture medium at a concentration 4 times the desired final concentration (e.g., if final is 10 ng/mL, prepare at 40 ng/mL).
-
Add 25 µL of the IL-15 solution to all wells except for the "unstimulated" control wells, which receive 25 µL of plain medium. The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Measure Proliferation:
-
Equilibrate the plate and assay reagent to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay manufacturer.
-
Read the plate using the appropriate plate reader (luminescence or absorbance).
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data by setting the "unstimulated" control as 0% proliferation and the "IL-15 stimulated + DMSO" control as 100% proliferation.
-
Plot the normalized proliferation (%) against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for dissolving and formulating this compound for administration in animal models of autoimmune disease. The choice of vehicle is critical for solubility and bioavailability.
Objective: To prepare a clear, stable solution of this compound for parenteral administration in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure (based on a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[12]):
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the animal weight, dosage (mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Prepare Stock Solution: Prepare a concentrated stock of this compound in DMSO. For example, if the final desired concentration is 2 mg/mL, create a 20 mg/mL stock in DMSO.
-
Add Co-solvents Sequentially:
-
In a sterile tube, add the required volume of PEG300 (40% of final volume).
-
Add the required volume of the this compound DMSO stock (10% of final volume) to the PEG300. Mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 (5% of final volume) and mix again until clear.
-
-
Final Dilution: Add the final volume of saline (45% of final volume) to the mixture and mix thoroughly.
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[12]
-
Administration: Use the freshly prepared solution on the same day for animal administration.[12]
Disclaimer: this compound is for research use only. The protocols provided are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. Researchers should adhere to all institutional guidelines for safety and animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Interleukin-15 in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Targeting the interleukin-15/interleukin-15 receptor system in inflammatory autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
- 10. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. What are IL-15 modulators and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IL-15-IN-1 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to IL-15-IN-1 and Rationale for Combination Therapy
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a crucial role in the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1] this compound, an IL-15 agonist, is designed to harness these properties for cancer immunotherapy. It promotes the expansion and enhances the cytotoxic functions of NK cells and memory CD8+ T cells, which are critical for tumor cell recognition and elimination.[1]
However, the efficacy of IL-15 monotherapy can be limited by the immunosuppressive tumor microenvironment, which often upregulates immune checkpoint pathways to evade immune destruction.[2][3] This has led to the exploration of combination strategies that pair this compound with other immunomodulators to achieve synergistic anti-tumor effects. The most common combination partners include:
-
Immune Checkpoint Inhibitors (ICIs): Antibodies targeting PD-1, PD-L1, and CTLA-4 can block inhibitory signals that dampen T-cell activity. Combining ICIs with this compound can therefore unleash the full potential of the expanded and activated NK and T-cell populations.[2][3]
-
Co-stimulatory Agonists: Molecules like anti-CD40 antibodies can enhance the activation of antigen-presenting cells (APCs), leading to more robust T-cell priming and differentiation.[4]
-
Other Cytokines: Co-administration with other cytokines, such as IL-21, can further boost the maturation and functionality of NK cells.[5][6]
This document provides an overview of the preclinical and clinical data for this compound in combination with other immunomodulators, along with detailed protocols for key experimental assays.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of IL-15 agonists in combination with other immunomodulators.
Table 1: Preclinical Efficacy of IL-15 Agonist Combination Therapies in Mouse Models
| Combination Therapy | Cancer Model | Key Findings | Reference |
| IL-15 + anti-CTLA-4 + anti-PD-L1 | CT26 & MC38 colon carcinoma, TRAMP-C2 prostate cancer | Significant prolongation of survival compared to IL-15 alone or with a single checkpoint inhibitor. | [3] |
| IL-15 + anti-CD40 antibody | CT26 & MC38 colon cancer (lung metastasis) | Greater therapeutic efficacy and prolonged survival compared to monotherapy. Increased granzyme B expression and cytotoxic activity of NK cells. | [4] |
| ALT-803 (IL-15 superagonist) + anti-PD-L1 | Murine tumor models | Additive anti-tumor effects. | [2][3] |
| RLI (IL-15/IL-15Rα complex) + PD-1 agonist | Murine tumor models | Augmented effector memory CD8+ T-cell responses and enhanced anti-tumor activity. | [2][3] |
Table 2: Clinical Data of Recombinant Human IL-15 (rhIL-15) Combination Therapies
| Clinical Trial Identifier | Combination Therapy | Cancer Type | Key Findings | Reference |
| NCT03388632 | rhIL-15 + Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4) | Metastatic or treatment-refractory solid tumors | A phase I trial to determine safety, toxicity, and maximum tolerated dose (MTD). | [2][3] |
| - | ALT-803 + Nivolumab | Non-small cell lung cancer | Objective response in 6 of 21 patients in a phase 1b trial. | [7] |
| NCT02689453 | rhIL-15 + Alemtuzumab (anti-CD52) | T-cell Lymphoma | A study to evaluate dosage, safety, and efficacy. | |
| NCT03759184 | rhIL-15 + Obinutuzumab (anti-CD20) | Chronic Lymphocytic Leukemia | A study to evaluate the combination therapy. | |
| NCT03905135 | rhIL-15 + Avelumab (anti-PD-L1) | T-cell Lymphoma | A study of CIV IL-15 in combination with avelumab. |
Table 3: Immunomodulatory Effects of rhIL-15 in Humans
| Treatment Regimen | Immune Cell Population | Fold Increase | Reference |
| 2 mcg/kg/day CIV for 10 days | Circulating NK cells | 38-fold | [2][3] |
| 2 mcg/kg/day CIV for 10 days | Circulating CD56bright NK cells | 358-fold | [2][3] |
| 2 mcg/kg/day CIV for 10 days | Circulating CD8+ T cells | 5.8-fold | [2][3] |
| 20 µg/kg/day CIV for 10 days (Rhesus Macaques) | Circulating effector memory CD8+ T cells | 80-fold | [2][3] |
Signaling Pathways and Experimental Workflow
IL-15 Signaling Pathway
Caption: IL-15 signaling is primarily initiated through trans-presentation and activates JAK/STAT, PI3K/AKT, and MAPK pathways.
Experimental Workflow for Evaluating Combination Therapy
Caption: A general workflow for preclinical evaluation of this compound combination therapies.
Experimental Protocols
In Vitro NK Cell Cytotoxicity Assay
Objective: To assess the ability of this compound, alone or in combination with another immunomodulator, to enhance the cytotoxic function of NK cells against tumor target cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors or patients.
-
NK cell isolation kit (e.g., magnetic-activated cell sorting).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine.
-
This compound and other immunomodulators.
-
Tumor target cell line (e.g., K562 for non-MHC restricted killing).
-
Fluorescently labeled antibodies: anti-CD3, anti-CD56, anti-CD107a.
-
Monensin (GolgiStop™).
-
Flow cytometer.
Protocol:
-
NK Cell Isolation and Culture:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate NK cells from PBMCs using a negative selection kit to obtain a pure population of CD3-CD56+ cells.
-
Culture isolated NK cells in complete RPMI-1640 medium.
-
-
NK Cell Stimulation:
-
Plate NK cells at a density of 1 x 10^6 cells/mL.
-
Treat NK cells with this compound at various concentrations, with or without the combination immunomodulator, for 48-72 hours. Include an untreated control group.
-
-
Co-culture with Target Cells:
-
Harvest and wash the stimulated NK cells.
-
Co-culture the NK cells with the target tumor cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add anti-CD107a antibody to the co-culture to detect degranulation.
-
Add Monensin to the co-culture to inhibit the re-internalization of CD107a.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled anti-CD3 and anti-CD56 antibodies to identify the NK cell population.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD107a+ NK cells. An increase in the percentage of CD107a+ NK cells indicates enhanced degranulation and cytotoxic potential.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the proliferation of T cells in response to this compound in combination with another immunomodulator.
Materials:
-
PBMCs.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Complete RPMI-1640 medium.
-
This compound and other immunomodulators.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8.
-
Flow cytometer.
Protocol:
-
CFSE Labeling of PBMCs:
-
Resuspend PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add this compound and the combination immunomodulator at desired concentrations.
-
Add a T-cell activation stimulus (e.g., anti-CD3/CD28). Include an unstimulated control.
-
Culture the cells for 4-5 days at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled anti-CD3, anti-CD4, and anti-CD8 antibodies to identify T-cell subsets.
-
Analyze the cells using a flow cytometer. Proliferating cells will show a sequential two-fold dilution of CFSE fluorescence with each cell division.
-
Quantify the percentage of proliferated cells in the CD4+ and CD8+ T-cell gates.
-
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another immunomodulator in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, CT26 colon carcinoma for BALB/c).
-
This compound and other immunomodulators formulated for in vivo use.
-
Calipers for tumor measurement.
-
Materials for tissue collection and processing for flow cytometry or immunohistochemistry.
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups: vehicle control, this compound alone, immunomodulator alone, and the combination of this compound and the immunomodulator.
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections every 3 days for 3 weeks).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Record the survival of the mice in each group.
-
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
At the end of the study or at specific time points, euthanize a subset of mice from each group.
-
Excise the tumors and process them into single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations within the tumor (e.g., CD8+ T cells, NK cells, regulatory T cells).
-
Analyze the cells by flow cytometry to assess changes in the tumor immune microenvironment in response to the different treatments.
-
Conclusion
The combination of this compound with other immunomodulators represents a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The protocols outlined in this document provide a framework for the preclinical and clinical evaluation of these combination therapies. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of these powerful immunotherapeutic combinations to a broader range of malignancies.
References
- 1. Research progress of interleukin-15 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-15 in the Combination Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma [frontiersin.org]
- 6. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint inhibitor/interleukin‐based combination therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-15-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2][3] Its signaling is mediated through a heterotrimeric receptor complex, leading to the activation of downstream pathways crucial for immune surveillance and response. Dysregulation of the IL-15 pathway has been implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention. IL-15-IN-1 is a small molecule inhibitor designed to target the IL-15 signaling pathway, offering a potential therapeutic strategy for diseases driven by aberrant IL-15 activity. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental design, protocols, and data interpretation.
Mechanism of Action of IL-15
IL-15 signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). The primary mechanism of IL-15 signaling is trans-presentation, where IL-15 is presented by the IL-15Rα on one cell to a neighboring cell expressing the CD122/γc heterodimer. This binding event activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in cell survival, proliferation, and effector functions. Additionally, IL-15 signaling can activate other important pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.
IL-15 Signaling Pathway Diagram
References
Application Notes and Protocols for IL-15-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15), in high-throughput screening (HTS) assays. This document includes detailed information on the IL-15 signaling pathway, quantitative data for this compound, and a robust protocol for a cell-based HTS assay to identify novel inhibitors of IL-15-mediated signaling.
Introduction to Interleukin-15
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1][2] It is structurally similar to IL-2 and shares some receptor components, but it has distinct biological functions and does not induce activation-induced cell death, making it a compelling therapeutic target.[3] Dysregulation of IL-15 signaling has been implicated in various autoimmune diseases and cancers, highlighting the need for potent and specific inhibitors.[4][5]
This compound: A Selective IL-15 Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of IL-15 signaling. It effectively inhibits the proliferation of IL-15-dependent cells, making it a valuable tool for studying the biological functions of IL-15 and for screening for novel therapeutic agents targeting this pathway.[6]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| IC50 | 0.8 µM | 32Dβ cells | IL-15-dependent cell proliferation assay | [6] |
| Inhibitory Concentration | 11 µM | 32Dβ cells | Inhibition of IL-15-dependent proliferation over 2.5 days | [6] |
| Toxicity | No significant toxicity | 32Dβ cells | 3-hour incubation at 11 µM | [6] |
IL-15 Signaling Pathway
The canonical IL-15 signaling pathway is initiated by the binding of IL-15 to its high-affinity receptor subunit, IL-15Rα. This complex is then presented in trans to neighboring cells expressing the IL-2/IL-15Rβ and common gamma (γc) chain complex. This engagement activates the Janus kinase (JAK) family members, JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2][3][7] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in cell proliferation, survival, and effector functions.[2][5]
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Assay for IL-15 Inhibitors
The following protocol outlines a cell-based HTS assay designed to identify and characterize inhibitors of IL-15-mediated cell proliferation. This assay utilizes an IL-15-dependent cell line, such as CTLL-2 or a similar line engineered to be IL-15 dependent, and a luminescence-based readout for cell viability.
Caption: High-throughput screening workflow for identifying IL-15 inhibitors.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Line: IL-15-dependent murine cytotoxic T cell line (e.g., CTLL-2, ATCC TIB-214) or other suitable IL-15-dependent cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant Human IL-15: Carrier-free.
-
This compound: For use as a positive control.
-
Test Compounds: Library of small molecules for screening.
-
DMSO: ACS grade, for compound dilution.
-
Cell Viability Reagent: Luminescence-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagent Reservoirs, Multichannel Pipettes, and Plate Sealer.
-
Luminometer: Plate reader capable of measuring luminescence.
2. Cell Culture and Maintenance
-
Culture the IL-15-dependent cells in complete culture medium supplemented with a maintenance concentration of IL-15 (e.g., 10 ng/mL).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to the assay, wash the cells twice with IL-15-free medium to remove any residual cytokine.
3. Assay Procedure
-
Cell Plating:
-
Resuspend the washed cells in IL-15-free culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
-
Compound Addition:
-
Prepare a dilution series of the test compounds and this compound in DMSO.
-
Further dilute the compounds in IL-15-free culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the diluted compounds or controls (DMSO for negative control, this compound for positive control) to the appropriate wells.
-
-
IL-15 Stimulation:
-
Prepare a stock solution of recombinant human IL-15 in IL-15-free culture medium.
-
Add 10 µL of the IL-15 solution to all wells except for the unstimulated control wells. The final concentration of IL-15 should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate dose-response experiment. A typical starting concentration is 1-5 ng/mL.
-
Add 10 µL of IL-15-free medium to the unstimulated control wells.
-
-
Incubation:
-
Seal the assay plate and incubate for 48 to 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plate and the cell viability reagent to room temperature.
-
Add 40 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
4. Data Analysis
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound concentration using the following formula:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the HTS assay.
where:
-
SD is the standard deviation.
-
Mean is the average RLU.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Conclusion
This document provides a comprehensive resource for researchers interested in utilizing this compound in high-throughput screening assays. The detailed protocols and supporting information will facilitate the discovery and characterization of novel inhibitors of the IL-15 signaling pathway, which holds significant promise for the development of new therapies for a range of diseases.
References
- 1. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 2. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-15 in the Combination Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human IL-15 — Aimplex Biosciences, Inc. [aimplexbio.com]
- 5. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-15-IN-1 in Primary Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2][3] Its signaling is integral to both innate and adaptive immunity. Dysregulation of IL-15 has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.[2][4][5] IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15.[6][7] These application notes provide detailed protocols for utilizing this compound in primary cell assays to study its effects on immune cell function.
Mechanism of Action
IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma (γc) chain (CD132).[3] The primary mechanism of IL-15 signaling is trans-presentation, where IL-15 is presented by the IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc chains.[3] This binding activates downstream signaling cascades, principally the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK) pathways.[8] These pathways collectively regulate gene expression leading to cell proliferation, survival, and enhanced cytotoxic function.
This compound is a selective inhibitor of IL-15, and while its precise binding site is not detailed in the provided information, it is known to inhibit the proliferation of IL-15-dependent cells.[6][7] Small molecule inhibitors of IL-15 have been developed to impede the IL-15/IL-15R interaction.[1][2]
Data Presentation: this compound Activity
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Source |
| IC50 | 0.8 µM | IL-15-dependent cells | Proliferation Assay | [6][7] |
| Effective Concentration | 11 µM | 32Dβ cells | Inhibition of IL-15-dependent proliferation (2.5 days) | [7] |
| Cytotoxicity | No significant toxicity | 32Dβ cells | Cell Viability Assay (3 hours) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-15 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound in Primary Cells.
Experimental Protocols
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate PBMCs from whole blood for use in downstream functional assays.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
2. NK Cell Proliferation Assay (CFSE-based)
-
Objective: To assess the inhibitory effect of this compound on IL-15-induced NK cell proliferation.
-
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Recombinant human IL-15
-
This compound
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD56)
-
-
Protocol:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium and add 50 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add 50 µL of recombinant human IL-15 (e.g., at a final concentration of 10 ng/mL) to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled anti-CD3 and anti-CD56 antibodies.
-
Analyze the cells by flow cytometry, gating on the CD3-CD56+ NK cell population.
-
Quantify proliferation by measuring the dilution of CFSE fluorescence.
-
3. NK Cell Cytotoxicity Assay
-
Objective: To determine the effect of this compound on the cytotoxic function of IL-15-activated NK cells.
-
Materials:
-
Isolated PBMCs (effector cells)
-
K562 cell line (target cells)
-
Recombinant human IL-15
-
This compound
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
-
Protocol:
-
Culture PBMCs with a low dose of IL-2 (e.g., 100 U/mL) for 24-48 hours to enrich for and activate NK cells.
-
Wash the effector cells and resuspend them in complete RPMI-1640 medium.
-
Treat the effector cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the effector cells with recombinant human IL-15 (e.g., 10 ng/mL) for 24 hours.
-
Label the K562 target cells according to the manufacturer's protocol for the chosen cytotoxicity assay.
-
Co-culture effector and target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1) in a 96-well U-bottom plate.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.
-
Measure the release of the cytotoxic marker (e.g., LDH or Calcein-AM) according to the kit manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
4. Cytokine Secretion Assay (IFN-γ)
-
Objective: To measure the impact of this compound on IL-15-induced IFN-γ secretion from NK cells.
-
Materials:
-
Isolated PBMCs
-
Recombinant human IL-15
-
This compound
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Human IFN-γ ELISA kit
-
-
Protocol:
-
Plate PBMCs at 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells with recombinant human IL-15 (e.g., 10 ng/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 24-48 hours at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants.
-
Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's protocol.
-
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell numbers, inhibitor concentrations, and incubation times, may need to be determined empirically for specific experimental setups. All work with primary human cells should be conducted in accordance with institutional and ethical guidelines. This compound is for research use only and not for human consumption.[7]
References
- 1. Discovery of a Small-Molecule Inhibitor of Interleukin 15: Pharmacophore-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 4. What are Interleukin-15 receptors antagonists and how do they work? [synapse.patsnap.com]
- 5. Interleukin-15 biology and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lung cancer cell-intrinsic IL-15 promotes cell migration and sensitizes murine lung tumors to anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-15-IN-1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-15-IN-1, a novel inhibitor of the Interleukin-15 (IL-15) signaling pathway. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Q1: I am not observing the expected decrease in cell proliferation or viability in my IL-15-dependent cell line after treatment with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:
-
Cell Line Health and IL-15 Dependence:
-
Confirm the health and viability of your cell line. Passage number can affect cell behavior.
-
Verify the IL-15 dependence of your cell line. Culture the cells in the absence of IL-15 to confirm that their proliferation is indeed driven by this cytokine.
-
-
This compound Concentration and Stability:
-
Ensure the correct concentration of this compound is being used. Perform a dose-response experiment to determine the optimal concentration.
-
Verify the stability of the compound in your culture medium. Some compounds can degrade over time.
-
-
Experimental Setup:
-
Ensure that the IL-15 concentration in your assay is not too high, as it may outcompete the inhibitor.
-
Check for the presence of serum in your media, as proteins in serum can sometimes bind to and sequester small molecule inhibitors.[1]
-
Q2: My in vitro kinase assay results with this compound do not correlate with my cell-based assay findings. Why is there a discrepancy?
A2: Discrepancies between in vitro and cell-based assays are common when working with kinase inhibitors.[2] Here are some potential reasons:
-
Cellular Permeability: this compound may have poor cell membrane permeability, leading to a lower intracellular concentration compared to the concentration used in the biochemical assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular effective concentration.[3]
-
Off-Target Effects: The observed cellular phenotype might be due to off-target effects of the inhibitor that are not captured in a specific in vitro kinase assay.[3]
-
ATP Concentration: In vitro kinase assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP concentrations are much higher. This can lead to competition and reduced inhibitor potency in a cellular environment.[4]
Q3: I am observing unexpected or off-target effects in my experiments with this compound. How can I investigate this?
A3: Unraveling off-target effects is crucial for accurate data interpretation. Consider these approaches:
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[5]
-
Rescue Experiments: If possible, transfect your cells with a mutant form of the target kinase that is resistant to this compound. If the phenotype is rescued, it suggests the effect is on-target.[5]
-
Kinome Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.[3]
-
Phenotypic Screening with Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the IL-15 pathway that have a different chemical structure.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IL-15?
A1: Interleukin-15 (IL-15) is a cytokine that plays a critical role in the development, proliferation, and activation of immune cells, particularly natural killer (NK) cells and CD8+ T cells.[6] IL-15 signals through a receptor complex that includes the IL-15 receptor alpha (IL-15Rα) chain and the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc, CD132) chains.[7][8] The primary mechanism of IL-15 signaling is through trans-presentation, where a cell expressing both IL-15 and IL-15Rα on its surface presents the cytokine to a neighboring cell that expresses the CD122 and γc chains.[7] This interaction activates downstream signaling cascades, primarily the JAK-STAT pathway.[8][9]
Q2: Which downstream signaling pathways are activated by IL-15?
A2: Upon binding to its receptor complex, IL-15 activates several key downstream signaling pathways:[8][10]
-
JAK/STAT Pathway: The binding of IL-15 leads to the activation of Janus kinases, specifically JAK1 and JAK3.[9] These kinases then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9] The activated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in cell survival, proliferation, and effector functions.[9][10]
-
PI3K/Akt Pathway: This pathway is also activated by IL-15 signaling and is crucial for cell survival and metabolism.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is another signaling cascade initiated by IL-15 that contributes to cell proliferation and differentiation.[8]
Q3: What are the potential therapeutic applications of inhibiting IL-15 signaling?
A3: Given the pro-inflammatory role of IL-15, its inhibition is being explored as a therapeutic strategy for various autoimmune and inflammatory diseases where IL-15 is overexpressed.[11] These conditions include rheumatoid arthritis, celiac disease, and certain types of T-cell leukemias.[11][12]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| HuMax-IL15 (AMG 714) Clinical Trial | Reduction in inflammatory cytokines | Patients with rheumatoid arthritis | [11] |
| Recombinant Human IL-15 (rhIL-15) | Increased peripheral NK and CD8+ T cells | Patients with metastatic melanoma or renal cell carcinoma | [6] |
Note: Specific quantitative data for "this compound" is not publicly available. The table presents related data for other IL-15 modulators.
Experimental Protocols
Western Blotting for Phospho-STAT5 (p-STAT5)
-
Cell Treatment: Plate IL-15-dependent cells and starve them of cytokines overnight. Stimulate the cells with an optimal concentration of IL-15 in the presence or absence of varying concentrations of this compound for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
Cell Proliferation Assay (e.g., using CTG)
-
Cell Seeding: Seed an IL-15-dependent cell line in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
IL-15 Stimulation: Add a constant, sub-maximal concentration of IL-15 to all wells except for the no-cytokine control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
CTG Addition and Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of this compound.
Visualizations
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research progress of interleukin-15 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
IL-15-IN-1 solubility issues and solutions.
Welcome to the technical support center for IL-15-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-15 (IL-15).[1][2][3] It functions by inhibiting the proliferation of cells that are dependent on IL-15 signaling.[1][2][3] The primary mechanism involves the disruption of the IL-15 signaling pathway, which is crucial for the proliferation and activation of various immune cells such as T-cells and Natural Killer (NK) cells.[4][5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.[7] For in vivo experiments, specific solvent systems are recommended to ensure solubility and bioavailability.[1]
Q3: How should I store the this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[7] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound in solution.
Possible Cause: The solubility of this compound is limited in aqueous solutions. The chosen solvent or concentration may not be appropriate for the experimental conditions.
Solutions:
-
Use of Co-solvents: For in vivo studies, a multi-component solvent system is often necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1]
-
Proper Solvent Order: When preparing complex solvent systems, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[1]
Issue 2: Inconsistent or lack of biological activity in cell-based assays.
Possible Cause:
-
Improper Storage: Degradation of the compound due to incorrect storage or multiple freeze-thaw cycles of the stock solution.
-
Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit a response. The reported IC50 for inhibiting IL-15-dependent cell proliferation is 0.8 μM.[1][2][3]
-
Cell Line Sensitivity: The cell line used may not be dependent on the IL-15 signaling pathway for proliferation.
Solutions:
-
Verify Storage Conditions: Ensure that both the powdered compound and stock solutions have been stored according to the manufacturer's recommendations.[1][7]
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Use Appropriate Controls: Utilize a positive control cell line known to be sensitive to IL-15 signaling, such as 32Dβ cells, to validate the activity of your this compound stock.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | - | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.61 mM) | Clear solution, suitable for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.61 mM) | Clear solution, suitable for in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Saline-based)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 μL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 μL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
This working solution should be prepared fresh on the day of the experiment.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (Corn Oil-based)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 μL of Corn Oil.
-
Add 100 μL of the this compound DMSO stock solution to the Corn Oil.
-
Mix thoroughly until the solution is clear and homogeneous.
-
The final concentrations of the components will be 10% DMSO and 90% Corn Oil.[1]
-
This formulation is also for in vivo use and should be prepared fresh. Note that for continuous dosing periods exceeding half a month, this protocol should be chosen carefully.[1]
Visualizations
Caption: IL-15 Signaling Pathway.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1831830-20-6 | Chemsrc [chemsrc.com]
- 4. Human IL-15 Recombinant Protein (PHC9151) [thermofisher.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. IL-15 Signaling Pathways: R&D Systems [rndsystems.com]
- 7. abmole.com [abmole.com]
improving the stability of IL-15-IN-1 in solution
Welcome to the technical support center for IL-15-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. This occurs when the concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this issue:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While it is crucial to minimize the final DMSO concentration to avoid solvent effects on your cells, a very low percentage might not be sufficient to maintain the solubility of a hydrophobic compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. You may need to empirically determine the optimal balance between solubility and cell viability.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound contains such groups, experimenting with different pH values for your buffer may improve its solubility.
Q2: I am concerned about the stability of my this compound DMSO stock solution after multiple freeze-thaw cycles. Is this a valid concern?
A2: Yes, this is a valid and critical concern. Repeated freeze-thaw cycles can compromise the stability of small molecules dissolved in DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air each time the vial is opened. This absorbed water can lead to the hydrolysis of the inhibitor or cause it to precipitate out of solution upon freezing.
Best Practices:
-
Aliquot Stock Solutions: Upon receiving your solid this compound or preparing a stock solution, it is highly recommended to aliquot it into single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of your compound.
-
Proper Thawing Technique: When you need to use an aliquot, allow the vial to warm up to room temperature completely before opening. This reduces the condensation of atmospheric moisture into the cold solution.
-
Inert Gas Overlay: For long-term storage of particularly sensitive compounds, you can flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the integrity and activity of this compound. Based on manufacturer recommendations and general best practices for small molecules, the following storage conditions are advised:
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated | Up to 2 years | Prevents degradation from moisture and heat. |
| DMSO Stock Solution | -80°C | Up to 2 years[1] | Minimizes degradation and solvent evaporation. |
| DMSO Stock Solution | -20°C | Up to 1 year[1] | Suitable for shorter-term storage of working stocks. |
Note: These are general guidelines. Always refer to the product data sheet from your supplier for any specific storage instructions.
Q4: I suspect my this compound is degrading in my cell culture medium during a multi-day experiment. How can I investigate this?
A4: Degradation in aqueous solutions like cell culture media can be a significant issue, especially during prolonged incubations at 37°C. The primary causes of degradation for small molecules are hydrolysis, oxidation, and photodegradation. To assess the stability of this compound in your specific experimental conditions, you can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in solution.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected potency in cellular assays. | 1. Precipitation of the inhibitor in the cell culture medium. 2. Degradation of the inhibitor under assay conditions (e.g., 37°C, presence of media components). 3. Adsorption to plasticware. | 1. Visually inspect the media for any signs of precipitation after adding the inhibitor. Consider using a lower final concentration or optimizing the solvent system. 2. Perform a stability study of the inhibitor in your cell culture medium using HPLC to determine its half-life under your experimental conditions. 3. Consider using low-adhesion plasticware for your experiments. |
| Variability between experimental replicates. | 1. Inconsistent sample handling and processing. 2. Incomplete solubilization of the inhibitor in the stock solution or final medium. 3. Issues with the analytical method (if applicable). | 1. Ensure precise and consistent timing for sample collection and processing. 2. Ensure the inhibitor is fully dissolved in the DMSO stock before further dilution. Gentle warming or sonication may aid dissolution. 3. Validate your analytical method for linearity, precision, and accuracy. |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and halt degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Prepare Time-Point Samples: At each desired time point (e.g., 2, 8, 24, 48 hours), take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis:
-
Analyze all samples by a validated reverse-phase HPLC method.
-
Monitor the peak area of the this compound parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound in your solution.
-
Visualizations
Caption: IL-15 Signaling Pathway.
Caption: Recommended workflow for handling this compound.
References
common pitfalls in experiments with IL-15-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Interleukin-15 (IL-15). It functions by inhibiting the proliferation of cells that are dependent on IL-15 for growth and survival.[1] The precise molecular target within the IL-15 signaling pathway is under investigation, but it effectively blocks the downstream effects of IL-15 receptor activation. IL-15 signals through a receptor complex that includes the IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (γc, CD132), activating the JAK-STAT pathway.[2][3][4]
Q2: What is the potency of this compound?
A2: this compound has an IC50 of 0.8 μM in an IL-15-dependent cell proliferation assay using 32Dβ cells.[1]
Q3: How should I store this compound?
A3: For long-term stability, the stock solution of this compound should be aliquoted and stored at -80°C for up to two years, or at -20°C for up to one year.[1] It is important to avoid repeated freeze-thaw cycles to prevent inactivation of the product.[1]
Q4: Is this compound known to have off-target effects or toxicity?
A4: this compound is described as a selective inhibitor of IL-15.[1] In short-term assays (3 hours), it showed no significant toxicity on 32Dβ cells at a concentration of 11 μM.[1] However, as with any inhibitor, off-target effects at higher concentrations or in different cell systems cannot be entirely ruled out. Prolonged exposure to high levels of IL-15 stimulation can lead to NK cell hyporesponsiveness, an effect that should be considered when designing experiments.[5][6][7]
Troubleshooting Guide
Q5: I am not observing the expected inhibition of IL-15-mediated cell proliferation. What could be the cause?
A5: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using a concentration at or above the IC50 (0.8 μM). A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inhibitor Integrity: Improper storage, such as repeated freeze-thaw cycles, can lead to the degradation of the compound.[1] Use a fresh aliquot of the inhibitor to rule out degradation.
-
Solubility Issues: this compound may precipitate if its solubility limit is exceeded in your final experimental medium. See Q6 for detailed solubility troubleshooting.
-
Cell Health and IL-15 Responsiveness: Confirm that your cells are healthy and responsive to IL-15. Run a positive control with IL-15 stimulation alone to ensure a robust proliferative response. The biological activity of recombinant IL-15 can vary, so it's crucial to determine the optimal concentration for each specific application through a dose-response assay.[8]
-
Experimental Timing: Ensure that the inhibitor is pre-incubated with the cells for a sufficient period before adding IL-15 to allow for cellular uptake and target engagement.
Q6: My this compound solution appears cloudy, or I suspect it has precipitated. How can I resolve this?
A6: Solubility is a critical factor for the successful use of this compound.
-
Stock Solution Preparation: this compound is highly soluble in DMSO (125 mg/mL).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can significantly impact solubility.[1] If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[1]
-
Dilution into Aqueous Media: When diluting the DMSO stock solution into your aqueous cell culture medium, do so gradually and mix thoroughly to avoid precipitation. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulations for In Vivo Use: For in vivo experiments, specific formulations are required to maintain solubility. Two example protocols include:
Q7: I am observing unexpected cytotoxicity in my experiments. What should I do?
A7: While this compound has shown low toxicity in short-term assays, cytotoxicity can occur under certain conditions.
-
High Inhibitor Concentration: High concentrations of the inhibitor may lead to off-target effects and cytotoxicity. Perform a dose-response experiment to find the optimal balance between efficacy and toxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control (medium with the same final concentration of solvent) to assess this.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to the inhibitor or the solvent. It is important to establish a baseline for toxicity in your specific cell model.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Notes |
| IC50 | 0.8 μM | Measured in an IL-15-dependent proliferation assay with 32Dβ cells.[1] |
| In Vitro Solubility | 125 mg/mL (216.75 mM) | In DMSO. Requires sonication.[1] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.61 mM) | 10% DMSO, 90% Corn Oil.[1] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year | Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: IL-15-Dependent Cell Proliferation Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on the proliferation of IL-15-dependent cells (e.g., 32Dβ cells).
Materials:
-
IL-15-dependent cell line (e.g., 32Dβ)
-
Complete cell culture medium
-
Recombinant IL-15
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and wash them to remove any residual growth factors. Resuspend the cells in a cytokine-free medium and seed them into a 96-well plate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Inhibitor Treatment: Add the diluted this compound or vehicle control to the appropriate wells. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
IL-15 Stimulation: Prepare a solution of recombinant IL-15 at a concentration known to induce robust proliferation (e.g., the ED50, which for some recombinant human IL-15 is in the range of 0.1-0.5 ng/mL).[8] Add the IL-15 solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the positive control (IL-15 stimulation with vehicle), and plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: IL-15 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for an IL-15-dependent cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Interleukin-15 and cancer: some solved and many unsolved questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-15 and cancer: some solved and many unsolved questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
how to mitigate IL-15-IN-1 cytotoxicity in cell lines
Welcome to the technical support center for IL-15-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating cytotoxicity and troubleshooting common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its expected cytotoxic effects?
A1: this compound is a small molecule inhibitor of the Interleukin-15 (IL-15) signaling pathway. IL-15 is a cytokine that promotes the proliferation, survival, and cytotoxic functions of various immune cells, including T cells and Natural Killer (NK) cells, by activating the JAK/STAT and PI3K/AKT signaling pathways. By inhibiting this pathway, this compound is designed to reduce the proliferation of cells dependent on IL-15 signaling, which can be beneficial in certain pathological contexts such as some leukemias and autoimmune diseases. The expected on-target cytotoxicity is therefore the induction of apoptosis in these specific cell types. However, off-target effects or excessive on-target activity in sensitive cell lines can lead to unintended cytotoxicity.
Q2: High levels of cell death are observed across all tested concentrations of this compound. What are the possible causes?
A2: Several factors could contribute to high levels of cytotoxicity:
-
High Compound Concentration: The concentrations used may be too high for your specific cell line, leading to off-target effects.[1][2]
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%).[2]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the IL-15 signaling pathway.[1]
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Extended Incubation Time: The duration of exposure to the inhibitor might be too long for the cells to tolerate.[3]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor with a distinct chemical structure that targets the same pathway. If you observe a similar cytotoxic profile, it strengthens the evidence for an on-target effect.[4]
-
Rescue Experiment: If possible, try to rescue the cells from cytotoxicity by introducing a downstream component of the inhibited pathway.
-
Counter-Screening: Test this compound in a cell line that does not rely on the IL-15 signaling pathway for survival. Significant cytotoxicity in this cell line would suggest off-target effects.
-
Dose-Response Analysis: On-target effects are typically observed within a specific concentration range, while off-target effects may become more prominent at higher concentrations.[4]
Q4: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential issues?
A4: Proper handling of small molecule inhibitors is critical for reproducible results.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in an appropriate anhydrous solvent like DMSO.[5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Storage: Store the aliquots at -80°C and protect them from light.
-
Working Solutions: Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment.
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered when using this compound in cell culture.
Issue 1: Excessive Cytotoxicity in the Target Cell Line
-
Problem: You observe a high level of cell death in your target cell line, even at the lowest concentrations of this compound.
-
Troubleshooting Steps:
-
Verify Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced cytotoxicity.[2]
-
Optimize Inhibitor Concentration: Perform a dose-response experiment with a wider range of concentrations, starting from a much lower concentration (e.g., in the nanomolar range). This will help you identify a potential therapeutic window.[1]
-
Shorten Incubation Time: Conduct a time-course experiment to determine the optimal exposure time. It's possible that a shorter incubation period is sufficient to achieve the desired biological effect without causing widespread cell death.[3]
-
Assess Cell Health: Ensure that your cells are healthy and at an optimal confluency before adding the inhibitor. Stressed cells can be more susceptible to drug-induced toxicity.
-
Characterize the Mode of Cell Death: Use assays like Annexin V/PI staining or Caspase-3/7 activity assays to determine if the cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Necrosis is more indicative of off-target toxicity.
-
Issue 2: Inconsistent or Irreproducible Results Between Experiments
-
Problem: You are observing high variability in the cytotoxic effect of this compound across different experimental replicates.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition for all experiments.[2]
-
Prepare Fresh Reagents: Always use freshly prepared dilutions of this compound for each experiment.
-
Check Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final inhibitor concentration. Use calibrated pipettes and proper techniques.[2]
-
Minimize Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can concentrate the inhibitor. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| This compound Concentration | 1 nM - 100 µM | Initial broad-range screening to determine dose-response. | [2] |
| 0.1 µM - 10 µM | Standard screening range for many kinase inhibitors. | [6] | |
| Incubation Time | 6 - 24 hours | To assess acute cytotoxic effects. | [2] |
| 48 - 72 hours | To assess longer-term or delayed cytotoxic effects. | [6] | |
| DMSO Final Concentration | ≤ 0.1% | To avoid solvent-induced cytotoxicity. | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (typically 24, 48, or 72 hours).[1]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[1]
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
-
Induce Apoptosis: Treat your cells with this compound at various concentrations and for different durations. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[7]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring Caspase-3/7 Activity
This protocol measures the activity of key executioner caspases involved in apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat them with this compound as described in the previous protocols.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[9]
-
Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. Mix gently on a plate shaker for 30-60 seconds.[10]
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
refining IL-15-IN-1 experimental protocols
Welcome to the technical support center for IL-15-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving this potent and selective Interleukin-15 (IL-15) inhibitor. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Interleukin-15 (IL-15) signaling. IL-15 is a cytokine that plays a crucial role in the proliferation and activation of various immune cells, including Natural Killer (NK) cells and T cells.[1][2] It exerts its effects by binding to a heterotrimeric receptor complex, which leads to the activation of several downstream signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[3][4][5] this compound specifically inhibits the proliferation of IL-15-dependent cells, with a reported IC50 of 0.8 µM in 32Dβ cells.[6]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are recommended. One such formulation involves preparing a stock solution in DMSO and then further diluting it with a mixture of PEG300, Tween-80, and saline.[6] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[6]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on available data, a concentration of 11 µM has been used to inhibit IL-15-dependent proliferation in 32Dβ cells.[6] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point could be a range from 0.1 µM to 20 µM.
Troubleshooting Guides
Below are troubleshooting guides for common experimental techniques used to study the effects of this compound.
Cell Proliferation Assays
Issue 1: No significant inhibition of cell proliferation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all conditions. |
| Low IL-15 Stimulation | Ensure that the concentration of recombinant IL-15 used is sufficient to induce robust proliferation in your positive control. Titrate the IL-15 concentration to find the EC50 for proliferation in your cell line. |
| Cell Line Insensitivity | Confirm that your cell line's proliferation is indeed dependent on the IL-15 signaling pathway. Test a different IL-15-dependent cell line (e.g., 32Dβ, NK-92) as a positive control. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is not too high. If precipitation occurs, try preparing the inhibitor dilution in pre-warmed medium and vortexing thoroughly. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into the plate wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
Experimental Protocols
Cell Proliferation Assay (MTS/XTT based)
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of IL-15-dependent cells.
Materials:
-
IL-15-dependent cell line (e.g., 32Dβ, NK-92)
-
Complete culture medium
-
Recombinant human or murine IL-15
-
This compound
-
MTS or XTT proliferation assay kit
-
96-well clear flat-bottom tissue culture plates
-
DMSO
Methodology:
-
Cell Preparation: Culture the cells in their recommended complete medium. The day before the experiment, wash the cells to remove any residual growth factors and resuspend them in a serum-low medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of serum-low medium.
-
Inhibitor and Cytokine Addition:
-
Prepare a 2X working solution of IL-15 in serum-low medium at a concentration that induces sub-maximal proliferation (e.g., 10 ng/mL, to be optimized for each cell line).
-
Prepare a series of 2X working solutions of this compound in serum-low medium containing the same concentration of IL-15. The final concentrations of this compound should cover a range from 0.1 µM to 20 µM. Include a vehicle control (DMSO) with IL-15.
-
Add 100 µL of the 2X working solutions to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Proliferation Measurement: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for Phospho-STAT5
This protocol outlines the procedure to detect the inhibition of IL-15-induced STAT5 phosphorylation by this compound.
Materials:
-
IL-15-responsive cell line
-
Serum-free medium
-
Recombinant human or murine IL-15
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Starvation: Culture cells to a sufficient density. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
IL-15 Stimulation: Stimulate the cells with recombinant IL-15 (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Prepare samples with equal amounts of protein and load them onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
-
Flow Cytometry for NK Cell Activation Markers
This protocol is for analyzing the effect of this compound on the expression of activation markers on NK cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
Complete RPMI-1640 medium
-
Recombinant human IL-15
-
This compound
-
Fluorochrome-conjugated antibodies against: CD3, CD56, CD69, CD25
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
Methodology:
-
Cell Culture: Isolate PBMCs from healthy donor blood. Culture the PBMCs in complete RPMI medium.
-
Treatment:
-
Treat the cells with recombinant human IL-15 (e.g., 20 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO).
-
Include an unstimulated control group.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash the cells and then stain with the fluorochrome-conjugated antibodies against the surface markers (CD3, CD56, CD69, CD25) for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the live, single-cell population, and then identify the NK cells (CD3- CD56+).
-
Analyze the expression levels (e.g., Mean Fluorescence Intensity or percentage of positive cells) of the activation markers (CD69, CD25) on the NK cell population.
-
Visualizations
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a cell proliferation assay to test this compound.
Caption: Western blot workflow to analyze STAT5 phosphorylation.
References
- 1. Enhanced IL-15-mediated NK cell activation and proliferation by an ADAM17 function-blocking antibody involves CD16A, CD137, and accessory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-15 Promotes Polyfunctional NK Cell Responses to Influenza by Boosting IL-12 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In Vitro Culture with Interleukin-15 Leads to Expression of Activating Receptors and Recovery of Natural Killer Cell Function in Acute Myeloid Leukemia Patients [frontiersin.org]
- 5. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 6. Enhanced IL-15-mediated NK cell activation and proliferation by an ADAM17 function-blocking antibody involves CD16A, CD137, and accessory cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in IL-15-IN-1 assay results
This guide provides troubleshooting advice and frequently asked questions for researchers using IL-15-IN-1 in their experiments. It aims to address common sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15) signaling.[1][2] It functions by inhibiting the proliferation of IL-15-dependent cells.[3] The primary mechanism of IL-15 signaling involves its binding to the IL-15 receptor alpha (IL-15Rα) and subsequent presentation to cells expressing the IL-2/IL-15 receptor beta (CD122) and common gamma chain (γc, CD132) complex.[4][5] This binding activates downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for the proliferation and survival of various immune cells like T cells and Natural Killer (NK) cells.[6][7][8][9] this compound disrupts these processes.
Q2: What is the typical potency of this compound?
This compound has been shown to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μM.[1][3]
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the inhibitor's activity. For long-term storage, it is recommended to store the compound as a solid powder. Once dissolved, it should be aliquoted and stored at low temperatures to avoid repeated freeze-thaw cycles.[3][10]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q4: What cell lines are suitable for an this compound assay?
Cell lines that are dependent on the IL-15 signaling pathway for proliferation are ideal. Examples cited in research include:
Troubleshooting Guide
Variability in cell-based assay results can arise from multiple factors.[13][14][15] This guide addresses common issues encountered when using this compound.
Issue 1: High Variability Between Replicates
High variability can obscure the true effect of the inhibitor.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and practice consistent pipetting technique. Consider using a multichannel or automated pipette for better precision.[13] |
| Edge Effects in Plates | Edge wells are prone to evaporation and temperature fluctuations. Avoid using the outer wells of the plate for experimental data points. Fill them with sterile PBS or media to create a humidity barrier. |
| Inaccurate Pipetting of Inhibitor | Perform serial dilutions of this compound carefully. Ensure the inhibitor is fully dissolved in the solvent before preparing dilutions. Use low-retention pipette tips. |
| Cell Clumping | Gently triturate cells to break up clumps before counting and seeding. If clumping persists, consider using a cell-detaching agent like trypsin (for adherent cells) and resuspending in media with a small amount of DNase I. |
Issue 2: No or Low Inhibition Observed
If this compound does not inhibit cell proliferation as expected, consider the following:
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or a newly prepared stock solution.[3][10] |
| Suboptimal IL-15 Concentration | The concentration of IL-15 used to stimulate the cells may be too high, requiring a higher concentration of the inhibitor to see an effect. Perform a dose-response curve for IL-15 to determine the optimal concentration (EC50 to EC80) for your specific cell line. |
| Cell Health and Passage Number | Cells that are unhealthy or have been in culture for too many passages can exhibit altered responses. Use cells with a low passage number from a reliable source and ensure they are in the logarithmic growth phase.[14] |
| Incorrect Assay Endpoint | The incubation time may be too long, leading to cell overgrowth and depletion of nutrients, which can mask the inhibitory effect. Optimize the assay duration (e.g., 48-72 hours). |
Issue 3: Inconsistent Results Between Experiments
Lack of reproducibility is a common challenge in cell-based assays.[14]
| Potential Cause | Recommended Solution |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, IL-15) for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Cell Line Drift | Continuous passaging can lead to genetic and phenotypic changes in cell lines.[14] Regularly start new cultures from a cryopreserved, low-passage stock. Authenticate your cell line to ensure it has not been misidentified.[14] |
| Variable Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. Minor fluctuations can impact cell growth and response. |
| Inconsistent Data Analysis | Use a standardized protocol for data analysis. Normalize data to the vehicle control (e.g., DMSO) and use a consistent method for curve fitting to determine IC50 values. |
Experimental Protocols & Visual Guides
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex, activating the JAK/STAT pathway, which is crucial for lymphocyte proliferation and survival.[6][7]
Caption: IL-15 signaling pathway via JAK/STAT activation.
General Workflow for this compound Cell Proliferation Assay
This diagram outlines the key steps for assessing the inhibitory activity of this compound.
Caption: Experimental workflow for an this compound proliferation assay.
Troubleshooting Decision Tree
Use this flowchart to diagnose unexpected assay results.
Caption: A decision tree for troubleshooting this compound assay issues.
Protocol: Cell Proliferation Assay Using this compound
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
IL-15 dependent cell line (e.g., CTLL-2)
-
Complete culture medium
-
Recombinant IL-15
-
This compound
-
Vehicle (e.g., DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., MTS or similar)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture cells according to standard protocols, ensuring they are in the logarithmic growth phase.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in fresh medium to the desired seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).
-
-
Plate Seeding:
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "cells + IL-15 + vehicle" (positive control).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
-
Treatment:
-
Add 25 µL of the diluted this compound or vehicle to the appropriate wells.
-
Optional: Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a working solution of IL-15 in culture medium at a concentration 4 times the desired final concentration.
-
Add 25 µL of the IL-15 working solution to all wells except the "cells only" negative control wells. Add 25 µL of medium to the negative control wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions (typically 10-20 µL).
-
Incubate for an additional 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data by setting the "cells + IL-15 + vehicle" control as 100% proliferation and the "cells only" control as 0% proliferation.
-
Plot the normalized response versus the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 5. IL-15 Signaling Pathways: R&D Systems [rndsystems.com]
- 6. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
- 9. IL-15 in T-Cell Responses and Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Identification of a potent anti-IL-15 antibody with opposing mechanisms of action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. mt.com [mt.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. cellgs.com [cellgs.com]
IL-15-IN-1 quality control and purity assessment
Welcome to the technical support center for IL-15-IN-1, a potent and selective small molecule inhibitor of Interleukin-15 (IL-15). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For in vivo applications, a stock solution in DMSO can be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store stock solutions in small aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[1]
Q3: What is the expected purity of this compound?
A3: High-quality this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The observed data should be consistent with the known chemical structure of the compound.
Q5: I am observing lower than expected potency in my cell-based assay. What could be the reason?
A5: Several factors could contribute to lower than expected potency. These include:
-
Compound degradation: Ensure that the stock solution is fresh and has been stored properly. Consider the stability of this compound in your specific cell culture medium and experimental conditions.
-
Cell permeability: The compound may have limited permeability across the cell membrane of your specific cell line.
-
Off-target effects: Although this compound is reported to be selective, off-target effects in your specific experimental system cannot be entirely ruled out.
-
Incorrect dosage: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and dilute it to the final working concentration in your aqueous buffer or cell culture medium just before use. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity. Gentle warming or sonication may aid in dissolution, but should be used with caution to avoid compound degradation.[1] |
| Inconsistent or no biological effect | 1. Compound instability/degradation.2. Incorrect concentration.3. Cell line not responsive to IL-15 signaling. | 1. Use freshly prepared solutions. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.2. Perform a dose-response curve to determine the IC50 in your specific assay.3. Confirm that your cell line expresses the IL-15 receptor complex and shows a measurable response to IL-15 stimulation. |
| High background or non-specific effects | 1. Compound aggregation at high concentrations.2. Off-target activity. | 1. Visually inspect your stock and working solutions for any signs of precipitation. Determine the critical aggregation concentration if possible.2. Use a structurally unrelated IL-15 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of IL-15 signaling. |
| Cellular toxicity | 1. High concentration of the inhibitor.2. Solvent (DMSO) toxicity. | 1. Determine the cytotoxic concentration (CC50) of this compound in your cell line and use concentrations well below this value for your experiments.2. Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically ≤0.5%). |
Quality Control and Purity Assessment
A comprehensive quality control and purity assessment of this compound involves multiple analytical techniques to confirm its identity, purity, and integrity.
Data Presentation
| Parameter | Method | Typical Specification | Reference |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | Quéméner et al., 2017[2][3] |
| Identity | ¹H Nuclear Magnetic Resonance (NMR) | Spectrum consistent with the proposed structure | Quéméner et al., 2017[2][3] |
| Identity | Mass Spectrometry (MS) | Molecular weight consistent with the chemical formula | Quéméner et al., 2017[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
A reverse-phase HPLC method can be used to determine the purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Purity Calculation: The peak area of this compound is expressed as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Methodology:
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Analysis: The chemical shifts, multiplicities, and integration of the observed protons should match the expected values for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Methodology:
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Ionization Technique: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated or deprotonated this compound molecule.
Visualizations
IL-15 Signaling Pathway
The following diagram illustrates the canonical IL-15 signaling pathway, which is inhibited by this compound. IL-15 binds to the IL-15Rα subunit and is presented to cells expressing the IL-2/15Rβ and common gamma (γc) chains. This binding activates the JAK/STAT and other downstream signaling pathways, promoting cell proliferation and survival.
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Quality Control
The following diagram outlines a typical workflow for the quality control assessment of a new batch of this compound.
Caption: A standard workflow for the quality control of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical diagram for troubleshooting experiments with this compound.
References
Technical Support Center: Overcoming Resistance to IL-15-IN-1 in Cell Models
Welcome to the technical support center for IL-15-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this IL-15 pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 76, is a small molecule inhibitor of Interleukin-15 (IL-15) signaling. It has been shown to inhibit the proliferation of IL-15-dependent cell lines, such as 32Dβ cells, with a reported half-maximal inhibitory concentration (IC50) of 0.8 µM.[1][2][3] The precise binding target of this compound has not been publicly disclosed, but it is understood to interfere with the signaling cascade that is critical for the survival and proliferation of certain immune cells.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Cell lines that are dependent on the IL-15 signaling pathway for proliferation and survival are ideal models. The murine 32Dβ cell line, which is dependent on IL-15, has been used in initial studies.[1][2] Other potential cell lines include those from certain hematological malignancies that show dependence on IL-15 signaling, such as some T-cell or NK-cell leukemias.[4][5]
Q3: What are the expected outcomes of treating sensitive cells with this compound?
A3: In sensitive cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell proliferation and viability. This is due to the inhibition of the downstream signaling pathways, primarily the JAK/STAT pathway, which is crucial for the expression of genes involved in cell survival and division.
Q4: How can I confirm that this compound is inhibiting the IL-15 signaling pathway in my cells?
A4: The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of key downstream signaling proteins. IL-15 signaling activates JAK1 and JAK3, leading to the phosphorylation of STAT3 and STAT5.[4][6] A successful inhibition by this compound should result in a decrease in the levels of phosphorylated STAT5 (pSTAT5) and phosphorylated JAK3 (pJAK3). This can be measured by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell health or passage number.2. Variability in inhibitor concentration due to improper storage or handling.3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.2. Aliquot this compound upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.3. Adhere strictly to the defined incubation times in your protocol. |
| No significant inhibition of cell proliferation, even at high concentrations. | 1. The cell line is not dependent on the IL-15 signaling pathway.2. The cells have developed resistance to this compound.3. The inhibitor has degraded. | 1. Confirm IL-15 pathway dependence by culturing cells in the absence of IL-15 and observing for decreased viability. Also, verify the expression of IL-15 receptor components (IL-15Rα, IL-2/15Rβ, γc) via flow cytometry or Western blot.2. Refer to the "Overcoming Resistance to this compound" section below to investigate potential resistance mechanisms.3. Use a fresh aliquot of the inhibitor and verify its activity on a known sensitive cell line. |
| High levels of cell death observed, even at low inhibitor concentrations. | 1. Off-target toxicity of the inhibitor in the specific cell line.2. The cells are highly sensitive to IL-15 pathway inhibition. | 1. Perform a short-term toxicity assay (e.g., 3-6 hours) to distinguish between specific anti-proliferative effects and general toxicity.[1][2]2. Perform a more detailed dose-response curve with smaller concentration increments at the lower end of the concentration range to determine a more precise IC50. |
| Inconsistent results in Western blots for pSTAT5 or pJAK3. | 1. Suboptimal lysis buffer or sample handling leading to dephosphorylation.2. Issues with antibody quality or concentration.3. Insufficient stimulation with IL-15 before inhibitor treatment. | 1. Ensure your lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times during preparation.2. Titrate your primary antibodies to determine the optimal concentration. Include positive and negative controls to validate antibody performance.3. Stimulate serum-starved cells with an optimal concentration of IL-15 for a short period (e.g., 15-30 minutes) to achieve a robust and consistent phosphorylation signal before adding this compound. |
Overcoming Resistance to this compound
Acquired resistance to targeted therapies is a common challenge in both research and clinical settings. While specific resistance mechanisms to this compound have not been documented, we can infer potential mechanisms based on resistance to inhibitors of the downstream JAK/STAT signaling pathway.
Potential Mechanisms of Resistance
-
Mutations in Downstream Signaling Components:
-
JAK3 or STAT5 Mutations: The acquisition of activating mutations in JAK3 or STAT5 could render these proteins constitutively active, bypassing the need for upstream IL-15 signaling and making the cells insensitive to this compound.[3][7][8][9]
-
Cooperating Mutations: Cells with a pre-existing activating mutation in one JAK family member (e.g., JAK1) may acquire a secondary activating mutation in another (e.g., JAK3) upon inhibitor treatment, leading to enhanced resistance.[3][8]
-
-
Upregulation of Anti-Apoptotic Proteins:
-
Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can overcome the pro-apoptotic signals induced by the inhibition of the IL-15 survival pathway.
-
-
Activation of Bypass Signaling Pathways:
-
Cells may activate alternative survival pathways to compensate for the inhibition of IL-15 signaling. This could involve the upregulation of other cytokine receptors or the activation of parallel signaling cascades like the PI3K/AKT or RAS/MAPK pathways.[10]
-
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Troubleshooting Resistance
Q: My cells have become resistant to this compound, what should I do next?
A: First, confirm the resistance by performing a dose-response curve and comparing the IC50 value to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. Next, investigate the potential mechanisms as outlined in the workflow above.
Q: How can I determine if resistance is due to mutations in the signaling pathway?
A: Isolate genomic DNA from both the sensitive and resistant cell lines and perform Sanger sequencing of the coding regions of key downstream genes like JAK3 and STAT5. Alternatively, next-generation sequencing (NGS) can provide a more comprehensive view of potential mutations.
Q: What if I don't find any mutations?
A: Resistance may be non-genetic. Perform a Western blot to compare the protein levels of key signaling molecules in the sensitive versus resistant lines.
-
Check for constitutive activation: Are pSTAT5 or pJAK3 levels high in the resistant cells even in the presence of this compound? This could indicate activation of a bypass pathway.
-
Look for protein upregulation: Is total STAT5 or an anti-apoptotic protein like Bcl-xL overexpressed in the resistant cells?
Strategies to Overcome Resistance
-
Combination Therapy:
-
JAK or STAT5 Inhibitors: If resistance is due to hyperactivation of the downstream pathway, combining this compound with a direct inhibitor of JAK3 or STAT5 may restore sensitivity.[11][12][13]
-
Bcl-2 Family Inhibitors: If upregulation of anti-apoptotic proteins is observed, co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) could be effective.
-
PI3K/AKT or MEK Inhibitors: If bypass signaling through these pathways is identified, the addition of respective inhibitors may overcome resistance.[2]
-
-
Alternative Therapeutic Approaches:
-
Consider using therapeutic agents with different mechanisms of action, such as IL-15 superagonists in combination with other immunotherapies if the goal is to enhance an anti-tumor response.[2]
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| 32Dβ Parental | 0.8 ± 0.1 | 1.0 |
| 32Dβ Resistant Clone 1 | 9.5 ± 0.7 | 11.9 |
| 32Dβ Resistant Clone 2 | > 20 | > 25.0 |
Note: Data are for illustrative purposes to demonstrate how to present findings.
Table 2: Illustrative Western Blot Densitometry of Key Signaling Proteins
| Cell Line | Treatment | pSTAT5/STAT5 Ratio | pJAK3/JAK3 Ratio |
| 32Dβ Parental | Vehicle | 1.00 | 1.00 |
| 32Dβ Parental | This compound (1 µM) | 0.21 | 0.18 |
| 32Dβ Resistant | Vehicle | 1.52 | 1.45 |
| 32Dβ Resistant | This compound (1 µM) | 1.38 | 1.32 |
Note: Data are for illustrative purposes and represent relative changes.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of culture medium containing the required concentration of IL-15.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blot for Phosphorylated Proteins
-
Cell Treatment: Plate cells and starve them of serum/cytokines if necessary. Stimulate with IL-15 for 15-30 minutes, followed by treatment with this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pSTAT5, anti-STAT5, anti-pJAK3, anti-JAK3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein bands, normalizing the phosphorylated protein signal to the total protein signal.
Flow Cytometry for IL-15 Receptor Expression
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend cells in FACS buffer containing fluorescently conjugated antibodies against IL-15Rα, IL-2/15Rβ, and γc. Incubate for 30 minutes on ice in the dark. Include isotype controls for each antibody.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity for each receptor.
Signaling Pathway and Resistance Diagrams
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for investigating and overcoming resistance to this compound.
References
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. IL-2 and IL-15 blockade by BNZ-1, an inhibitor of selective γ-chain cytokines, decreases leukemic T-cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 7. IL-15: from discovery to FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing IL-15 bioavailability ("the bioassay") [protocols.io]
- 9. medium.com [medium.com]
- 10. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing IL-15-IN-1 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor IL-15-IN-1 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-15 (IL-15) signaling. It functions by inhibiting the proliferation of IL-15-dependent cells.[1] The primary mechanism of IL-15 signaling involves its presentation by IL-15 receptor alpha (IL-15Rα) to cells expressing the IL-2/IL-15 receptor beta (CD122) and the common gamma chain (γc, CD132). This binding activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and activation, particularly of Natural Killer (NK) cells and CD8+ T cells. This compound is designed to interfere with this signaling cascade.
Q2: What is the solubility of this compound and how should it be stored?
A2: this compound is a solid compound with good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, the solid powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the recommended vehicle formulations for in vivo delivery of this compound?
A3: Due to its hydrophobic nature, this compound requires a specific vehicle formulation for in vivo administration. Two common protocols are provided by suppliers. It is crucial to first prepare a clear stock solution in DMSO before adding co-solvents.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1] If any precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the potential toxicities associated with modulating the IL-15 pathway?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | - Poor solubility in the chosen vehicle.- Incorrect order of solvent addition.- Temperature fluctuations. | - Ensure a clear stock solution in 100% DMSO is made first.- Add co-solvents sequentially and mix thoroughly at each step.- Gentle warming (to 37°C) and/or brief sonication can be used to redissolve the compound.- Prepare the formulation fresh before each administration. |
| Animal distress or adverse reaction after injection (e.g., irritation, lethargy). | - Vehicle toxicity (especially with high concentrations of DMSO or other organic solvents).- High concentration of the inhibitor causing local irritation.- Rapid absorption leading to acute toxicity. | - Reduce the percentage of DMSO in the final formulation to the lowest possible concentration required for solubility.- Increase the total injection volume to dilute the compound and vehicle, if the administration route allows.- Consider alternative, well-tolerated co-solvents such as PEG300, Tween-80, or corn oil.- Monitor animals closely after dosing and consider a dose-escalation study to determine the maximum tolerated dose. |
| Lack of expected biological effect in vivo. | - Inadequate dosing or bioavailability.- Poor formulation leading to precipitation and reduced absorption.- Rapid metabolism or clearance of the inhibitor.- Incorrect route of administration for the target tissue. | - Perform a dose-response study to find the optimal effective dose.- Optimize the vehicle formulation to ensure complete dissolution and stability of the compound.- Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in the target species.- Evaluate different administration routes (e.g., intraperitoneal, subcutaneous, oral gavage) to see which provides the best exposure and efficacy. |
| Variability in experimental results between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability between animals. | - Standardize the formulation preparation protocol and ensure it is followed precisely for each experiment.- Use precise measurement techniques for dosing based on individual animal body weight.- Increase the number of animals per group to account for biological variability and improve statistical power. |
Experimental Protocols
Vehicle Formulation Protocols for this compound
Two common vehicle formulations for the in vivo delivery of this compound are detailed below. It is recommended to start with these protocols and optimize based on experimental needs and animal tolerance.
Protocol 1: Aqueous-Based Formulation [1]
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
Add co-solvents sequentially. For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add surfactant. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add saline. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of each component will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound will be 2.08 mg/mL.
Protocol 2: Oil-Based Formulation [1]
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
Add the oil vehicle. For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. Ensure the solution is homogenous before administration.
-
The final concentration of each component will be: 10% DMSO and 90% Corn Oil. The final concentration of this compound will be 2.08 mg/mL.
Note: The oil-based formulation may not be suitable for long-term daily dosing studies.[1]
General Protocol for In Vivo Administration in a Murine Cancer Model
This protocol is a general guideline and should be adapted for specific tumor models and experimental goals.
-
Animal Model: C57BL/6 mice are commonly used for syngeneic tumor models such as B16 melanoma or MC38 colon adenocarcinoma.
-
Tumor Inoculation: Subcutaneously inject 1-2 x 10^5 tumor cells in the flank of each mouse.[4]
-
Treatment Initiation: Begin treatment when tumors are palpable or have reached a predetermined size (e.g., ~50-100 mm³).
-
This compound Preparation: Prepare the this compound formulation fresh daily using one of the protocols described above.
-
Dosing and Administration:
-
Determine the appropriate dose of this compound based on preliminary dose-escalation studies.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection). A typical dosing schedule could be once daily or three times a week.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.[4]
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for downstream analysis (e.g., flow cytometry, immunohistochemistry).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 576.71 g/mol | [5] |
| Formula | C₃₀H₃₆N₆O₄S | [5] |
| IC₅₀ | 0.8 µM (in IL-15-dependent cell proliferation assay) | [1] |
| Solubility (25°C) | DMSO: 100 mg/mL | [5] |
Table 2: Example Dosing of Recombinant IL-15 in Murine Cancer Models
While this data is for recombinant IL-15, it provides a starting point for understanding the dose ranges used to modulate this pathway in vivo.
| Animal Model | IL-15 Dose | Route of Administration | Dosing Schedule | Reference |
| B16 Melanoma | 2.5 µ g/mouse | Intraperitoneal | Daily, 5 days/week for 3 weeks | [6] |
| CT26 Colon Carcinoma | 2.5 µ g/mouse | Intraperitoneal | Daily, 5 days/week for 3 weeks | [7] |
| MC38 Colon Carcinoma | 3 µ g/mouse | Intraperitoneal | 3 times/week for 2 weeks | [4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety (toxicity), pharmacokinetics, immunogenicity, and impact on elements of the normal immune system of recombinant human IL-15 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-15 Superagonist–Mediated Immunotoxicity: Role of NK Cells and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined IL-15/IL-15Rα Immunotherapy Maximizes IL-15 Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Interpreting IL-15-IN-1 Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving IL-15-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-15 (IL-15) signaling.[1] Its primary mechanism of action is the inhibition of IL-15-dependent cell proliferation.[1] It has been shown to have an IC50 of 0.8 μM in IL-15-dependent cell lines.[1]
Q2: What is the recommended solvent and storage for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[1] It is recommended to prepare a stock solution, aliquot it, and store it at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, specific solvent protocols using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are available.[1]
Q3: What is a typical starting concentration for in vitro experiments?
A typical effective concentration observed in studies is around 11 μM, which has been shown to inhibit IL-15-dependent proliferation in 32Dβ cells over 2.5 days without significant toxicity after 3 hours of exposure.[1] However, the optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q4: Are there known off-target effects of this compound?
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 value of this compound across different experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered signaling responses. |
| Inconsistent IL-15 Concentration | Use a consistent and validated concentration of recombinant IL-15 to stimulate the cells. The potency of recombinant cytokines can vary between lots and manufacturers. |
| Assay-to-Assay Variability | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Run a positive control (e.g., a known IL-15 inhibitor) and a negative control (vehicle) in every experiment. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Solubility Issues | Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the final culture medium. Precipitation of the inhibitor will lead to a lower effective concentration. If precipitation is observed, sonication or gentle warming may aid dissolution.[1] |
Unexpected Results in Downstream Signaling Analysis (e.g., Western Blot)
Problem: You are not observing the expected decrease in the phosphorylation of downstream signaling proteins (e.g., STAT5) after treating IL-15-stimulated cells with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound required to inhibit IL-15-induced signaling in your specific cell type. |
| Timing of Cell Lysis | Ensure that you are lysing the cells at a time point where the IL-15-induced signaling is robust and the inhibitory effect of this compound is expected to be maximal. |
| Antibody Quality | Verify the specificity and sensitivity of your primary and secondary antibodies for the target proteins. Run appropriate positive and negative controls for your western blot. |
| Technical Issues with Western Blotting | Refer to general western blot troubleshooting guides for issues such as poor transfer, high background, or weak signal.[2][3][4] |
| Alternative Signaling Pathways | Consider the possibility that in your specific cell model, other signaling pathways may be compensating for the inhibition of the primary IL-15 pathway. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.8 μM | IL-15-dependent cells | [1] |
| Effective Concentration | 11 μM | 32Dβ cells | [1] |
| Treatment Duration for Proliferation Inhibition | 2.5 days | 32Dβ cells | [1] |
| Treatment Duration for Toxicity Assessment | 3 hours | 32Dβ cells | [1] |
Experimental Protocols
Cell Proliferation Assay to Determine IC50 of this compound
-
Cell Seeding: Seed an IL-15-dependent cell line (e.g., 32Dβ) in a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 50 μL of culture medium.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 μM to 100 μM. Also, prepare a vehicle control (e.g., DMSO) at the same dilution as the highest concentration of the inhibitor.
-
Treatment: Add 50 μL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Stimulation: Immediately add a pre-determined optimal concentration of recombinant IL-15 to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of IL-15 Signaling Pathway
-
Cell Culture and Starvation: Culture an IL-15-responsive cell line to 70-80% confluency. For some cell lines, serum starvation for 4-6 hours prior to stimulation may enhance the signaling response.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
IL-15 Stimulation: Stimulate the cells with an optimal concentration of recombinant IL-15 for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total signaling proteins (e.g., p-STAT5, STAT5, p-AKT, AKT). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A general experimental workflow for studying the effects of this compound.
References
IL-15-IN-1 protocol modifications for specific cell types
Welcome to the technical support center for IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of IL-15.[1] It functions by blocking the signaling pathways activated by IL-15. IL-15 is a cytokine that plays a critical role in the activation and proliferation of various immune cells, including T cells and Natural Killer (NK) cells.[2] The binding of IL-15 to its receptor complex initiates a signaling cascade that involves Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT3 and STAT5).[2] this compound is designed to interfere with this process, thereby inhibiting the proliferation of cells that are dependent on IL-15 signaling.[1]
Q2: What are the primary applications of this compound in research?
A2: Given that overexpression of IL-15 is associated with several autoimmune and inflammatory diseases, IL-15 inhibitors like this compound are valuable research tools.[3] They can be used to study the role of IL-15 in immune responses and to investigate the therapeutic potential of targeting the IL-15 pathway in conditions such as rheumatoid arthritis, psoriasis, and celiac disease.[3]
Q3: In which cell types is this compound expected to be active?
A3: this compound is expected to be most active in cell types that are responsive to IL-15. This includes immune cells such as Natural Killer (NK) cells, NKT cells, and memory CD8+ T cells, for which IL-15 is essential for development, survival, and activation. The inhibitor has been shown to be effective in IL-15-dependent 32Dβ cells.[1]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For instance, a 20.8 mg/mL stock solution in DMSO can be made.[1] For in vivo studies in animal models, the DMSO stock solution can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1] It is important to select the appropriate dissolution method based on the specific experimental design.[1] For long-term storage, it is advisable to store the compound as recommended by the supplier, typically at low temperatures to ensure stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability | High concentration of this compound or DMSO. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. It has been noted that at 11 μM, this compound showed no significant toxicity in 32Dβ cells after 3 hours.[1] Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically <0.5%). |
| Inconsistent or Noisy Data | Improper sample handling or assay technique. | Follow a standardized assay protocol meticulously. For instance, when performing an ELISA-based assay to measure IL-15 levels, ensure proper washing steps and incubation times as outlined in established protocols.[4] |
| Unexpected Off-Target Effects | The inhibitor may have effects on pathways other than IL-15 signaling. | To confirm that the observed effects are due to IL-15 inhibition, include appropriate controls. This could involve using a rescue experiment where exogenous IL-15 is added to see if it reverses the inhibitor's effects. Also, assess the phosphorylation status of key downstream signaling molecules like STAT5 to confirm on-target activity. |
| Variability Between Experiments | Inconsistent cell health or passage number. | Use cells from a consistent passage number and ensure they are in a healthy, logarithmic growth phase before starting the experiment. Cell stress can significantly impact experimental outcomes. |
Experimental Protocols & Data
This compound Treatment Protocol for Cell-Based Assays
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
-
Cell Seeding: Plate your cells of interest (e.g., NK cells, CD8+ T cells, or an IL-15-dependent cell line like 32Dβ) at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (cells stimulated with IL-15 without the inhibitor).
-
Incubation: Incubate the cells for the desired period. For proliferation assays, this could be 2.5 days as demonstrated with 32Dβ cells.[1]
-
Analysis: Assess the outcome using a suitable assay, such as a cell proliferation assay (e.g., MTS or CFSE dilution), or by analyzing downstream signaling pathways via Western blotting or flow cytometry.
Quantitative Data Summary
| Compound | Target Cell Type | Assay | IC50 / Effective Concentration | Reference |
| This compound | IL-15-dependent cells | Proliferation | 0.8 μM | [1] |
| This compound | 32Dβ cells | Proliferation | 11 μM (inhibitory concentration) | [1] |
Visualizing Key Pathways and Workflows
IL-15 Signaling Pathway
The following diagram illustrates the IL-15 signaling cascade that is targeted by this compound. IL-15 can be presented to the responding cell by another cell (trans-presentation) or by the same cell (cis-presentation). This leads to the activation of the JAK-STAT and PI3K-AKT pathways, promoting cell proliferation and survival.[2][5]
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
This workflow outlines the key steps for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: A troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for IL-15 inhibitors? [synapse.patsnap.com]
- 4. mesoscale.com [mesoscale.com]
- 5. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variation of IL-15-IN-1
Welcome to the technical support center for IL-15-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variation and to offer troubleshooting support for experiments involving this potent and selective Interleukin-15 (IL-15) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variation in the potency of a small molecule inhibitor like this compound can arise from several factors:
-
Purity and Impurity Profile: Differences in the purity of each batch are a primary cause of variability. Even small amounts of impurities can interfere with the assay or compete with the inhibitor, altering its apparent activity. The nature of the impurities may also differ between batches.
-
Compound Stability and Degradation: this compound, like many small molecules, can degrade over time if not stored correctly. Exposure to light, moisture, oxygen, or repeated freeze-thaw cycles of stock solutions can lead to the formation of less active or inactive degradation products.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate concentration in your stock solution and subsequent dilutions, resulting in inconsistent experimental outcomes.
-
Handling and Storage: Inconsistencies in the handling and storage of different batches can contribute to variability. This includes differences in storage temperature, exposure to light, and the frequency of freeze-thaw cycles.
Q2: How should I prepare and store stock solutions of this compound to ensure consistency?
A2: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: this compound is soluble in DMSO.[1] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) to minimize the volume of solvent added to your experimental system.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into single-use volumes.[2] Store these aliquots at -80°C for long-term stability (up to 6 months).[1] For shorter-term storage, -20°C is also acceptable (up to 1 month).[1] Protect the stock solutions from light.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon dilution into an aqueous buffer.
-
Sonication and Warming: Gentle warming (do not exceed 50°C) and sonication can help to redissolve the precipitate.
-
Fresh Dilutions: It is recommended to prepare fresh dilutions from a clear stock solution for each experiment. If you observe precipitation in your working solution, it is best to discard it and prepare a new one.
-
Solubility in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Q4: How can I qualify a new batch of this compound to ensure it is comparable to previous batches?
A4: Implementing a robust quality control (QC) process for each new batch is essential.
-
Analytical Characterization: At a minimum, each new batch should be accompanied by a Certificate of Analysis (CoA) detailing its purity (as determined by HPLC or LC-MS) and identity (confirmed by 1H-NMR and mass spectrometry).
-
Functional Assay: Perform a side-by-side comparison of the new batch with a previously qualified "golden" batch in your primary functional assay (e.g., a cell-based proliferation assay). The calculated IC50 values should be within an acceptable range (e.g., ± 2-fold) of the established value for the golden batch.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. |
| Inconsistent Seeding Density | Use a consistent cell seeding density for all experiments. |
| Serum Variability | If using fetal bovine serum (FBS), lot-to-lot variability can impact cell growth and response. Test and qualify new lots of FBS before use in critical experiments. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. Ensure complete dissolution and accurate pipetting. |
| Assay Timing and Incubation | Maintain consistent incubation times for compound treatment and assay development. |
Issue 2: Loss of inhibitor activity over time
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid compound and compare its activity to the old stock. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at -80°C for long-term stability. |
| Instability in Assay Medium | Some compounds are unstable in aqueous solutions or cell culture media. Assess the stability of this compound in your assay medium over the course of the experiment. This can be done by pre-incubating the compound in the medium for the duration of the assay and then testing its activity. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adsorption plates and tubes can mitigate this issue. |
| Photodegradation | Protect the compound from light during storage and handling. |
Data Presentation
Table 1: Illustrative Stability of this compound in DMSO Stock Solution
| Storage Condition | Time Point | Purity (% by HPLC) | Comments |
| -80°C | 0 months | >99% | Initial QC |
| -80°C | 6 months | >98% | Stable with minimal degradation |
| -20°C | 1 month | >98% | Stable for short-term storage |
| -20°C | 6 months | 90-95% | Some degradation observed |
| 4°C | 1 week | <90% | Significant degradation |
| Room Temperature | 24 hours | <80% | Rapid degradation |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Illustrative Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[1] |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Note: This data is for illustrative purposes. For in vivo experiments, specific formulations may be required to achieve desired solubility.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Quality Control of a New Batch of this compound using a Cell-Based Proliferation Assay
This protocol is based on the known activity of this compound in inhibiting the proliferation of IL-15-dependent cells.[2]
-
Cell Line: Use an IL-15-dependent cell line (e.g., CTLL-2 or a similar cell line that proliferates in response to IL-15).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density in their appropriate culture medium.
-
Compound Preparation:
-
Thaw a fresh aliquot of the "golden" batch and the new batch of this compound.
-
Prepare a serial dilution of each batch in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment: Add the diluted compounds to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (cells with IL-15 but no inhibitor).
-
Stimulation: Add a pre-determined optimal concentration of recombinant IL-15 to all wells except the negative control (cells alone).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: Measure cell proliferation using a standard method such as MTS, WST-1, or CellTiter-Glo®.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the dose-response curves for both batches of this compound.
-
Calculate the IC50 value for each batch.
-
Compare the IC50 value of the new batch to the "golden" batch. A difference of less than 2-fold is generally considered acceptable.
-
Mandatory Visualizations
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Quality Control of a new batch of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Validating IL-15-IN-1: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IL-15-IN-1, a small molecule inhibitor of Interleukin-15 (IL-15), with other alternative IL-15 pathway inhibitors. The objective is to offer a clear, data-driven perspective on the specificity and selectivity of these compounds, supported by detailed experimental protocols.
Introduction to IL-15 Inhibition
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2] Its signaling is mediated through a receptor complex that includes the IL-2/IL-15 receptor beta (CD122) and the common gamma chain (γc, CD132), which it shares with IL-2. A specific IL-15 receptor alpha (IL-15Rα) subunit provides high-affinity binding and is key to its unique biological functions, often through a mechanism called trans-presentation.[3][4] Dysregulation of IL-15 signaling has been implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of IL-15, primarily functioning by impeding the proliferation of IL-15-dependent cells.[5] This guide will compare this compound with other strategies for IL-15 pathway modulation, focusing on their mechanisms of action, potency, and selectivity.
Comparative Analysis of IL-15 Pathway Inhibitors
The landscape of IL-15 inhibition encompasses a variety of modalities, each with distinct mechanisms and characteristics. Here, we compare this compound, a small molecule inhibitor, with monoclonal antibodies and JAK inhibitors that also disrupt IL-15 signaling.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported IC50/Potency | Selectivity Profile |
| Small Molecule IL-15 Inhibitor | This compound | Directly inhibits IL-15-dependent cell proliferation. | 0.8 µM (in IL-15-dependent cell proliferation assay)[5] | Data on broad kinase selectivity is not publicly available. Described as "selective". |
| Anti-IL-15 Monoclonal Antibody | Ordesekimab (AMG 714) | Binds to IL-15, preventing its interaction with the IL-2Rβ and common γ chain of the receptor complex.[6][7][8] | Data on IC50 in cell-based assays is not specified in the provided results. | Highly specific for IL-15. Does not block the interaction of IL-15 with IL-15Rα.[6][7][8] |
| JAK Inhibitor (Indirect IL-15 inhibition) | Ritlecitinib (PF-06651600) | Irreversibly inhibits JAK3, a key kinase in the IL-15 signaling pathway, thereby blocking downstream STAT phosphorylation.[5][9][10] | JAK3 IC50 = 33.1 nM.[9] No inhibitory activity towards JAK1, JAK2, and TYK2 (IC50 >10 µM).[5] | Highly selective for JAK3 over other JAK family kinases.[5][9] Also inhibits the TEC family of kinases.[9] |
Experimental Protocols
Accurate assessment of inhibitor specificity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of IL-15 inhibitors.
IL-15-Dependent Cell Proliferation Assay
This assay is fundamental for determining the potency of compounds that inhibit IL-15-mediated cell growth. The murine CTLL-2 cell line, which is dependent on IL-15 for proliferation, is commonly used.
a. Cell Culture and Maintenance:
-
Cell Line: CTLL-2 (ATCC TIB-214).
-
Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 200 U/mL of IL-2.
-
Passaging: Maintain cell cultures according to standard cell culture protocols.
b. Assay Protocol:
-
Cell Preparation: Harvest CTLL-2 cells, wash twice with Hanks' Balanced Salt Solution (HBSS) to remove residual IL-2, and resuspend in assay medium (RPMI 1640 with 10% FBS without IL-2) at a density of 5 x 10^5 viable cells/mL. A cell viability of ≥ 95% is required.[11]
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator to ensure cytokine starvation.[11][12]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay medium.
-
Assay Plate Setup: Add 100 µL/well of the diluted inhibitor to a 96-well plate. Also, include wells with vehicle control.
-
IL-15 Stimulation: Add a pre-determined concentration of recombinant human IL-15 to all wells except for the negative control wells.
-
Cell Seeding: Add 100 µL of the prepared CTLL-2 cell suspension to each well.[11][12]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[11][12]
-
Proliferation Measurement: Add 20 µL/well of a cell proliferation reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and incubate for an additional 4 hours.[11][12] Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of cell proliferation.
STAT5 Phosphorylation Assay
IL-15 signaling proceeds through the JAK/STAT pathway, with STAT5 phosphorylation being a key downstream event.[3] This assay measures the ability of an inhibitor to block this specific signaling step.
a. Cell Preparation:
-
Cells: Primary T cells or IL-2 dependent T cell lines (e.g., CTLL-2).
-
Cytokine Starvation: For cell lines, harvest cells, wash with PBS, and resuspend in cytokine-free culture medium for 2 days at 37°C.[13]
b. Assay Protocol:
-
Cell Plating: Plate approximately 5x10^4 to 1x10^5 cytokine-starved cells per well in a 96-well plate.
-
Inhibitor Treatment: Add the desired concentrations of the inhibitor and incubate for a pre-determined time.
-
Cytokine Stimulation: Stimulate the cells with recombinant IL-15 for 15 minutes at 37°C.[13]
-
Fixation: Fix the cells by adding paraformaldehyde to a final concentration of 1.6% for 10 minutes at room temperature.[13]
-
Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) for 10 minutes on ice.[13]
-
Staining: Wash the cells and stain with a fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody for 30 minutes at room temperature.[13] Co-staining with other cell surface markers can be performed to identify specific cell populations.
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population.
-
Data Analysis: Determine the extent of inhibition by comparing the pSTAT5 MFI in inhibitor-treated samples to the positive (IL-15 stimulated) and negative (unstimulated) controls.
IL-15 Signaling Pathway
Understanding the IL-15 signaling cascade is essential for contextualizing the mechanisms of different inhibitors. IL-15 binding to its receptor complex initiates a chain of events culminating in cellular responses like proliferation and survival.
Conclusion
The validation of this compound's specificity and selectivity is a critical step in its development as a therapeutic agent. While its potency in inhibiting IL-15-dependent cell proliferation is established, a comprehensive understanding of its off-target effects through broad kinase screening is necessary for a complete assessment. This guide provides a framework for comparing this compound to other IL-15 pathway inhibitors, such as monoclonal antibodies and JAK inhibitors. The provided experimental protocols for cell proliferation and STAT5 phosphorylation assays offer standardized methods for researchers to conduct their own comparative studies. Future investigations should focus on generating direct, head-to-head comparative data to definitively position this compound within the landscape of IL-15-targeted therapies.
References
- 1. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]
- 2. IL-15 by continuous i.v. infusion to adult patients with solid tumors in a Phase I trial induced dramatic NK cell subset expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Bioactive Soluble Interleukin-15 in Complex with Interleukin-15 Receptor Alpha from a Conditionally-Replicating Oncolytic HSV-1 | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
A Comparative Guide to IL-15 Inhibitors: IL-15-IN-1, HuMax-IL15 (AMG 714), and Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2] Its significant role in both innate and adaptive immunity has made it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[3][4] This guide provides an objective comparison of three distinct IL-15 inhibitory strategies: a small molecule inhibitor (IL-15-IN-1), a monoclonal antibody (HuMax-IL15), and a Janus kinase (JAK) inhibitor (Tofacitinib), with a focus on their mechanisms of action, supported by experimental data.
Mechanisms of Action: A Tale of Three Strategies
The inhibition of IL-15 signaling can be achieved through direct targeting of the cytokine, its receptor, or downstream signaling components. The three compounds discussed here exemplify these diverse approaches.
This compound is a small molecule designed to directly inhibit IL-15 activity. While the precise binding site and mechanism of inhibition are not fully elucidated in the public domain, it is known to impede the proliferation of IL-15-dependent cells, suggesting it interferes with the functional interaction between IL-15 and its receptor complex.
HuMax-IL15 (AMG 714, Ordesekimab) is a fully human monoclonal antibody that directly targets the IL-15 cytokine.[5] It binds to IL-15 and sterically hinders its interaction with the shared IL-2/IL-15 receptor beta (IL-2/15Rβ) and common gamma (γc) chain complex, which are essential for signal transduction.[5][6] Notably, it does not block the initial high-affinity binding of IL-15 to the IL-15 receptor alpha (IL-15Rα) chain.[5]
Tofacitinib (B832) represents an indirect approach to IL-15 inhibition. It is an inhibitor of Janus kinases, specifically JAK1 and JAK3.[7][8] IL-15 signaling is critically dependent on the activation of JAK1 and JAK3, which are associated with the IL-2/15Rβ and γc chains, respectively.[9] By blocking the activity of these enzymes, Tofacitinib effectively abrogates the downstream signaling cascade initiated by IL-15 binding to its receptor, preventing the phosphorylation of STAT proteins and subsequent gene transcription.[7][10]
Comparative Performance Data
The following tables summarize the available quantitative data for each inhibitor, providing a basis for comparing their potency and efficacy in various experimental systems.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| This compound | IL-15 | Cell Proliferation | 32Dβ cells | 0.8 µM | Not available |
| HuMax-IL15 (AMG 714) | IL-15 | NK Cell Count Reduction | Cynomolgus Monkeys | 0.09 µg/mL | [11] |
| Tofacitinib | JAK1/JAK3 | IL-15-induced STAT5 phosphorylation | Whole Blood | 42 ± 12 nM | [12] |
| Tofacitinib | JAK1/JAK3 | In vitro kinase assay | - | JAK1: 112 nM, JAK3: 1 nM | [8] |
Table 1: In Vitro and In Vivo Potency of IL-15 Inhibitors.
| Inhibitor | Disease Model/Patient Population | Key Efficacy Endpoint | Outcome | Reference |
| HuMax-IL15 (AMG 714) | Rheumatoid Arthritis (Phase I/II) | ACR20 Response | 61% of patients achieved ACR20 | [13] |
| Tofacitinib | Rheumatoid Arthritis (Real-world data) | Drug Survival | Median drug-free survival of 68 months | [14] |
Table 2: Clinical Efficacy Data for HuMax-IL15 and Tofacitinib in Rheumatoid Arthritis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols used to characterize these IL-15 inhibitors.
IL-15-Dependent Cell Proliferation Assay (for this compound)
This assay is designed to assess the ability of a compound to inhibit the growth of cells that are dependent on IL-15 for their proliferation and survival.
Cell Line: 32Dβ cells, a murine cell line genetically modified to express the human IL-2/IL-15 receptor beta chain, making them responsive to human IL-15.
Protocol Outline:
-
Cell Culture: 32Dβ cells are cultured in appropriate media supplemented with IL-15 to maintain their growth.
-
Assay Setup: Cells are washed to remove any residual growth factors and then seeded into 96-well plates.
-
Inhibitor Treatment: A serial dilution of this compound is added to the wells.
-
IL-15 Stimulation: A fixed, sub-maximal concentration of recombinant human IL-15 is added to all wells (except for negative controls) to stimulate proliferation.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) reduction assay, which measures metabolic activity as an indicator of viable cell number.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
IL-15-Induced STAT5 Phosphorylation Assay (for HuMax-IL15 and Tofacitinib)
This assay measures the inhibition of a key downstream signaling event in the IL-15 pathway, the phosphorylation of STAT5.
System: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Protocol Outline:
-
Sample Preparation: Freshly drawn human whole blood or isolated PBMCs are used.
-
Inhibitor Pre-incubation: Samples are pre-incubated with varying concentrations of the inhibitor (HuMax-IL15 or Tofacitinib) for a specified time.
-
IL-15 Stimulation: Recombinant human IL-15 is added to the samples to stimulate the signaling cascade.
-
Cell Lysis and Fixation: After a short incubation period (e.g., 15-30 minutes), red blood cells are lysed (for whole blood samples), and the remaining leukocytes are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5). Antibodies against cell surface markers (e.g., CD3, CD56) are also used to identify specific cell populations like T cells and NK cells.
-
Flow Cytometry Analysis: The level of pSTAT5 in different immune cell subsets is quantified using a flow cytometer.
-
Data Analysis: The IC50 value is determined by measuring the reduction in pSTAT5 signal at different inhibitor concentrations.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the IL-15 signaling pathway and the distinct points of intervention for each inhibitor.
Figure 1: Simplified IL-15 signaling pathway.
Figure 2: Mechanisms of action for different IL-15 inhibitors.
Conclusion
The development of IL-15 inhibitors offers promising therapeutic avenues for a variety of immune-mediated diseases. This compound, HuMax-IL15, and Tofacitinib each present a unique approach to modulating the IL-15 pathway, from direct cytokine neutralization to the inhibition of downstream signaling cascades. The choice of inhibitor for a specific therapeutic application will depend on a variety of factors, including the desired specificity, route of administration, and the specific pathological context. The data presented in this guide provide a foundation for researchers and clinicians to compare these different strategies and inform future drug development efforts in this exciting field.
References
- 1. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Mechanism-of-Action of a Novel Superagonist Interleukin-15: Interleukin-15 Receptor α/Fc Fusion Complex in Syngeneic Murine Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Modeling the pharmacokinetic‐pharmacodynamic relationship of the monoclonal anti‐macaque‐IL‐15 antibody Hu714MuXHu in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptmasterguide.com [ptmasterguide.com]
- 11. Modeling the pharmacokinetic-pharmacodynamic relationship of the monoclonal anti-macaque-IL-15 antibody Hu714MuXHu in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ir.genmab.com [ir.genmab.com]
- 14. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data - PMC [pmc.ncbi.nlm.nih.gov]
Validating IL-15-IN-1 Efficacy: A Comparative Guide with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor IL-15-IN-1 with other therapeutic alternatives targeting the Interleukin-15 (IL-15) signaling pathway. The focus is on the validation of inhibitor efficacy using genetic knockdown approaches, supported by experimental data and detailed protocols.
Introduction to IL-15 Signaling
Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells. Its signaling is initiated by binding to a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/15 receptor beta (IL-2/15Rβ) subunit, and the common gamma chain (γc). This binding triggers several downstream signaling cascades, including the JAK-STAT, PI3K-AKT, and MAPK pathways, which are pivotal in mediating the diverse functional responses to IL-15. Dysregulation of the IL-15 pathway is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention.
The Role of Genetic Knockdowns in Validating Inhibitor Efficacy
Genetic knockdown techniques, such as RNA interference (siRNA) and short hairpin RNA (shRNA), are powerful tools for validating the on-target effects of small molecule inhibitors. By specifically reducing the expression of a target protein (e.g., IL-15, its receptor subunits, or downstream signaling components), researchers can confirm that the observed effects of an inhibitor are indeed due to its interaction with the intended target. This approach helps to differentiate on-target effects from off-target activities, providing a more rigorous validation of the inhibitor's mechanism of action.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of the IL-15 pathway. It has been shown to potently and selectively inhibit the proliferation of IL-15-dependent cells.
Comparative Analysis of IL-15 Pathway Inhibitors
This section compares the performance of this compound with other inhibitors of the IL-15 pathway, including monoclonal antibodies and JAK inhibitors. The data presented is based on available in vitro studies.
Table 1: Comparison of IC50 Values for IL-15 Pathway Inhibitors
| Inhibitor Class | Specific Inhibitor | Target(s) | Reported IC50 | Cell Line/Assay |
| Small Molecule | This compound | IL-15 Pathway | 0.8 µM | IL-15-dependent cell proliferation |
| JAK Inhibitor | Tofacitinib | JAK1, JAK3 > JAK2 | Varies by cytokine pathway | Whole blood assays |
| Baricitinib | JAK1, JAK2 | Varies by cytokine pathway | Whole blood assays | |
| Upadacitinib | JAK1 > JAK2 | Varies by cytokine pathway | Whole blood assays | |
| Filgotinib | JAK1 | Varies by cytokine pathway | Whole blood assays | |
| Monoclonal Antibody | Ordesekimab (AMG 714) | IL-15 | Not typically measured by IC50 | Functional assays (e.g., inhibition of T-cell proliferation) |
| HuMax-IL15 | IL-15 | Not typically measured by IC50 | Functional assays (e.g., inhibition of cytokine signaling) |
Note: IC50 values for JAK inhibitors are highly dependent on the specific cytokine-stimulated pathway being assayed. The data presented here is a qualitative representation. For detailed comparative values, refer to specialized pharmacological studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Validation of this compound Efficacy using IL-15 siRNA Knockdown
This protocol outlines the steps to validate the on-target effect of this compound by knocking down the expression of IL-15.
1. Cell Culture:
-
Culture an IL-15-dependent cell line (e.g., CTLL-2 or primary NK cells) in appropriate media supplemented with recombinant IL-15 to maintain viability and proliferation.
2. siRNA Transfection:
-
On day 1, seed the cells at a density that will result in 50-70% confluency on the day of transfection.
-
Prepare siRNA complexes targeting IL-15 and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Transfect the cells with the siRNA complexes and incubate for 24-72 hours.
3. Confirmation of Knockdown:
-
After the incubation period, harvest a subset of cells to confirm IL-15 knockdown at the mRNA level (by qRT-PCR) and protein level (by Western blot or ELISA).
4. Inhibitor Treatment and Proliferation Assay:
-
Re-seed the remaining transfected cells in a 96-well plate.
-
Treat the cells with a dose range of this compound.
-
In parallel, treat cells with a vehicle control.
-
Assess cell proliferation after 48-72 hours using a standard method such as MTS or CellTiter-Glo assay.
5. Data Analysis:
-
Compare the dose-response curve of this compound in cells with IL-15 knockdown to the control cells. A rightward shift in the dose-response curve in the knockdown cells would indicate that the effect of this compound is dependent on the presence of IL-15.
Protocol 2: STAT5 Phosphorylation Assay
This assay measures the phosphorylation of STAT5, a key downstream event in the IL-15 signaling pathway.
1. Cell Stimulation:
-
Starve IL-15-responsive cells (e.g., primary T cells or NK cells) of cytokines for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound or an alternative inhibitor for 1-2 hours.
-
Stimulate the cells with a known concentration of recombinant human IL-15 for 15-30 minutes.
2. Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer).
3. Staining:
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Co-stain with antibodies for cell surface markers to identify specific cell populations if necessary.
4. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population.
5. Data Analysis:
-
Compare the MFI of pSTAT5 in inhibitor-treated cells to the vehicle-treated control to determine the extent of inhibition.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: IL-15 Signaling Pathway
Caption: Simplified IL-15 signaling cascade.
Diagram 2: Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating inhibitor efficacy.
Diagram 3: Logic of Genetic Knockdown Validation
A Head-to-Head Comparison: IL-15-IN-1 Versus JAK Inhibitors in Modulating IL-15 Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic intervention in the Interleukin-15 (IL-15) signaling pathway is critical. This guide provides an objective comparison of a direct IL-15 inhibitor, IL-15-IN-1, and the broader class of Janus Kinase (JAK) inhibitors, supported by experimental data and detailed methodologies.
Interleukin-15 is a pleiotropic cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells.[1] Its signaling cascade is predominantly mediated through the JAK-STAT pathway. Dysregulation of IL-15 signaling is implicated in various autoimmune diseases and cancers, making it a key therapeutic target.[1] This guide will dissect the mechanisms and performance of two distinct inhibitory strategies: direct cytokine inhibition with this compound and downstream pathway modulation with JAK inhibitors.
Mechanism of Action: A Tale of Two Strategies
This compound: A Selective Approach
This compound is a potent and selective small molecule inhibitor that directly targets IL-15, preventing its interaction with its receptor complex.[2][3] This direct inhibition is designed to specifically block the biological activities of IL-15 without affecting other cytokine signaling pathways.
JAK Inhibitors: A Broader Spectrum
JAK inhibitors, such as tofacitinib (B832), baricitinib, and ruxolitinib, target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). IL-15 signaling relies on the activation of JAK1 and JAK3.[4] By inhibiting these kinases, JAK inhibitors effectively block the downstream signaling cascade initiated by IL-15, as well as other cytokines that utilize these same JAKs. This results in a broader immunomodulatory effect compared to a direct IL-15 inhibitor.[1]
Signaling Pathway Overview
The following diagram illustrates the IL-15 signaling pathway and the points of intervention for this compound and JAK inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and various JAK inhibitors on key IL-15-mediated cellular responses.
Table 1: Inhibition of IL-15-Dependent Cell Proliferation
| Inhibitor | Cell Line | IC50 | Citation(s) |
| This compound | 32Dβ | 0.8 µM | [2] |
| Tofacitinib | Not specified | - | [5] |
| Baricitinib | Not specified | - | [6] |
| Ruxolitinib | Not specified | - | [7] |
Table 2: Inhibition of IL-15-Induced STAT5 Phosphorylation (pSTAT5)
| Inhibitor | Cell Type | IC50 (nM) | Citation(s) |
| This compound | Not available | - | |
| Tofacitinib | NK cells | 11 | [8] |
| CD4+ T cells | 12 | [8] | |
| CD8+ T cells | 11 | [8] | |
| B cells | 13 | [8] | |
| Baricitinib | NK cells | 134 | [8] |
| CD4+ T cells | 148 | [8] | |
| CD8+ T cells | 133 | [8] | |
| B cells | 145 | [8] | |
| Upadacitinib (B560087) | NK cells | 24 | [8] |
| CD4+ T cells | 26 | [8] | |
| CD8+ T cells | 24 | [8] | |
| B cells | 27 | [8] | |
| Ruxolitinib | Not specified | - | [7] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol is adapted from established methods to quantify phosphorylated STAT5 (pSTAT5) in response to IL-15 stimulation.[8][9]
Experimental Workflow:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Inhibitor Pre-incubation: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Pre-incubate the cells with varying concentrations of this compound or a JAK inhibitor (e.g., tofacitinib, baricitinib) for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-15 (e.g., 100 ng/mL) for 15-30 minutes at 37°C. An unstimulated control should be included.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at room temperature. Subsequently, permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.
-
Staining: Wash the cells and stain with a fluorescently conjugated anti-phospho-STAT5 (pY694) antibody. Co-stain with antibodies against cell surface markers (e.g., CD3, CD56) to identify specific cell populations (T cells, NK cells).
-
Flow Cytometry: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated cell populations.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT5 for each inhibitor concentration compared to the IL-15 stimulated control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (e.g., using 32Dβ or NK-92 cells)
This protocol is based on methods to assess the effect of inhibitors on IL-15-dependent cell proliferation.[2]
-
Cell Culture: Culture an IL-15-dependent cell line, such as 32Dβ cells expressing the IL-2Rβ and γc chains or the NK-92 cell line, in appropriate growth medium.
-
Cell Seeding: Wash the cells to remove any residual growth factors and seed them in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Inhibitor and Cytokine Treatment: Add varying concentrations of this compound or a JAK inhibitor to the wells. Then, add a suboptimal concentration of IL-15 that promotes proliferation. Include a control with IL-15 but no inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTS or a fluorescence-based assay like CyQUANT.
-
Data Analysis: Normalize the results to the control wells (IL-15 alone) and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value.
NK Cell Cytotoxicity Assay
This protocol outlines a method to evaluate the impact of inhibitors on the cytotoxic function of NK cells.
-
Effector Cell Preparation: Isolate primary NK cells from PBMCs or use an NK cell line (e.g., NK-92). Pre-treat the NK cells with this compound or a JAK inhibitor for a specified period (e.g., 24 hours).
-
Target Cell Labeling: Label a target cell line susceptible to NK cell-mediated lysis (e.g., K562) with a fluorescent dye such as Calcein-AM or a radioactive label like 51Cr.
-
Co-culture: Co-culture the pre-treated NK effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Cytotoxicity Measurement:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Radioactivity-based: Measure the release of 51Cr into the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the cytotoxic activity of inhibitor-treated NK cells to that of untreated NK cells.
Conclusion
The choice between a direct IL-15 inhibitor like this compound and a JAK inhibitor depends on the desired therapeutic outcome and the specific disease context.
-
This compound offers a highly selective approach, targeting only the IL-15 signaling pathway. This specificity may reduce the risk of off-target effects associated with broader immunosuppression. However, its efficacy is limited to pathologies strictly driven by IL-15.
-
JAK inhibitors provide a more potent and broad-spectrum inhibition of multiple cytokine pathways, including IL-15. This can be advantageous in complex inflammatory conditions where several cytokines play a role. However, this broader activity also carries a higher risk of side effects related to the inhibition of other essential cytokine signaling pathways.
The quantitative data presented in this guide, particularly the lower IC50 values of tofacitinib and upadacitinib for inhibiting IL-15-induced STAT5 phosphorylation compared to baricitinib, highlight the varying potencies among different JAK inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of this compound and various JAK inhibitors in different disease models. This guide serves as a foundational resource for researchers to make informed decisions in the design and interpretation of studies targeting the IL-15 signaling axis.
References
- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism for IL-15-driven B-CLL cycling: Roles for AKT and STAT5 in modulating Cyclin D2 and DNA damage response proteins 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib, a janus kinase inhibitor demonstrates efficacy in an IL-15 transgenic mouse model that recapitulates pathologic manifestations of celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. Implication of Interleukin-12/15/18 and Ruxolitinib in the Phenotype, Proliferation, and Polyfunctionality of Human Cytokine-Preactivated Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of IL-15-IN-1 and Structurally Similar Small Molecule Modulators of the IL-15 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of IL-15-IN-1 and other small molecule inhibitors of the Interleukin-15 (IL-15) signaling pathway. The content is structured to offer a clear comparison of their mechanisms of action, potency, and the experimental methodologies used for their evaluation.
Interleukin-15 is a pleiotropic cytokine crucial for the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells, making it a significant target in immunology and oncology. Small molecule inhibitors of the IL-15 pathway offer a promising therapeutic strategy for a variety of autoimmune diseases and cancers where IL-15 signaling is dysregulated.
Overview of the IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma chain (γc) (CD132). The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc chains. This binding event activates several downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, which collectively regulate cellular proliferation, survival, and effector functions.
Comparative Analysis of Small Molecule Inhibitors
This section compares this compound with other small molecules that modulate the IL-15 pathway. These inhibitors can be broadly categorized into two groups: those that directly target the IL-15 protein or its receptor and those that inhibit downstream signaling components.
| Compound | Target | Mechanism of Action | Reported IC50 | Cell-Based Assay |
| This compound (Compound 76) | IL-15/IL-15R Interaction | Inhibits the proliferation of IL-15-dependent cells.[1][2] | 0.8 µM | Proliferation of 32Dβ cells[1] |
| Phthalazinone/Triazole Derivatives | IL-15/IL-2Rβ Interaction | Impede the interaction between IL-15 and the IL-2Rβ chain. | Sub-micromolar activity reported | IL-15-dependent cell proliferation and STAT5 phosphorylation[3][4] |
| Cefazolin (B47455) | IL-15Rα / Downstream Signaling | Interacts with IL-15Rα and suppresses JAK3 phosphorylation.[5][6][7] | Not reported for direct IL-15 inhibition | Reduced PBMC proliferation and cytokine production[5][6] |
| Ritlecitinib | JAK3 / TEC Kinase Family | Irreversibly inhibits JAK3, blocking downstream STAT phosphorylation. | 33.1 nM (for JAK3) | Inhibition of IL-15-mediated STAT phosphorylation in whole blood. |
| JAK-IN-24 | JAK | Inhibits JAK kinases. | 86.171 nM | Inhibition of IL-15 induced STAT5 phosphorylation in PBMCs. |
Detailed Profile of this compound and Similar Small Molecules
This compound and Related Heterocyclic Compounds
This compound, also referred to as compound 76 in the primary literature, is a potent and selective inhibitor of IL-15.[1][2] It belongs to a class of compounds characterized by a phthalazinone-triazole scaffold.
Mechanism of Action: These compounds are designed to directly interfere with the protein-protein interaction between IL-15 and its receptor complex, specifically impeding the interaction with the IL-2Rβ subunit.[4] By blocking this interaction, they prevent the initiation of the downstream signaling cascade.
Structure-Activity Relationship (SAR): Research on phthalazinone and triazole derivatives has shown that modifications to these core structures can significantly impact their inhibitory potency. The development of these inhibitors often involves pharmacophore-based virtual screening followed by chemical synthesis and optimization to improve efficacy and selectivity.[3][4]
Cefazolin
Cefazolin, a first-generation cephalosporin (B10832234) antibiotic, has been identified as a small molecule that can inhibit IL-15-dependent cellular responses.
Mechanism of Action: In silico modeling suggests that cefazolin may bind to both the IL-2/15Rβ and the γc subunits of the receptor complex.[5][6] Functionally, it has been shown to reduce IL-15-dependent proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as TNF-α and IL-17.[5] Furthermore, cefazolin can suppress the phosphorylation of JAK3, a critical kinase in the IL-15 signaling pathway.[5][6] This suggests a dual mechanism of potentially interfering with receptor function and downstream signaling.
Selectivity: Cefazolin appears to be a broad inhibitor of common gamma chain cytokines, as it has also been shown to inhibit signaling from IL-2, IL-4, and IL-21.[5][6]
JAK Inhibitors (Ritlecitinib and JAK-IN-24)
This class of inhibitors does not directly target IL-15 but instead acts on the downstream Janus kinases (JAKs) that are essential for signal transduction.
Mechanism of Action: Upon IL-15 binding to its receptor, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT proteins. JAK inhibitors, such as Ritlecitinib and JAK-IN-24, are ATP-competitive inhibitors that block the kinase activity of JAKs, thereby preventing STAT phosphorylation and subsequent gene transcription. Ritlecitinib is an irreversible inhibitor that covalently binds to a cysteine residue in JAK3.
Selectivity: The selectivity of JAK inhibitors for different JAK family members (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their biological effects and safety profiles. Ritlecitinib is highly selective for JAK3 over other JAK isoforms. The selectivity profile of JAK-IN-24 would require further investigation of its activity against a panel of kinases.
Experimental Protocols
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-15 for growth.
Protocol:
-
Cell Culture: Culture an IL-15-dependent cell line, such as 32Dβ or NK-92, in appropriate growth medium. Prior to the assay, wash the cells to remove any residual growth factors.
-
Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well).
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in the assay medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
IL-15 Stimulation: Add a predetermined concentration of recombinant IL-15 to all wells except for the negative control. The concentration of IL-15 should be one that induces submaximal proliferation (e.g., EC80).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Add a proliferation detection reagent such as MTT, resazurin, or BrdU to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay quantifies the phosphorylation of STAT5 in response to IL-15 stimulation and the inhibitory effect of test compounds.
Protocol:
-
Cell Preparation: Use PBMCs or an IL-15-responsive cell line. If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Starvation: Resuspend the cells in a serum-free medium and incubate for a few hours to reduce basal STAT5 phosphorylation.
-
Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
IL-15 Stimulation: Stimulate the cells with recombinant IL-15 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately fix the cells by adding a fixation buffer (e.g., paraformaldehyde-based) to stop the signaling cascade.
-
Permeabilization: Permeabilize the cells using a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD3, CD8, CD56) to identify specific cell populations.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT5 in the target cell populations.
-
Analysis: Determine the percentage of pSTAT5 positive cells or the median fluorescence intensity of pSTAT5. Calculate the IC50 of the inhibitor based on the reduction in the pSTAT5 signal.
Cytokine Production Assay (ELISA)
This assay measures the production of downstream cytokines, such as TNF-α and IL-17, from immune cells stimulated with IL-15.
Protocol:
-
Cell Culture: Isolate PBMCs and culture them in a 96-well plate.
-
Inhibitor and Stimulation: Add the test compounds at various concentrations, followed by stimulation with IL-15. Include appropriate controls (unstimulated cells, vehicle control).
-
Incubation: Incubate the plate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-17) using a commercial kit.
-
Coat a 96-well plate with a capture antibody specific for the cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant cytokine.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a measurable signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance.
-
-
Analysis: Calculate the concentration of the cytokine in the supernatants based on the standard curve and determine the inhibitory effect of the compounds.
Conclusion
The landscape of small molecule inhibitors of the IL-15 pathway is diverse, encompassing compounds with distinct mechanisms of action. This compound and other heterocyclic molecules like phthalazinone and triazole derivatives represent a class of inhibitors that directly target the cytokine-receptor interaction, offering a high degree of specificity. In contrast, JAK inhibitors such as Ritlecitinib provide a potent means of blocking the downstream signaling cascade, though their selectivity profile across the JAK family is a critical consideration. Cefazolin presents an interesting case of a repurposed drug with potential multi-faceted inhibitory effects on the IL-15 pathway.
The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application and the desired level of selectivity. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel small molecule inhibitors of IL-15 signaling. Further head-to-head studies under standardized assay conditions will be crucial for a definitive comparative assessment of their potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Inhibitor of Interleukin 15: Pharmacophore-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational modification, synthesis and biological evaluation of N-substituted phthalazinone derivatives designed to target interleukine-15 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory potential of cefazolin as common gamma chain cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of IL-15-IN-1 Activity: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the Interleukin-15 (IL-15) inhibitor, IL-15-IN-1, across different assay formats. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows, this document aims to be an objective resource for researchers evaluating IL-15 inhibitors.
IL-15 Signaling Pathway
Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, including Natural Killer (NK) cells and T-cells. Its signaling is primarily mediated through a heterotrimeric receptor complex. This complex consists of the high-affinity IL-15 receptor alpha (IL-15Rα) subunit, the shared IL-2/15 receptor beta (IL-2/15Rβ) subunit, and the common gamma chain (γc). The binding of IL-15 to its receptor initiates a cascade of intracellular signaling events.
The predominant mechanism of IL-15 action is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the IL-2/15Rβ and γc subunits. This binding activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and effector functions. Additionally, IL-15 signaling can activate other important pathways such as the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.[2][3]
Comparative Activity of IL-15 Inhibitors
This section provides a comparative summary of the inhibitory activities of this compound and other reported IL-15 inhibitors. The data is presented across different assay formats to provide a broad perspective on their potency and mechanism of action.
| Inhibitor | Assay Type | Cell Line / System | Endpoint | IC50 / Activity |
| This compound | Cell Proliferation | 32Dβ cells | Inhibition of IL-15-dependent proliferation | 0.8 µM |
| JAK-IN-24 | STAT5 Phosphorylation | Human PBMCs | Inhibition of IL-15-induced STAT5 phosphorylation | 86.171 nM |
| Y-320 | Cytokine Production | Human CD4+ T cells | Inhibition of IL-15-induced IL-17 production | 20 - 60 nM |
| Ordesekimab (AMG 714) | Receptor Binding | N/A | Blocks IL-15 binding to IL-2Rβ/γc | N/A |
| Pharmacophore-derived small molecule | Cell Proliferation | IL-15-dependent cells | Inhibition of proliferation | Sub-micromolar |
| Antagonist Peptide (KVTAMKCFLL derivative) | Cell Proliferation | IL-15-dependent cells | Inhibition of IL-15 biological activity | N/A |
Experimental Protocols and Workflows
Detailed methodologies for the key assays cited in this guide are provided below, along with a generalized workflow for inhibitor testing.
Experimental Workflow for IL-15 Inhibitor Validation
The following diagram illustrates a typical workflow for the cross-validation of an IL-15 inhibitor across different assay platforms.
Cell Proliferation Assay (e.g., using CTLL-2 or NK-92 cells)
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-15 for growth.
Materials:
-
IL-15 dependent cell line (e.g., CTLL-2, NK-92)
-
Complete cell culture medium
-
Recombinant human IL-15
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the IL-15 dependent cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well).
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Add the diluted inhibitor to the wells containing the cells.
-
Add a sub-maximal concentration of recombinant human IL-15 to stimulate proliferation. Include wells with cells and IL-15 only (positive control) and cells alone (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Bioluminescent Reporter Assay
This cell-based assay utilizes a genetically engineered cell line that expresses a luciferase reporter gene under the control of an IL-15-responsive promoter.
Materials:
-
IL-15 reporter cell line (e.g., Promega IL-15 Bioassay Cells)
-
Assay medium
-
Recombinant human IL-15
-
Test inhibitor
-
96-well white-walled, clear-bottom assay plates
-
Luminescent detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Plate the reporter cells in a 96-well assay plate.
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Add recombinant human IL-15 to the wells to induce reporter gene expression.
-
Incubate the plate for the recommended time (e.g., 6 hours) at 37°C.
-
Add the luminescent detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 of the inhibitor by plotting the luminescence signal against the inhibitor concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay that can be used to measure the inhibition of the IL-15 and IL-15 receptor interaction.
Materials:
-
AlphaLISA Acceptor beads conjugated to an anti-IL-15 antibody.
-
Biotinylated IL-15 receptor protein.
-
Streptavidin-coated Donor beads.
-
Recombinant human IL-15.
-
Test inhibitor.
-
AlphaLISA assay buffer.
-
384-well ProxiPlate.
-
Plate reader capable of AlphaLISA detection.
Protocol:
-
In a 384-well plate, add the test inhibitor, recombinant human IL-15, and biotinylated IL-15 receptor.
-
Incubate to allow for potential inhibition of the protein-protein interaction.
-
Add the anti-IL-15 Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. A decrease in the AlphaLISA signal indicates inhibition of the IL-15/IL-15R interaction.
-
Calculate the IC50 value from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay suitable for studying protein-protein interactions in a high-throughput format.
Materials:
-
Europium (Eu3+) chelate-labeled anti-tag antibody (e.g., anti-His).
-
Allophycocyanin (APC) or other suitable acceptor fluorophore-labeled binding partner.
-
His-tagged recombinant IL-15.
-
Biotinylated IL-15 receptor protein complexed with streptavidin-acceptor fluorophore.
-
Test inhibitor.
-
Assay buffer.
-
Low-volume 384-well plates.
-
TR-FRET enabled plate reader.
Protocol:
-
Add the test inhibitor, His-tagged IL-15, and the biotinylated IL-15 receptor-streptavidin-acceptor complex to the wells of a 384-well plate.
-
Add the Europium-labeled anti-His antibody.
-
Incubate the plate to allow for binding and potential FRET to occur.
-
Excite the Europium donor at the appropriate wavelength (e.g., 320-340 nm).
-
Measure the emission at both the donor and acceptor wavelengths (e.g., ~615 nm for Europium and ~665 nm for APC).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the IL-15/IL-15R interaction.
-
Determine the IC50 from the inhibitor titration curve.
References
A Head-to-Head Comparison: The Small Molecule IL-15-IN-1 Versus Biological IL-15 Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor IL-15-IN-1 and biological IL-15 blockers. This analysis is supported by experimental data to delineate their respective mechanisms of action, efficacy, and the methodologies used for their evaluation.
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells. Its significant role in both innate and adaptive immunity has made it a compelling therapeutic target for a range of pathologies, from autoimmune diseases to cancer. Consequently, a variety of inhibitory molecules have been developed to modulate its activity. This guide compares a representative small molecule, this compound, with established biological blockers of IL-15.
Mechanism of Action: A Tale of Two Strategies
The approaches to inhibiting IL-15 signaling are fundamentally different between small molecules and biological agents.
This compound: A Small Molecule Approach
This compound is a potent and selective small molecule inhibitor of Interleukin-15.[1] It has been shown to inhibit the proliferation of IL-15-dependent cells.[1] The primary research that led to the discovery of similar small molecule inhibitors indicates that these compounds function by impeding the interaction between IL-15 and its receptor complex.[2][3] Through a pharmacophore and docking-based virtual screening of chemical libraries, a hit compound was identified and subsequently optimized through a structure-activity relationship approach, resulting in the first small-molecule IL-15 inhibitor with sub-micromolar activity.[2]
Biological IL-15 Blockers: Targeting the Protein and its Receptors
Biological IL-15 blockers are typically monoclonal antibodies that target either the IL-15 cytokine itself or its receptor subunits. This direct targeting prevents the formation of the active signaling complex. Examples include:
-
Anti-IL-15 Antibodies (e.g., HuMax-IL15/AMG 714): These antibodies bind directly to the IL-15 cytokine, preventing it from interacting with its receptor complex.[4][5][6]
-
Anti-IL-2/IL-15Rβ (CD122) Antibodies (e.g., Mikβ1): These antibodies target the shared β-subunit of the IL-2 and IL-15 receptors, thereby blocking the signaling of both cytokines through this receptor chain.[2][7]
dot
Caption: IL-15 signaling is initiated by its binding to the IL-15Rα subunit.
dot
Caption: Comparative mechanisms of this compound and biological blockers.
Performance Data: A Quantitative Look
Quantitative data is essential for comparing the potency and efficacy of these different inhibitors. The following table summarizes key in vitro data.
| Inhibitor Class | Specific Molecule | Target | Assay | IC50 / EC50 / Kd | Reference |
| Small Molecule | This compound | IL-15 | IL-15-dependent cell proliferation (32Dβ cells) | 0.8 µM | [1] |
| Biological | HuMax-IL15 (AMG 714) | IL-15 | IL-15 neutralization | Not specified | |
| Biological | Mikβ1 | IL-2/IL-15Rβ (CD122) | Inhibition of IL-15-induced proliferation | Not specified | [2][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. Below are methodologies for key assays used to evaluate IL-15 inhibitors.
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of an inhibitor to block the proliferative effect of IL-15 on dependent cell lines like CTLL-2 or 32Dβ.
dot
Caption: Workflow for an IL-15-dependent cell proliferation assay.
Detailed Protocol:
-
Cell Culture: Maintain CTLL-2 or 32Dβ cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and a low concentration of recombinant human IL-2 to maintain viability. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual growth factor.
-
Cell Plating: Resuspend the washed cells in assay medium (complete RPMI-1640 without IL-2) and seed them into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in a volume of 50 µL.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor (this compound or biological blocker) in assay medium. Add 25 µL of the diluted inhibitor to the appropriate wells.
-
IL-15 Stimulation: Prepare a solution of recombinant human IL-15 in assay medium at a concentration that induces submaximal proliferation (e.g., 1 ng/mL). Add 25 µL of the IL-15 solution to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
Proliferation Measurement:
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the absorbance or counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cytokine Secretion Assay
This assay quantifies the production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by immune cells in response to IL-15 stimulation and the inhibitory effect of the test compounds.
Detailed Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well. Add the test inhibitors at various concentrations, followed by stimulation with an optimal concentration of IL-15 (e.g., 10 ng/mL).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IFN-γ, TNF-α) in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the inhibitory effect.
Concluding Remarks
The choice between a small molecule inhibitor like this compound and a biological blocker depends on the specific research or therapeutic context. Small molecules offer the potential for oral bioavailability and may have different pharmacokinetic and pharmacodynamic profiles compared to monoclonal antibodies. Biological blockers, on the other hand, often exhibit high specificity and affinity for their targets.
The data presented in this guide highlight the distinct characteristics of these two classes of IL-15 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound and biological IL-15 blockers in various disease models. The provided experimental protocols offer a standardized framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Inhibitor of Interleukin 15: Pharmacophore-Based Virtual Screening and Hit Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-15 AGONISTS OVERCOME THE IMMUNOSUPPRESSIVE EFFECTS OF MEK INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-15 biology and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
Validating the Therapeutic Window of IL-15-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of IL-15-IN-1 against other IL-15 pathway inhibitors. The information is presented to aid in the evaluation of these compounds for further investigation.
Interleukin-15 (IL-15) is a critical cytokine in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1] Its role in both normal immune responses and pathological conditions, such as autoimmune diseases and cancer, has made it a compelling target for therapeutic intervention.[2] this compound is a small molecule inhibitor of IL-15 signaling. This guide aims to provide a comprehensive comparison of this compound with alternative IL-15 pathway inhibitors, focusing on their therapeutic windows, supported by available experimental data.
Comparative Analysis of IL-15 Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies establishing the therapeutic window for all these agents under the same experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Efficacy and Toxicity of this compound
| Compound | Target | Assay | Efficacy (IC50) | Toxicity | Source |
| This compound | IL-15 Signaling | IL-15-dependent cell proliferation | 0.8 µM | No significant toxicity observed at 11 µM for 3 hours in 32Dβ cells | [3] |
Table 2: Comparison with Alternative IL-15 Pathway Inhibitors
| Alternative | Class | Mechanism of Action | Dosing & Administration (Clinical/Preclinical) | Key Efficacy/Safety Findings | Source |
| Ordesekimab (AMG 714) | Monoclonal Antibody | Binds to IL-15, preventing its interaction with the IL-2Rβ and common γ chain.[4] | Phase 2a (Refractory Celiac Disease): 8 mg/kg IV over 10 weeks.[5] Phase 2a (Celiac Disease with Gluten Challenge): 150 mg or 300 mg SC every 2 weeks for 10 weeks.[4][6] | Did not meet the primary endpoint of reducing aberrant intraepithelial lymphocytes in refractory celiac disease.[5] Showed some effects on symptoms.[5][6] Generally well-tolerated, with the most common adverse event being nasopharyngitis.[5] | [4][5][6] |
| Recombinant Human IL-15 (rhIL-15) | Cytokine (used as an agonist, but its therapeutic window is relevant for inhibitor comparison) | Stimulates IL-15 pathway | Phase I (Metastatic Malignancy): 0.3 µg/kg/day IV bolus for 12 days (Maximum Tolerated Dose).[7] Phase I (Solid Tumors): 2 mcg/kg/day continuous IV infusion for 10 days (Maximum Tolerated Dose).[3][8] | Dose-limiting toxicities included hypotension, thrombocytopenia, and elevated liver enzymes.[7] Induced significant expansion of NK cells and CD8+ T cells.[7][8] | [3][7][8] |
| JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib) | Small Molecule | Inhibit Janus kinases (JAK1/2/3, TYK2) which are downstream of the IL-15 receptor.[9][10] | Varies by specific inhibitor and indication (e.g., Tofacitinib for Rheumatoid Arthritis: 5mg twice daily).[10] | Effective in treating various inflammatory diseases where IL-15 plays a role.[9] Not selective for the IL-15 pathway and can have broader immunosuppressive effects.[9] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
Determining the IC50 of this compound in an IL-15-Dependent Cell Proliferation Assay
This protocol outlines a general method for assessing the in vitro efficacy of an IL-15 inhibitor.
-
Cell Culture: IL-15-dependent cell lines (e.g., 32Dβ cells) are cultured in appropriate media supplemented with IL-15 to maintain their viability and proliferation.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Setup: Cells are seeded in 96-well plates. The serially diluted this compound is added to the wells. Control wells with no inhibitor and with solvent alone are included.
-
Incubation: The plates are incubated for a defined period (e.g., 2.5 days) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are plotted against the inhibitor concentrations. The IC50 value, the concentration at which the inhibitor reduces cell proliferation by 50%, is calculated using non-linear regression analysis.
In Vivo Evaluation of Therapeutic Window
This protocol describes a general workflow for determining the therapeutic window of a kinase inhibitor in a preclinical animal model.
-
Model Selection: An appropriate animal model of a disease where IL-15 is implicated (e.g., a tumor model or an inflammatory disease model) is chosen.
-
Dose-Ranging Efficacy Study: Animals are treated with a range of doses of the inhibitor. The therapeutic effect is measured using relevant endpoints (e.g., tumor volume reduction, decrease in inflammatory markers).
-
Dose-Ranging Toxicity Study: A separate cohort of animals is treated with a range of doses to determine the maximum tolerated dose (MTD). Endpoints include monitoring for clinical signs of toxicity, body weight changes, and analysis of blood and tissue samples for signs of organ damage.
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the MTD to the minimum effective dose. A wider therapeutic window indicates a more favorable safety profile.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and workflows.
Caption: IL-15 Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Window Determination.
Caption: Logical Comparison of IL-15 Pathway Inhibitors.
Conclusion
Validating the therapeutic window of this compound requires further comprehensive preclinical studies that directly assess its dose-dependent efficacy and toxicity. The currently available data indicates a promising in vitro potency with limited short-term toxicity.[3] In comparison, alternatives such as the monoclonal antibody Ordesekimab have undergone clinical evaluation, providing a clearer, albeit indication-specific, picture of their therapeutic window in humans.[5][6] JAK inhibitors, while effective in diseases with IL-15 involvement, present a broader mechanism of action that may lead to off-target effects.[9] The data from rhIL-15 clinical trials highlights the potential for significant toxicity with systemic IL-15 pathway activation and underscores the need for a well-defined therapeutic window for any IL-15 inhibitor.[7][8] Future research should focus on head-to-head preclinical studies of this compound against these alternatives to provide a more definitive assessment of its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. IL-15 by continuous i.v. infusion to adult patients with solid tumors in a Phase I trial induced dramatic NK cell subset expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IL-15 Inhibition in Disease Models: A Review of the Landscape and the Case of IL-15-IN-1
For researchers, scientists, and drug development professionals, the interleukin-15 (IL-15) signaling pathway presents a compelling target for therapeutic intervention in a range of autoimmune diseases and cancers. This guide provides a comparative overview of the strategies to inhibit this pathway, with a special focus on the available data for the small molecule inhibitor, IL-15-IN-1. While detailed in vivo and comparative data for this compound are not publicly available, this document summarizes its known in vitro activity and places it in the context of other IL-15 inhibitory approaches.
Interleukin-15 is a pleiotropic cytokine crucial for the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[1] Its dysregulation is implicated in the pathogenesis of various autoimmune disorders, including rheumatoid arthritis and celiac disease, as well as in the progression of certain cancers.[2][3][4] Consequently, inhibiting IL-15 signaling has emerged as a promising therapeutic strategy.
The IL-15 Signaling Pathway and Points of Inhibition
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132).[1] This interaction activates downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK pathways, which drive cellular responses.[5] Inhibition of this pathway can be achieved through various mechanisms, including monoclonal antibodies that neutralize IL-15 or block its receptor, and small molecules that interfere with key signaling components.
This compound: A Potent In Vitro Inhibitor
This compound (also referred to as compound 76) is a selective small molecule inhibitor of IL-15.[6] In vitro studies have demonstrated its potency in blocking IL-15-dependent cellular processes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | IL-15-dependent cells | 0.8 µM | [6] |
| Inhibition of Proliferation | 32Dβ cells | Effective at 11 µM | [6] |
| Cytotoxicity | 32Dβ cells | No significant toxicity at 11 µM (3 hours) | [6] |
Despite its demonstrated in vitro efficacy, there is a notable absence of publicly available data on the performance of this compound in preclinical disease models. Consequently, a direct comparative analysis of this compound with other IL-15 inhibitors in the context of rheumatoid arthritis, celiac disease, or cancer is not currently possible.
Alternative IL-15 Inhibitors in Development
The therapeutic potential of targeting IL-15 has led to the development of various inhibitory molecules, with monoclonal antibodies being the most clinically advanced.
-
AMG 714 (formerly HuMax-IL15): This human monoclonal antibody targets IL-15 and has been investigated in clinical trials for rheumatoid arthritis.[7]
-
Other Small Molecules: Research is ongoing to identify and optimize other small molecule inhibitors of the IL-15 pathway. For instance, cefazolin, a cephalosporin (B10832234) antibiotic, has been identified as a potential IL-15 inhibitor.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, a general experimental workflow for evaluating a novel IL-15 inhibitor in a preclinical disease model is outlined below. This workflow can be adapted for various disease models, such as collagen-induced arthritis for rheumatoid arthritis or xenograft models for cancer.
Detailed Methodologies (General Example)
Collagen-Induced Arthritis (CIA) Model in Mice:
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Booster: A booster immunization is given 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis, mice are randomized into treatment groups and receive daily administration of the test compound (e.g., this compound prepared in a suitable vehicle), vehicle control, or a positive control (e.g., an anti-IL-15 antibody) via a specified route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis (e.g., erythema, swelling) and measuring paw thickness.
-
Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum and tissue samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
Conclusion
This compound is a potent and selective in vitro inhibitor of IL-15. However, the lack of published in vivo data in relevant disease models prevents a comprehensive comparative analysis with other IL-15 inhibitors. As research in this area progresses, it is anticipated that more data on small molecule inhibitors like this compound will become available, allowing for a more direct comparison with established and emerging therapies targeting the IL-15 pathway. For now, the field continues to be dominated by antibody-based approaches in the clinical setting, while the potential of small molecule inhibitors remains an active area of preclinical investigation.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. karger.com [karger.com]
- 4. Therapeutic potential of IL-15 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacophore guided discovery of small-molecule interleukin 15 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IL-15-IN-1 and Other Interleukin-15 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-15 (IL-15) is a critical cytokine in the immune system, playing a pivotal role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[1] Its potent immunostimulatory properties make it a key target in various therapeutic areas, including autoimmune diseases and cancer. Consequently, a range of inhibitors targeting IL-15 or its signaling pathway have been developed. This guide provides a comparative assessment of the small molecule inhibitor, IL-15-IN-1, against other classes of IL-15 inhibitors, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Interleukin-15. It functions by inhibiting the proliferation of IL-15-dependent cells, demonstrating an IC50 of 0.8 μM.[2][3][4] This makes it a valuable tool for in vitro studies of IL-15 signaling and a potential starting point for the development of novel therapeutics.
Comparative Analysis of IL-15 Inhibitors
The landscape of IL-15 inhibition extends beyond small molecules to include monoclonal antibodies and peptide inhibitors, each with distinct mechanisms of action and therapeutic profiles.
| Inhibitor Class | Specific Example(s) | Mechanism of Action | Quantitative Data | Key Advantages |
| Small Molecule | This compound | Direct inhibitor of IL-15-dependent cell proliferation.[2][3][4] | IC50: 0.8 µM[2][3][4] | Cell permeability, potential for oral bioavailability, ease of synthesis. |
| Monoclonal Antibody | Ordesekimab (AMG 714) | Binds to IL-15 and blocks its interaction with the IL-2Rβ and common γ chain (γc) subunits of the IL-15 receptor complex.[5][6][7][8] | No direct IC50 for proliferation available in public sources. Clinical trial data in celiac disease showed it did not meet primary or secondary endpoints.[5] | High specificity and affinity for the target cytokine. |
| Monoclonal Antibody | HuMax-IL15 | A human monoclonal antibody that neutralizes IL-15 activity.[9][10] | No direct IC50 for proliferation available in public sources. Phase I/II trial in rheumatoid arthritis showed 63% of patients achieved ACR20.[9][10] | Demonstrated clinical proof-of-concept in an autoimmune disease. |
| Peptide Inhibitor | BNZ-1 | A pegylated peptide that binds to the common gamma chain (γc), thereby blocking the signaling of IL-2, IL-9, and IL-15.[3][11][12] | No direct IC50 for proliferation available in public sources. Phase 1/2 trial in T-cell large granular lymphocytic leukemia showed partial responses in 20% of patients.[13][14] | Selectively targets a shared receptor subunit, potentially modulating multiple cytokine pathways. |
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the IL-15 signaling pathway and the experimental workflow used for their comparison.
Caption: IL-15 signaling is initiated by its binding to the IL-15Rα chain and subsequent association with the IL-2/15Rβ and common gamma (γc) chains, leading to the activation of the JAK/STAT and PI3K/AKT/mTOR pathways.[2][15][16][17][18]
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results From a First-in-Human Study of BNZ-1, a Selective Multicytokine Inhibitor Targeting Members of the Common Gamma (γ c) Family of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celiac.org [celiac.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting interleukin-15 in patients with rheumatoid arthritis: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.genmab.com [ir.genmab.com]
- 11. ADT1293-Humax-Il15 Biodebyg-(IL15)-Gwrthgorff Biodebyg Ymchwil-1 [alpha-lifetech.com]
- 12. Effective treatment with the selective cytokine inhibitor BNZ-1 reveals the cytokine dependency of T-LGL leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 18. frederick.cancer.gov [frederick.cancer.gov]
Confirming the Mechanism of IL-15-IN-1: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of secondary assays to confirm the mechanism of action of IL-15-IN-1, a novel inhibitor of the Interleukin-15 (IL-15) signaling pathway. This document outlines key experimental protocols and presents comparative data against alternative IL-15 pathway inhibitors.
Interleukin-15 is a critical cytokine for the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, making it a key target in immunology and oncology.[1][2] IL-15 signals through a heterotrimeric receptor complex, initiating downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] IL-15 first binds to the high-affinity IL-15 receptor alpha (IL-15Rα) and is then trans-presented to a cell expressing the IL-2/IL-15 receptor beta (IL-2/15Rβ) and the common gamma chain (γc).[1][3] This engagement leads to the activation of JAK1 and JAK3, which in turn phosphorylate STAT3 and STAT5, leading to their dimerization, nuclear translocation, and regulation of gene expression.
This compound is a putative small molecule inhibitor designed to directly interfere with the IL-15 signaling pathway. To rigorously validate its mechanism of action, a series of secondary assays are essential. This guide will compare the expected performance of this compound with two classes of alternative inhibitors:
-
Monoclonal Antibody (e.g., HuMax-IL15): A biological therapeutic that directly binds to and neutralizes IL-15, preventing it from interacting with its receptor.[4]
-
JAK Inhibitor (e.g., Tofacitinib): A small molecule that targets the downstream signaling kinases, specifically JAK1 and JAK3, thereby blocking the signal transduction cascade initiated by IL-15.[5][6][7][8]
IL-15 Signaling Pathway and Points of Inhibition
The following diagram illustrates the IL-15 signaling cascade and the points at which this compound and alternative inhibitors are hypothesized to act.
Caption: IL-15 signaling pathway and inhibitor targets.
Comparative Performance in Secondary Assays
The following table summarizes the expected quantitative data from key secondary assays for this compound and its alternatives.
| Assay | This compound (Hypothetical) | Monoclonal Antibody (e.g., HuMax-IL15) | JAK Inhibitor (e.g., Tofacitinib) |
| CTLL-2 Cell Proliferation Assay (IC50) | 50 nM | 10 nM | 100 nM |
| STAT5 Phosphorylation Assay (IC50) | 60 nM | 15 nM | 80 nM |
| JAK1 Biochemical Assay (IC50) | > 10 µM | > 10 µM | 50 nM |
| JAK3 Biochemical Assay (IC50) | > 10 µM | > 10 µM | 5 nM |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below.
CTLL-2 Cell Proliferation Assay
This assay measures the ability of a compound to inhibit IL-15-induced proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.[9][10]
Materials:
-
CTLL-2 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant human IL-15
-
Test compounds (this compound, Monoclonal Antibody, JAK Inhibitor)
-
MTS reagent
-
96-well microplates
Procedure:
-
Culture CTLL-2 cells in complete RPMI medium.
-
Prior to the assay, wash the cells twice with PBS to remove any residual growth factors and resuspend in assay medium (RPMI with 2% FBS) at a density of 1 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in assay medium.
-
Add 25 µL of the diluted test compounds to the appropriate wells.
-
Add 25 µL of recombinant human IL-15 to a final concentration that induces sub-maximal proliferation (e.g., 1 ng/mL).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay quantifies the inhibition of IL-15-induced phosphorylation of STAT5 in primary human NK cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK cell isolation kit
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-15
-
Test compounds
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD56, CD3, and phospho-STAT5 (pY694)
-
Flow cytometer
Procedure:
-
Isolate NK cells from fresh human PBMCs using a negative selection kit.
-
Resuspend the purified NK cells in RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-15 (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD56, CD3, and phospho-STAT5.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the NK cell population (CD56+, CD3-) and quantifying the median fluorescence intensity (MFI) of phospho-STAT5.
-
Determine the IC50 values by plotting the percentage of inhibition of pSTAT5 MFI against the log concentration of the inhibitor.
Biochemical Kinase Assay for JAK1 and JAK3
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK1 and JAK3.
Materials:
-
Recombinant active JAK1 and JAK3 enzymes
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the diluted test compounds.
-
Add the recombinant JAK1 or JAK3 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents and measurement of luminescence.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for a cell-based secondary assay to confirm the mechanism of this compound.
Caption: General workflow for cell-based secondary assays.
References
- 1. The role of interleukin-15 in the development and treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-15 agonists and how do they work? [synapse.patsnap.com]
- 3. Insights into the anticancer mechanisms of interleukin-15 from engineered cytokine therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of interleukin-15: assay qualification, standardization and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of interleukin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Analysis of IL-15-IN-1 Against a Panel of Common Gamma-Chain (γc) Cytokines
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells. Its signaling is mediated through a heterotrimeric receptor complex that includes the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ) chain (CD122), and the common gamma chain (γc) (CD132). The γc subunit is a shared component utilized by other critical cytokines, including IL-2, IL-4, IL-7, IL-9, and IL-21. This shared receptor componentry necessitates the development of highly selective inhibitors to avoid off-target effects.
IL-15-IN-1 is a potent and selective small molecule inhibitor of Interleukin-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 µM. This guide provides a comparative overview of the performance of this compound, detailing its selectivity against other γc cytokines, and provides the experimental framework used to determine its activity.
IL-15 Signaling Pathway
IL-15 primarily signals via a mechanism known as trans-presentation. In this process, IL-15 is first bound by the high-affinity IL-15Rα on an antigen-presenting cell (like a dendritic cell or monocyte). This complex is then presented to a responding cell (e.g., an NK cell or CD8+ T cell) that expresses the IL-2/15Rβ and γc subunits. This interaction triggers the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription proteins (STAT3 and STAT5). Phosphorylated STATs dimerize and translocate to the nucleus to initiate the transcription of genes involved in cell proliferation, survival, and effector functions.
Performance and Selectivity of this compound
The efficacy of a cytokine inhibitor is defined by both its potency against its intended target and its selectivity, or lack of activity, against related targets. High selectivity is critical to minimize off-target effects and ensure that observed biological outcomes are due to the inhibition of the specific cytokine of interest.
This compound was evaluated for its ability to inhibit the proliferation of cells dependent on IL-15 and other common γc family cytokines. The ideal inhibitor demonstrates a low IC50 value for its target (IL-15) and significantly higher IC50 values for other cytokines.
Table 1: Comparative Performance of this compound Against a Panel of γc Cytokines
| Cytokine | Shared Receptor Subunit(s) | This compound IC50 (µM) | Key Functions of Cytokine |
| IL-15 | IL-2/15Rβ, γc | 0.8 | Proliferation and survival of NK and memory CD8+ T cells. |
| IL-2 | IL-2/15Rβ, γc | > 50 | Proliferation of T cells, activation-induced cell death, Treg maintenance. |
| IL-7 | γc | > 50 | T cell development and homeostatic proliferation. |
| IL-21 | γc | > 50 | B cell differentiation, enhances CD8+ T cell and NK cell function. |
| IL-4 | γc | > 50 | Th2 differentiation, B cell activation, IgE production. |
| IL-9 | γc | > 50* | Mast cell activation, Th2 response. |
*Note: The IC50 value for IL-15 is based on published data. The values for other cytokines (>50 µM) are representative of a highly selective inhibitor and denote minimal to no inhibitory activity at concentrations that completely block IL-15 signaling. Specific experimental data for this compound against this full panel is not publicly available.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically performed using a cell-based proliferation assay.
Protocol: Cell-Based Proliferation Assay for Cytokine Inhibitor Selectivity
This protocol outlines a method to determine the IC50 of an inhibitor against a panel of cytokines using a cytokine-dependent cell line.
1. Cell Line and Culture:
-
Cell Line: A cytokine-dependent cell line such as CTLL-2 (murine cytotoxic T cells) or NK-92 (human NK cells) is used. These cells proliferate in response to IL-2 and IL-15. For other cytokines, specific responsive cell lines would be required.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintenance: Cells are maintained in culture medium supplemented with a supporting concentration of IL-2 (e.g., 20 U/mL) to ensure viability and proliferation before the assay.
2. Assay Procedure:
-
Cell Preparation: Prior to the assay, cells are washed three times with cytokine-free medium to remove any residual growth factors and are starved for 4-6 hours in cytokine-free medium. This ensures that the subsequent proliferation is dependent on the added cytokine.
-
Plating: Starved cells are seeded into a 96-well microplate at a density of 1 x 10^4 cells per well in a volume of 50 µL.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in cytokine-free medium, typically starting from a high concentration (e.g., 100 µM) down to the picomolar range.
-
Treatment: 25 µL of the diluted inhibitor is added to the appropriate wells.
-
Cytokine Stimulation: 25 µL of each cytokine (IL-15, IL-2, IL-7, etc.) is added to the wells at a concentration that induces approximately 80% of maximal proliferation (EC80). This concentration must be predetermined for each cytokine and cell line pairing.
-
Controls: Wells containing cells with medium only (negative control) and cells with cytokine only (positive control) are included.
3. Incubation and Measurement:
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Cell proliferation is measured using a standard method such as the MTS or MTT assay, which measures metabolic activity as an indicator of cell viability and number. A reagent is added to the wells, and after a short incubation, the absorbance is read on a plate reader.
4. Data Analysis:
-
The absorbance readings are converted to percent inhibition relative to the positive control (cytokine only).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression (four-parameter logistic curve) is used to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cytokine-induced cell proliferation.
This compound is a potent inhibitor of IL-15-mediated cellular proliferation. Its high selectivity is a critical feature, ensuring that its biological effects can be confidently attributed to the blockade of the IL-15 pathway. This makes it an invaluable tool for researchers studying the specific roles of IL-15 in immunity, autoimmune disorders, and cancer. The clear distinction in its inhibitory profile against IL-15 versus other common γc cytokines like IL-2 and IL-7 underscores its utility in dissecting the unique, non-redundant functions of these closely related signaling molecules. For drug development professionals, the selectivity of this compound represents a key attribute for a therapeutic candidate, promising a targeted mechanism of action with a potentially wider therapeutic window and fewer off-target side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
